molecular formula C27H52N2O10 B11834827 TCO-PEG8-amine

TCO-PEG8-amine

カタログ番号: B11834827
分子量: 564.7 g/mol
InChIキー: MXEGVNVGOKEYSH-UPHRSURJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TCO-PEG8-amine is a useful research compound. Its molecular formula is C27H52N2O10 and its molecular weight is 564.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H52N2O10

分子量

564.7 g/mol

IUPAC名

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1-

InChIキー

MXEGVNVGOKEYSH-UPHRSURJSA-N

異性体SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

正規SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG8-amine, a pivotal tool in modern bioconjugation and drug development. We will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work, particularly in fields such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging.

Core Concepts: Structure and Functionality

This compound is a versatile chemical linker composed of three key functional components:

  • Trans-cyclooctene (TCO): A strained alkene that serves as the bioorthogonal reactive handle. The TCO group engages in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules.[1][2] This "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in biological systems.[3]

  • Polyethylene (B3416737) Glycol (PEG8) Spacer: An eight-unit polyethylene glycol chain that acts as a hydrophilic spacer.[4] The PEG8 linker enhances the aqueous solubility of the molecule and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic profile of the final bioconjugate.[3][4]

  • Terminal Amine (-NH2): A primary amine group that provides a versatile point of attachment. This group can be readily conjugated to molecules containing activated carboxylic acids (such as N-hydroxysuccinimide [NHS] esters) or to carboxylic acids directly in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming a stable amide bond.[1]

The unique combination of these components makes this compound an excellent choice for two-step bioconjugation strategies where a biomolecule is first functionalized with the TCO moiety, followed by the specific attachment of a tetrazine-labeled payload.[3][5]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key parameters for experimental design and execution.

PropertyValueReference(s)
Chemical Name This compound[1]
Molecular Formula C₂₇H₅₂N₂O₁₀[1]
Molecular Weight 564.7 g/mol [1]
CAS Number 2353409-92-2[1]
Purity ≥98%[1]
Appearance Solid or oil
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, protect from moisture[1]
Stability Not recommended for long-term storage due to potential isomerization to the less reactive cis-cyclooctene (CCO) form.[1][2]

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound, highlighting its three main components.

Caption: Chemical structure of this compound.

Experimental Protocols

This section provides a detailed protocol for a common two-step bioconjugation workflow using this compound. The first step involves conjugating this compound to a protein via its primary amine. The second step is the bioorthogonal "click" reaction with a tetrazine-labeled molecule.

Protocol 1: TCO-Functionalization of a Protein with this compound

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or a C-terminus) after activation.

Materials and Reagents:

  • Protein of interest containing carboxylic acid groups

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer contains amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.

  • Activation of Carboxylic Acids on Protein:

    • Immediately before use, prepare a 100 mM stock solution of EDC and Sulfo-NHS in Activation Buffer or water.

    • Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Add a 10- to 30-fold molar excess of the this compound solution to the activated protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted activated esters.

  • Purification:

    • Remove excess, unreacted this compound and coupling reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • The purified TCO-labeled protein is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol outlines the "click" reaction between the TCO-modified protein and a tetrazine-conjugated molecule (e.g., a fluorescent probe, drug, or biotin).

Materials and Reagents:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Add the tetrazine-containing molecule to the solution of the TCO-containing biomolecule. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is typically recommended to ensure complete reaction.[3]

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.[3] The reaction is often complete within 30 minutes at sufficient concentrations.

  • Final Product:

    • The labeled conjugate is now ready for use.

    • If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.[3]

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.

Experimental_Workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Bioorthogonal Ligation A Protein with -COOH groups B Activate with EDC / Sulfo-NHS A->B 15-30 min C Add This compound B->C 1-2 hours D Purify via Desalting Column C->D E TCO-labeled Protein D->E G React with TCO-labeled Protein E->G 'Click' Reaction F Tetrazine-labeled Payload (e.g., Drug) F->G H Final Bioconjugate (e.g., ADC) G->H 30-60 min

Caption: Two-step workflow for bioconjugation using this compound.

Signaling_Pathway_Concept cluster_ADC Antibody-Drug Conjugate (ADC) Action ADC ADC constructed with This compound linker Receptor Target Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & Drug Release Lysosome->Release Apoptosis Apoptosis / Cell Death Release->Apoptosis

References

TCO-PEG8-Amine: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG8-amine is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation and drug development. Its unique architecture, featuring a strained trans-cyclooctene (B1233481) (TCO) group and a primary amine, enables a two-pronged approach to molecular assembly. The TCO moiety participates in exceptionally fast and highly specific bioorthogonal click chemistry with tetrazines, while the amine provides a versatile handle for conjugation to a wide array of biomolecules and surfaces. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility, improves pharmacokinetics, and minimizes steric hindrance. This technical guide delves into the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its utility in advanced life science research.

Core Mechanism of Action

The functionality of this compound is rooted in the distinct reactivity of its two terminal groups: the trans-cyclooctene (TCO) and the primary amine. This dual reactivity allows for a modular and strategic approach to the construction of complex bioconjugates.

The TCO Moiety: Bioorthogonal Ligation via iEDDA

The TCO group is the cornerstone of this compound's utility in bioorthogonal chemistry. It reacts with a tetrazine partner through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly in aqueous environments without the need for a catalyst.[1] The high ring strain of the trans-cyclooctene is a key driver of the rapid reaction kinetics.[2] Upon cycloaddition, a stable dihydropyridazine (B8628806) linkage is formed, with the release of nitrogen gas as the sole byproduct.[2] This clean and efficient ligation is ideal for applications within complex biological systems, including live cells and in vivo models.[3]

The Amine Group: Versatile Conjugation Chemistry

The primary amine (NH2) at the terminus of the PEG8 spacer provides a nucleophilic handle for a variety of conjugation strategies. It can readily react with electrophilic groups on target molecules, such as:

  • Activated Esters (e.g., N-hydroxysuccinimide [NHS] esters): This is a common and efficient method for labeling proteins, antibodies, and other biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues). The amine of this compound can react with an NHS ester-functionalized molecule to form a stable amide bond.

  • Carboxylic Acids: In the presence of carbodiimide (B86325) activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine group can be coupled to carboxylic acids to form an amide linkage.[1]

This versatility allows for the initial attachment of the this compound linker to a molecule of interest, thereby "installing" a TCO group for subsequent bioorthogonal reaction.

The PEG8 Spacer: Enhancing Physicochemical Properties

The eight-unit polyethylene glycol (PEG) spacer plays a crucial role in the overall performance of the linker. Its key contributions include:

  • Increased Hydrophilicity: The PEG chain significantly improves the water solubility of the TCO moiety and the final bioconjugate.[4]

  • Reduced Steric Hindrance: The flexible and hydrophilic nature of the PEG spacer provides spatial separation between the conjugated molecules, minimizing steric clashes that could impede reactivity.[4]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life.

Quantitative Data

The performance of this compound in bioconjugation is underpinned by its favorable physicochemical and kinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC27H52N2O10[4]
Molecular Weight564.71 g/mol [4]
CAS Number2353409-92-2[4]

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k2) (M⁻¹s⁻¹)ConditionsReference
TCO and 3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water[5]
TCO and 3-phenyl-1,2,4,5-tetrazine~2,000PBS[5]
TCO and 3-(p-aminophenyl)-6-methyl-Tz~3,300PBS[5]
General TCO and Tetrazine derivativesup to 10⁶Dependent on TCO strain and tetrazine substituents[6]

Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation workflows.

Protocol 1: Two-Step Labeling of a Protein with a Tetrazine-Functionalized Molecule

This protocol first involves the "TCO-ylation" of a protein using this compound (via activation of a carboxylate on the protein), followed by the bioorthogonal ligation with a tetrazine-labeled molecule.

Part A: Protein Modification with this compound

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare Protein: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature. Prepare 100 mM stock solutions in Activation Buffer immediately before use.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activate Protein Carboxylates:

    • In a microcentrifuge tube, add the protein solution.

    • Add the EDC stock solution to a final concentration of 2-5 mM.

    • Add the Sulfo-NHS stock solution to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add a 10- to 30-fold molar excess of the this compound stock solution to the activated protein. The optimal ratio should be determined empirically.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents by buffer exchange into the desired storage buffer using a desalting column.

Part B: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

Materials:

  • TCO-modified protein (from Part A)

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-modified protein in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Ligation Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine is often used.

    • Incubate for 30-60 minutes at room temperature. The reaction is typically rapid.

  • Analysis and Storage: The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy. Store the purified conjugate under conditions appropriate for the protein.

Protocol 2: Labeling of a TCO-Functionalized Molecule with an Amine-Reactive Probe

This protocol is for instances where you have a molecule functionalized with TCO and wish to label it with a probe containing an amine-reactive group (e.g., an NHS ester).

Materials:

  • This compound

  • Amine-reactive probe (e.g., NHS ester-dye)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., HPLC, desalting column)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in the Reaction Buffer.

    • Immediately before use, dissolve the amine-reactive probe in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 1.1- to 2-fold molar excess of the dissolved amine-reactive probe to the this compound solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the TCO-PEG8-probe conjugate from excess reagents using an appropriate method such as HPLC or a desalting column.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

TCO_PEG8_Amine_Mechanism cluster_amine_reaction Amine-based Conjugation cluster_tco_reaction Bioorthogonal Ligation (iEDDA) Molecule_X Molecule with Carboxylic Acid (X-COOH) EDC_NHS EDC, Sulfo-NHS Molecule_X->EDC_NHS TCO_labeled_Molecule X-CO-NH-PEG8-TCO EDC_NHS->TCO_labeled_Molecule TCO_PEG8_Amine H₂N-PEG8-TCO TCO_PEG8_Amine->TCO_labeled_Molecule TCO_labeled_Molecule_2 X-CO-NH-PEG8-TCO Final_Conjugate X-Conjugate-Y TCO_labeled_Molecule_2->Final_Conjugate Tetrazine_Y Tetrazine-Y Tetrazine_Y->Final_Conjugate N2 N₂ Final_Conjugate->N2 byproduct

Caption: Dual reactivity of this compound.

Experimental_Workflow cluster_step1 Step 1: Protein TCO-ylation cluster_step2 Step 2: Bioorthogonal Ligation Start Protein-COOH Activate Activate with EDC/Sulfo-NHS Start->Activate Conjugate Add this compound Activate->Conjugate Quench1 Quench Reaction Conjugate->Quench1 Purify1 Purify TCO-Protein Quench1->Purify1 TCO_Protein TCO-Protein Purify1->TCO_Protein TCO_Protein_Input TCO-Protein Add_Tetrazine Add Tetrazine-Probe TCO_Protein_Input->Add_Tetrazine Ligate Incubate (30-60 min) Add_Tetrazine->Ligate Final_Product Final Bioconjugate Ligate->Final_Product

Caption: Two-step protein bioconjugation workflow.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker for modern bioconjugation. Its mechanism of action, combining the rapid and specific TCO-tetrazine bioorthogonal reaction with robust amine-based coupling chemistry, provides researchers with a powerful tool for the precise construction of complex molecular architectures. The inclusion of the PEG8 spacer further enhances its utility by improving solubility and biocompatibility. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and related fields, enabling the effective application of this compound in their research endeavors.

References

Navigating the Aqueous Environment: A Technical Guide to TCO-PEG8-Amine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of TCO-PEG8-amine in aqueous buffers is critical for the successful design and execution of bioconjugation experiments. This in-depth technical guide provides a comprehensive overview of the available data on the solubility of this compound, outlines detailed experimental protocols for its determination, and discusses the stability of this versatile linker.

This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioorthogonal chemistry. It features a trans-cyclooctene (B1233481) (TCO) group for rapid and specific reaction with tetrazines, and a primary amine for conjugation to biomolecules. The eight-unit polyethylene (B3416737) glycol (PEG) spacer is intentionally included to enhance the hydrophilicity and aqueous solubility of the molecule.[1][2] While manufacturer data sheets and scientific literature confirm its general solubility in water, precise quantitative data in various aqueous buffers is not extensively published.

Core Properties of this compound

PropertyDescriptionSource
Chemical Name trans-Cyclooctene-PEG8-amineN/A
Molecular Formula C27H52N2O10[3]
Molecular Weight 564.7 g/mol [3]
General Solubility Aqueous soluble; Soluble in DMSO, DCM, DMF[3]

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for this compound in a range of aqueous buffers is limited. However, information for related compounds and general statements from suppliers provide valuable insights.

CompoundSolvent/BufferSolubilitySource
TCO PEG Amine (general)Water> 5 mg/mL[4]
TCO-PEG8-NHS EsterWater≥ 100 mg/mL[5]

It is important to note that the solubility of this compound can be influenced by several factors, including the specific buffer composition, ionic strength, pH, and temperature. The primary amine group has a pKa that will affect its protonation state and, consequently, its interaction with the solvent at different pH values.

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is primarily governed by the TCO ring. The strained trans-isomer can relax to the less reactive cis-cyclooctene (CCO) isomer over time.[3] Studies on other TCO derivatives have shown stability in phosphate-buffered saline (PBS) for hours to days.[6][7] For long-term storage, it is recommended to keep the compound at -20°C in a sealed, moisture- and light-protected container.[2]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in their specific experimental systems, the following generalized protocol, based on the common shake-flask method, can be adapted.

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, MES, HEPES at a defined pH)

  • Microcentrifuge tubes

  • Orbital shaker or vortex mixer

  • Microcentrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, LC-MS, or a spectrophotometer if a suitable chromophore is present or can be attached)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The excess solid should be clearly visible.

  • Equilibration: Seal the tubes and agitate them at a constant temperature for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of dilutions of the supernatant with the same buffer.

    • Analyze the concentration of this compound in the dilutions using a validated analytical method. A standard curve with known concentrations of the compound should be prepared in the same buffer to ensure accurate quantification.

  • Data Analysis: Calculate the concentration of this compound in the original, undiluted supernatant. This value represents the saturation solubility under the tested conditions. Express the solubility in units such as mg/mL or mM.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to buffer prep2 Equilibrate with agitation (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Prepare dilutions of supernatant sep2->quant1 quant2 Analyze concentration (e.g., HPLC) quant1->quant2 quant3 Calculate solubility from standard curve quant2->quant3

Caption: Experimental workflow for determining this compound solubility.

Logical Relationships in Bioconjugation

The utility of this compound lies in its dual reactivity, enabling a two-step bioconjugation strategy. This logical workflow is critical for its application in drug development and research.

G cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Bioorthogonal Ligation mol1 Biomolecule with Amine (e.g., Protein) product1 TCO-functionalized Biomolecule mol1->product1 Amide Bond Formation reagent1 This compound reagent1->product1 product2 Final Bioconjugate product1->product2 Diels-Alder Cycloaddition reagent2 Tetrazine-labeled Molecule (e.g., Drug, Dye) reagent2->product2

Caption: Logical workflow for a two-step bioconjugation using this compound.

References

Navigating the Reactivity of TCO-PEG8-amine: An In-depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, the stability and proper handling of reagents are paramount to achieving reproducible and reliable results. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for TCO-PEG8-amine, a popular heterobifunctional linker used in bioconjugation, drug delivery, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.

Core Concepts: Understanding the TCO Moiety

This compound features a highly strained trans-cyclooctene (B1233481) (TCO) group, which enables rapid and specific bioorthogonal ligation with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance, while the terminal amine group allows for straightforward conjugation to biomolecules and surfaces. However, the inherent ring strain that makes the TCO group highly reactive also renders it susceptible to degradation.

Primary Degradation Pathway: Isomerization

The principal route of degradation for this compound is the isomerization of the reactive trans-cyclooctene to the significantly less reactive cis-cyclooctene (CCO) isomer.[1] This conformational change results in a loss of bioorthogonal reactivity, compromising subsequent ligation steps. Several factors, including temperature, pH, and the presence of thiols, can influence the rate of this isomerization. Due to this inherent instability, TCO compounds are generally not recommended for long-term storage.[2][3][4]

TCO This compound (Reactive) CCO CCO-PEG8-amine (Inactive) TCO->CCO Isomerization Factors Influencing Factors: - Temperature - pH - Thiols - Light Exposure Factors->TCO promotes degradation of

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions:

  • Temperature: Store at –20°C in a sealed container.[5]

  • Protection: The container should protect the compound from moisture and light.[1]

  • Format: For long-term stability, store as a solid (lyophilized powder) or in an anhydrous solvent.

Handling Guidelines:

  • Solvents: Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for reconstitution.

  • Light Exposure: Avoid prolonged exposure to light to preserve the reactivity of the TCO group.

  • Contaminants: Avoid buffers containing primary amines (e.g., Tris or glycine) when performing reactions with the amine-reactive end of the molecule, as they will compete for reaction.

Quantitative Stability Data

Table 1: Stability of TCO Derivatives in Solution

TCO DerivativeConditionObservationReference
d-TCOPhosphate-buffered D₂ONo degradation or isomerization observed for up to 14 days.[6]
d-TCOHuman serum, room temperature> 97% remained as the trans-isomer after 4 days.[6]
TCO-conjugated antibodyin vivo75% of the TCO remained reactive after 24 hours.[6]
TCO-PEG3-modified antibodySodium phosphate (B84403) buffer, pH 7.5, 4°C~10.5% loss of reactivity after 4 weeks.[1]
TCO-PEG3-modified antibodySodium phosphate buffer, pH 7.5, -20°C~7% loss of reactivity after 4 weeks.[1]

Table 2: Influence of Thiols and pH on TCO Isomerization

TCO DerivativeConditionObservationReference
d-TCO (syn-3a)30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours.[6][7]
d-TCO (syn-3a)30 mM mercaptoethanol, pH 6.844% isomerization after 48 hours.[7]
s-TCO (syn-1c)30 mM mercaptoethanol, D₂O-PBS, pD 7.418% isomerization after 1 hour; 100% after 18.5 hours.[8]
s-TCO (syn-1c) with Trolox30 mM mercaptoethanol, 30 mM Trolox, D₂O-PBS<5% isomerization after 29.5 hours.[8]

Experimental Protocols

Protocol 1: Quantification of TCO Stability by HPLC

This protocol provides a method to quantify the stability of a TCO-containing molecule, such as this compound, in the presence of a thiol-containing reagent.

Materials:

  • This compound

  • Thiol-containing reagent (e.g., dithiothreitol (B142953) (DTT), glutathione)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • HPLC system with a C18 column

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare a stock solution of the thiol reagent in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, this compound (to a final concentration of ~1 mM), and the thiol reagent (to the desired final concentration, e.g., 10 mM).

  • Time-Course Analysis:

    • Immediately after adding the thiol reagent (t=0), inject an aliquot of the reaction mixture onto the HPLC system.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.

  • Data Analysis:

    • Monitor the disappearance of the peak corresponding to the this compound and the appearance of a new peak corresponding to the CCO isomer over time.

    • Calculate the percentage of remaining this compound at each time point to determine its stability under the tested conditions.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_tco Prepare this compound stock solution (DMSO) mix Mix TCO, Thiol, and Buffer prep_tco->mix prep_thiol Prepare thiol stock solution (Buffer) prep_thiol->mix incubate Incubate at controlled temperature (e.g., 37°C) mix->incubate hplc_t0 Inject aliquot at t=0 onto HPLC mix->hplc_t0 hplc_tx Inject aliquots at various time points incubate->hplc_tx analyze Monitor peak areas (TCO vs. CCO) hplc_t0->analyze hplc_tx->analyze

Caption: Experimental workflow for assessing TCO stability via HPLC.

Protocol 2: General Procedure for Protein Labeling with TCO-PEG-NHS Ester and Tetrazine Ligation

This two-step protocol outlines the modification of a protein with a TCO moiety using a TCO-PEG-NHS ester, followed by the bioorthogonal reaction with a tetrazine-conjugated molecule.

Part A: Protein Modification with TCO-PEG-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature or 2 hours on ice with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column.

Part B: TCO-Tetrazine Ligation

Materials:

  • TCO-modified protein (from Part A)

  • Tetrazine-labeled molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

  • Incubation: The reaction is typically complete within 10-60 minutes at room temperature. The disappearance of the characteristic color of the tetrazine can be used to monitor the reaction progress.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography.

cluster_partA Part A: TCO Labeling cluster_partB Part B: Tetrazine Ligation protein Protein in Amine-Free Buffer react_A Incubate (RT, 1h) protein->react_A tco_nhs TCO-PEG-NHS Ester in DMSO/DMF tco_nhs->react_A quench_A Quench (Optional) react_A->quench_A purify_A Purify (Desalting Column) quench_A->purify_A tco_protein TCO-Labeled Protein purify_A->tco_protein react_B Incubate (RT, 10-60 min) tco_protein->react_B tetrazine Tetrazine-Labeled Molecule tetrazine->react_B purify_B Purify (Optional) react_B->purify_B final_conjugate Final Bioconjugate purify_B->final_conjugate

Caption: Workflow for two-step protein bioconjugation.

Conclusion

The successful application of this compound in advanced bioconjugation strategies hinges on a thorough understanding of its stability and adherence to proper handling and storage protocols. While the trans-cyclooctene moiety is highly reactive, its propensity to isomerize to the inactive cis-form necessitates careful management of storage temperature, light exposure, and reaction conditions. By following the guidelines and protocols outlined in this guide, researchers can maximize the performance and reproducibility of their experiments, unlocking the full potential of this versatile bioorthogonal linker.

References

Introduction: The Pinnacle of Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Kinetics of TCO-Tetrazine Click Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) represents one of the fastest and most specific bioorthogonal reactions developed to date.[1][2] This "click chemistry" ligation has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its exceptionally rapid kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst.[3][4][5]

The reaction mechanism is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile).[3][6] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[3][7] The remarkable speed, with second-order rate constants (k₂) reported to exceed 10⁶ M⁻¹s⁻¹, allows for efficient conjugation even at the low reactant concentrations typical in biological systems.[7][8]

This guide provides a comprehensive overview of the core kinetic principles, quantitative rate data for various TCO and tetrazine derivatives, and detailed experimental protocols for measuring these reaction rates.

Core Principles of Reaction Kinetics

The kinetics of the TCO-tetrazine ligation are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[6][9] A smaller energy gap results in a faster reaction.[9] Several structural and environmental factors can be tuned to modulate the reaction rate:

  • TCO Reactivity (The Dienophile): The primary driver of TCO reactivity is ring strain.[3][10] More strained TCOs, such as conformationally strained s-TCO, exhibit higher reactivity.[9] Additionally, incorporating electron-donating groups (EDGs) on the TCO moiety raises the HOMO energy level, decreasing the HOMO-LUMO gap and accelerating the reaction.[6][10]

  • Tetrazine Reactivity (The Diene): The reactivity of the tetrazine is enhanced by adding electron-withdrawing groups (EWGs) like pyridines or pyrimidines.[6][9] These groups lower the tetrazine's LUMO energy, thus increasing the reaction rate.[6][9]

  • Steric Effects: Steric hindrance plays a crucial role. Less bulky substituents on the tetrazine ring generally lead to faster kinetics.[6] For instance, monosubstituted hydrogen-tetrazines (H-Tzs) are typically much more reactive than their di-substituted phenyl- or methyl- counterparts.[6][9]

  • Solvent and pH: While the reaction is robust across a range of conditions, the choice of solvent can influence kinetics.[11] The ligation is generally efficient across a physiological pH range of 6 to 9.[12]

Quantitative Kinetic Data

The second-order rate constant (k₂) is the definitive metric for quantifying the speed of the TCO-tetrazine reaction. The following table summarizes experimentally determined rate constants for various TCO and tetrazine pairs from the literature, providing a basis for selecting reagents for a specific application.

TCO DerivativeTetrazine Derivativek₂ (M⁻¹s⁻¹)Conditions (Solvent, Temp)Reference
TCO (unspecified)3-phenyl-1,2,4,5-tetrazine (H-Tz)26,000PBS (pH 7.4), 37°C[13]
TCO-OH3,6-dipyridyl-s-tetrazine2,000Not Specified[9]
TCO-mAb Conjugate[¹¹¹In]In-labeled-Tz13,000 ± 80PBS, 37°C[9]
d-TCO (syn)water-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water, 25°C[9]
d-TCO (anti)water-soluble 3,6-dipyridyl-s-tetrazine318,000 ± 3,000Water, 25°C[9]
TCO Control (16)Fluorogenic Tz (15)~550PBS, 37°C[8]
PeptoBrush 1 (TCO)Fluorogenic Tz (15)>25,000 (per TCO unit)PBS, 37°C[8]
TCO3,6-bis(2-pyridyl)-s-tetrazine3,300,000Not Specified[14]
TCO3-(p-aminophenyl)-6-methyl-tetrazine2,000PBS (pH 7.4), 37°C[15]
TCO3-H-6-phenyl-tetrazine30,000PBS (pH 7.4), 37°C[15]

Note: Reaction rates are highly sensitive to the specific structures and reaction conditions. This table provides a comparative summary, and values should be considered in the context of their original experimental setup.

Experimental Protocols

The most common method for determining TCO-tetrazine kinetic rates is UV-Vis spectroscopy, often using a stopped-flow instrument for very fast reactions.[13][16] The protocol relies on monitoring the disappearance of the tetrazine's characteristic absorbance in the visible spectrum (typically 510-550 nm) over time.[7][12][13]

Protocol: Determining Second-Order Rate Constants by Stopped-Flow UV-Vis Spectroscopy

This protocol describes a generalized method for measuring the reaction rate between a TCO and a tetrazine derivative under pseudo-first-order conditions.

1. Materials and Reagents:

  • TCO derivative of interest

  • Tetrazine derivative of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, is commonly used.

  • Solvent for Stock Solutions: Anhydrous DMSO or DMF.

  • Stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Quartz cuvettes (if not using a stopped-flow instrument for slower reactions).

2. Preparation of Solutions:

  • Prepare a high-concentration stock solution of the TCO derivative in DMSO or DMF (e.g., 10-100 mM).

  • Prepare a high-concentration stock solution of the tetrazine derivative in DMSO or DMF (e.g., 10 mM).

  • Determine the molar extinction coefficient (ε) of the tetrazine derivative in the reaction buffer (PBS, pH 7.4) by measuring the absorbance of serial dilutions at its maximum absorbance wavelength (λ_max, ~520 nm).[12]

3. Kinetic Measurement (Stopped-Flow Method):

  • Establish Pseudo-First-Order Conditions: The reaction must be run with a significant excess (at least 10-fold) of the TCO derivative relative to the tetrazine to ensure pseudo-first-order kinetics.[16][17]

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument's sample syringes and mixing chamber to the desired temperature (e.g., 25°C or 37°C).[13][16]

    • Set the spectrophotometer to monitor the decay of absorbance at the λ_max of the tetrazine.

  • Loading Syringes:

    • Load one syringe with a solution of the tetrazine in PBS. The final concentration in the cell should be sufficient to give a reliable absorbance reading (e.g., 50 µM).

    • Load the second syringe with the TCO derivative in PBS at a concentration that is at least 20-fold higher than the tetrazine concentration (e.g., 1 mM).

  • Initiate Reaction:

    • Rapidly mix the contents of the two syringes via the instrument's drive mechanism. This initiates the reaction.[13]

    • Immediately begin recording the absorbance at λ_max over time. Continue data collection for at least 5-7 half-lives, until the reaction is complete.[13]

4. Data Analysis:

  • The absorbance decay curve will follow a single exponential decay function under pseudo-first-order conditions.

  • Fit the absorbance vs. time data to the equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t) where k_obs is the observed pseudo-first-order rate constant.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (the TCO derivative):[16] k₂ = k_obs / [TCO]

  • For robust results, repeat the experiment with several different concentrations of the excess TCO and plot k_obs versus [TCO]. The slope of the resulting line will be the second-order rate constant, k₂.

Visualizations: Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of experimental and logical workflows.

experimental_workflow Experimental Workflow for Kinetic Analysis prep Prepare Stock Solutions (TCO & Tetrazine in DMSO) dilute_tz Dilute Tetrazine in Reaction Buffer (PBS) prep->dilute_tz dilute_tco Dilute TCO (in excess) in Reaction Buffer (PBS) prep->dilute_tco load Load Reactants into Stopped-Flow Syringes dilute_tz->load dilute_tco->load mix Rapidly Mix to Initiate Reaction load->mix monitor Monitor Absorbance Decay (at Tetrazine λmax) mix->monitor analyze Fit Data to Exponential Decay (Calculate k_obs) monitor->analyze calc Calculate Second-Order Rate (k₂ = k_obs / [TCO]) analyze->calc

Caption: Workflow for determining TCO-tetrazine kinetics via stopped-flow spectroscopy.

pretargeting_workflow Logical Workflow for In Vivo Pretargeted Imaging cluster_0 Step 1: Targeting cluster_1 Step 2: Clearance cluster_2 Step 3: Ligation & Imaging admin_tco Administer Antibody-TCO Conjugate to Patient bind_tco Antibody-TCO Binds to Tumor Cell Surface Antigen admin_tco->bind_tco clear_tco Unbound Antibody-TCO Clears from Circulation bind_tco->clear_tco admin_tz Administer Radiolabeled Tetrazine Probe clear_tco->admin_tz click_rxn Fast In Vivo Click Reaction: Tetrazine Binds to TCO at Tumor Site admin_tz->click_rxn image Perform PET/SPECT Imaging of Localized Signal click_rxn->image

Caption: Logical workflow for pretargeted imaging using TCO-tetrazine click chemistry.

References

The Pivotal Role of PEG8 Spacers in TCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker technologies is a cornerstone in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs) and other targeted therapeutics. Among the diverse array of available linkers, those incorporating a trans-cyclooctene (B1233481) (TCO) moiety for bioorthogonal click chemistry, coupled with a polyethylene (B3416737) glycol (PEG) spacer, have garnered significant attention. This technical guide provides a comprehensive examination of the multifaceted role of the eight-unit polyethylene glycol (PEG8) spacer within TCO linkers, offering quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in the optimization of their bioconjugation strategies.

The PEG8 spacer is not merely a passive connector; it is a critical determinant of the physicochemical and pharmacokinetic properties of the entire bioconjugate. Its inclusion can profoundly influence solubility, stability, steric hindrance, and in vivo performance, ultimately impacting the therapeutic index of the final drug product.

Core Principles: The Functional Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into a TCO linker imparts several key advantages that address common challenges in bioconjugation and drug development.[1][2]

  • Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate.[2] The hydrophilic nature of the PEG8 spacer improves the overall solubility of the ADC, mitigating aggregation and facilitating formulation in aqueous buffers.[3][4] This is crucial for maintaining the stability and biological activity of the antibody.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in vivo circulation time of therapeutic molecules.[5] The PEG8 spacer increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its plasma half-life.[5] This extended exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy.[6]

  • Mitigation of Steric Hindrance: The defined and flexible nature of the PEG8 spacer provides critical spatial separation between the bulky antibody and the conjugated payload.[7] This separation is essential to prevent the payload from interfering with the antigen-binding site of the antibody, thereby preserving its targeting function. It also ensures that the TCO moiety is accessible for efficient reaction with its tetrazine partner in bioorthogonal ligation reactions.

  • Optimized Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing the aggregation potential of hydrophobic payloads, PEG8 spacers can enable the generation of ADCs with higher, more uniform drug-to-antibody ratios (DARs) without compromising their physicochemical properties.[2][6]

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key performance metrics.

Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthClearance (mL/day/kg)In Vivo Half-life (hours)Reference(s)
No PEG~15-[1]
PEG2~10-[1]
PEG4~7~120[5]
PEG8 ~5 ~150 [1][5]
PEG12~5~160[1][5]
PEG24~5~170[1][5]
Data is compiled from multiple sources and should be considered illustrative of general trends.

Table 2: Impact of PEG Spacer Length on In Vitro and In Vivo Efficacy of ADCs

PEG Spacer LengthIn Vitro Potency (IC50, ng/mL)In Vivo Tumor Growth Inhibition (%)Reference(s)
PEG28.535-45[5]
PEG49.250-60[5]
PEG8 10.1 75-85 [5]
PEG1211.575-85[5]
PEG2415.375-85[5]
Data is synthesized from a study on PEGylated glucuronide-MMAE linkers and should be viewed as representative.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing PEG8-TCO linkers. The following protocols provide a framework for key experimental procedures.

Protocol 1: Synthesis of a TCO-PEG8-Linker-Payload Construct

This protocol describes the synthesis of a TCO-PEG8-linker-payload, specifically TCO-PEG8-Val-Cit-PABC-MMAE, a commonly used construct for ADCs.

Materials:

  • Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate

  • Monomethyl auristatin E (MMAE)

  • TCO-PEG8-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • MMAE Conjugation: Dissolve Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate and MMAE in DMF. Add DIPEA and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by HPLC-MS.

  • Purification: Purify the resulting Fmoc-Val-Cit-PABC-MMAE by preparative HPLC.

  • Fmoc Deprotection: Treat the purified product with a solution of 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group.

  • TCO-PEG8 Conjugation: To the deprotected Val-Cit-PABC-MMAE, add TCO-PEG8-NHS ester and DIPEA in DMF. Stir the reaction at room temperature for 2-4 hours.

  • Final Purification: Purify the final TCO-PEG8-Val-Cit-PABC-MMAE conjugate by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by HPLC, high-resolution mass spectrometry, and NMR.

Protocol 2: Conjugation of TCO-PEG8-Linker-Payload to a Tetrazine-Modified Antibody

This protocol outlines the bioorthogonal "click" reaction between a TCO-functionalized linker-payload and a tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (in PBS, pH 7.4)

  • TCO-PEG8-linker-payload (from Protocol 1, dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Reaction Setup: To the tetrazine-modified antibody solution, add a 1.5 to 3-fold molar excess of the TCO-PEG8-linker-payload solution in DMSO. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC by SEC to remove unreacted linker-payload and any aggregates.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the payload.[8][] Further characterize the DAR distribution using HIC-HPLC.[8]

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC-HPLC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC construct

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10][11]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells. Include an untreated control.[10][11]

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[10][11]

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.[10][11]

    • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.[10][11]

    • Measure the absorbance at 570 nm.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[10][11]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor activity of the ADC in a mouse xenograft model.[12][13]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line expressing the target antigen

  • ADC construct

  • Vehicle control (e.g., saline or formulation buffer)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.[12][13]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12][13]

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses). Administer the ADC and vehicle control intravenously.[12][13]

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[12][13]

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of PEG8-TCO linkers.

experimental_workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_evaluation ADC Evaluation TCO_PEG8_NHS TCO-PEG8-NHS Ester TCO_Linker_Payload TCO-PEG8-Linker-Payload TCO_PEG8_NHS->TCO_Linker_Payload Conjugation VC_PABC_MMAE Val-Cit-PABC-MMAE VC_PABC_MMAE->TCO_Linker_Payload Final_ADC Final ADC TCO_Linker_Payload->Final_ADC Bioorthogonal Click Reaction Tetrazine_mAb Tetrazine-Modified Antibody Tetrazine_mAb->Final_ADC In_Vitro In Vitro Assays (Cytotoxicity, Stability) Final_ADC->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK) Final_ADC->In_Vivo

Caption: Experimental workflow for the synthesis and evaluation of an ADC using a TCO-PEG8 linker.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC ADC with TCO-PEG8 Linker Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Linker Cleavage & Payload Release Lysosome->Payload_Release Apoptosis 5. Induction of Apoptosis Payload_Release->Apoptosis

References

TCO-PEG8-Amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of TCO-PEG8-amine, a heterobifunctional linker critical for advanced bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, experimental protocols, and visualizations to support its application in the lab.

Core Compound Details

This compound, identified by CAS number 2353409-92-2 , is a versatile molecule with a molecular weight of approximately 564.7 g/mol .[1][2][3] Its structure features a trans-cyclooctene (B1233481) (TCO) group, a terminal primary amine, and an eight-unit polyethylene (B3416737) glycol (PEG8) spacer. This unique combination of functional groups allows for a two-step bioorthogonal labeling strategy, providing researchers with precise control over the conjugation of biomolecules.[1]

The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction known for its exceptional speed and selectivity in biological systems.[2][3][4] The terminal amine group can be readily coupled with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids using coupling agents like EDC.[2][3] The hydrophilic PEG8 spacer enhances the solubility and stability of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of TCO-PEG8 derivatives in bioconjugation protocols. For direct labeling of biomolecules with primary amines, the more reactive TCO-PEG8-NHS ester is commonly used.[1]

Table 1: Recommended Molar Excess of TCO-PEG8-NHS Ester for Antibody Labeling [6]

Target Degree of Labeling (DOL) (TCO molecules per antibody)Molar Excess of TCO-PEG8-NHS Ester
2 - 45 - 10 equivalents
4 - 810 - 20 equivalents
8 - 1220 - 35 equivalents

Note: The optimal molar ratio may vary depending on the specific antibody and its concentration. A pilot experiment is recommended to determine the optimal conditions.

Table 2: Typical Reaction and Purification Parameters for Antibody Labeling [6]

ParameterValue
Antibody Concentration1 - 10 mg/mL
Reaction BufferAmine-free buffer (e.g., PBS), pH 8.0-8.5
Reaction Time30 - 90 minutes at room temperature
Purification MethodSize-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Expected Antibody Recovery> 85%
Storage of Labeled AntibodyStore at 4°C for short-term and -20°C to -80°C for long-term

Table 3: Solubility and Stability of TCO-PEG8 Derivatives

ParameterDetails
Solubility Soluble in water, DMSO, DCM, and DMF.[2][7]
Storage Recommended to be stored at -20°C to minimize degradation.[2][7]
Stability The primary degradation pathway is the isomerization of the reactive trans-isomer to the less reactive cis-cyclooctene (CCO) isomer, which can be accelerated by elevated temperatures and the presence of thiols.[7] It is advised to use freshly prepared solutions for optimal results.[8]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling using TCO-PEG8-NHS Ester and a Tetrazine-Functionalized Molecule

This protocol outlines the covalent labeling of a protein with a TCO moiety using TCO-PEG8-NHS ester, followed by a bioorthogonal reaction with a tetrazine-conjugated molecule.

Part A: TCO Labeling of the Protein

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)

  • TCO-PEG8-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[1][8] Gently mix and incubate for 30-60 minutes at room temperature.[1]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column.[1]

Part B: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

Materials:

  • TCO-labeled protein from Part A

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Prepare the TCO-labeled protein in the reaction buffer.

  • Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[1]

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes.[1]

  • Final Product: The labeled conjugate is now ready for use. If necessary, purify the final conjugate to remove excess tetrazine reagent using size-exclusion chromatography.[1]

Protocol 2: Synthesis of a PROTAC using TCO-PEG8-NHS Ester

This protocol describes a two-step synthesis of a PROTAC, where the TCO-PEG8 linker connects an E3 ligase ligand and a target protein ligand.

Step 1: Conjugation of TCO-PEG8-NHS Ester to an Amine-Functionalized Ligand

Materials:

  • Amine-functionalized E3 ligase ligand

  • TCO-PEG8-NHS ester

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Preparation: Perform the reaction under an inert atmosphere with dry glassware.

  • Dissolution: Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in the anhydrous solvent.

  • Linker Addition: Add a solution of TCO-PEG8-NHS ester (1.0 - 1.2 equivalents) in the anhydrous solvent to the reaction mixture.[9]

  • Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.[9]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[9]

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the TCO-PEG8-ligand conjugate.

Step 2: Bioorthogonal Ligation to a Tetrazine-Functionalized Ligand

Materials:

  • TCO-PEG8-E3 ligase ligand conjugate from Step 1

  • Tetrazine-functionalized protein of interest (POI) ligand

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

Procedure:

  • Dissolution: Dissolve the tetrazine-functionalized POI ligand (1.0 equivalent) in the anhydrous solvent.

  • TCO-conjugate Addition: Add an equimolar amount (1.0 - 1.2 equivalents) of the TCO-PEG8-E3 ligase ligand conjugate to the solution.[9]

  • Reaction: The click reaction will proceed rapidly at room temperature.

  • Purification and Characterization: Purify the final PROTAC using HPLC and characterize by LC-MS and NMR.

Visualizations

The following diagrams illustrate the key processes involving this compound and its derivatives.

G Mechanism of Two-Step Protein Labeling cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation Protein Protein with Primary Amine TCO_Protein TCO-labeled Protein Protein->TCO_Protein Reaction with NHS ester (pH 7.2-8.5) TCO_NHS TCO-PEG8-NHS Ester TCO_NHS->TCO_Protein TCO_Protein_2 TCO-labeled Protein Tetrazine Tetrazine-functionalized Molecule Final_Conjugate Final Conjugate Tetrazine->Final_Conjugate N2 N₂ Gas Final_Conjugate->N2 TCO_Protein_2->Final_Conjugate iEDDA Reaction

Caption: Mechanism of the two-step protein labeling strategy.

G Experimental Workflow for Protein Labeling Start Start: Protein of Interest Buffer_Exchange Buffer Exchange to Amine-Free Buffer Start->Buffer_Exchange Add_TCO_NHS Add TCO-PEG8-NHS Ester (10-20x molar excess) Buffer_Exchange->Add_TCO_NHS Incubate_1 Incubate (30-60 min, RT) Add_TCO_NHS->Incubate_1 Quench Quench Reaction (Optional) Incubate_1->Quench Purify_1 Purify TCO-labeled Protein (Desalting Column) Quench->Purify_1 TCO_Protein TCO-labeled Protein Purify_1->TCO_Protein Add_Tetrazine Add Tetrazine-functionalized Molecule TCO_Protein->Add_Tetrazine Incubate_2 Incubate (30-120 min, RT) Add_Tetrazine->Incubate_2 Final_Conjugate Final Conjugate Incubate_2->Final_Conjugate G PROTAC Synthesis Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: PROTAC Assembly E3_Ligand Amine-functionalized E3 Ligase Ligand TCO_E3_Ligand TCO-PEG8-E3 Ligase Ligand Conjugate E3_Ligand->TCO_E3_Ligand Amide Bond Formation TCO_NHS TCO-PEG8-NHS Ester TCO_NHS->TCO_E3_Ligand TCO_E3_Ligand_2 TCO-PEG8-E3 Ligase Ligand Conjugate POI_Ligand Tetrazine-functionalized POI Ligand PROTAC Final PROTAC POI_Ligand->PROTAC TCO_E3_Ligand_2->PROTAC iEDDA Click Reaction

References

Navigating the Safety Profile of TCO-PEG8-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of all laboratory reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data for TCO-PEG8-amine, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and proteomics.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1] This guide summarizes key safety information, handling procedures, and emergency responses.

Core Safety and Handling Data

The following tables provide a structured overview of the physical, chemical, and safety properties of this compound, compiled from available safety data sheets and product information.[1][2]

Identifier Value
Product Name This compound
CAS Number 2353409-92-2
Molecular Formula C27H52N2O10
Molecular Weight 564.7 g/mol
Property Information
Appearance Not specified in SDS; typically a solid or oil
Purity ≥98%
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C in a sealed container, protected from moisture and light.[1][2][3]

Hazard Identification and Precautionary Measures

According to the available Safety Data Sheet, this compound is not classified as a hazardous material.[1] However, as with any chemical reagent, it is crucial to handle it with care in a laboratory setting.

General Precautions:

  • Handle only in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin and eyes.[1]

  • Keep away from heat, flames, and sparks.[1]

  • Avoid strong oxidizing agents.[1]

The following diagram illustrates a standard workflow for handling chemical reagents like this compound, from reception to disposal.

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment reception Receive & Log storage Store at -20°C reception->storage Inspect ppe Don PPE storage->ppe Prepare fume_hood Work in Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment decontaminate Decontaminate Workspace experiment->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe

A standard workflow for handling laboratory chemicals.

Experimental Protocols: Emergency and First-Aid Procedures

In the event of accidental exposure, the following first-aid measures should be taken immediately.[1]

Exposure Route First-Aid Protocol
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[1]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Accidental Release Measures

Should a spill occur, follow these steps:

  • Containment: Mix the spilled material with sand or a similar inert absorbent material.[1]

  • Collection: Sweep up the mixture and place it in a tightly closed container for disposal.[1]

  • Environmental Protection: Do not allow the material to enter drains or water courses.[1]

Fire-Fighting Measures

In case of a fire involving this compound, use dry powder or carbon dioxide extinguishers.[1] Firefighters should wear protective clothing and a self-contained breathing apparatus.[1]

The decision-making process for responding to an accidental exposure is outlined in the diagram below.

G Exposure Response Protocol exposure Accidental Exposure Occurs assessment Assess Exposure Route exposure->assessment skin Skin Contact assessment->skin Skin eye Eye Contact assessment->eye Eye inhalation Inhalation assessment->inhalation Inhaled ingestion Ingestion assessment->ingestion Ingested wash_skin Wash with Water (15 min) Remove Contaminated Clothing skin->wash_skin flush_eyes Flush with Water (15 min) Separate Eyelids eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water (15 min) ingestion->rinse_mouth seek_medical Seek Medical Attention (if irritation persists or severe) wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical Immediately

A decision tree for first-aid response to exposure.

Personal Protective Equipment (PPE)

The recommended personal protective equipment when handling this compound is standard for a chemical laboratory environment.[1]

Protection Type Recommendation
Engineering Controls Use only in a chemical fume hood.[1]
Gloves Chemical-resistant gloves.[1]
Eye/Face Protection Safety goggles.[1]
General Hygiene Wash hands thoroughly after handling and wash contaminated clothing before reuse.[1]

This guide is intended to provide a comprehensive overview of the safety data for this compound for trained professionals. It is not a substitute for a thorough review of the official Safety Data Sheet and adherence to all institutional safety protocols. Always consult the most up-to-date SDS for the specific product you are using.

References

TCO-PEG8-Amine: A Comprehensive Technical Guide for Bioorthogonal Conjugation and Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCO-PEG8-amine, a heterobifunctional linker at the forefront of bioconjugation and targeted protein degradation. This document details the core chemistry, experimental protocols, and applications of this compound, with a focus on its utility in antibody-drug conjugates (ADCs) and PROTACs.

Introduction to this compound

This compound is a versatile chemical tool that incorporates three key functional elements: a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal primary amine. This unique combination of moieties enables a two-step bioorthogonal conjugation strategy, providing precise control over the linkage of biomolecules.

The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The PEG8 spacer enhances the hydrophilicity and solubility of the linker and resulting conjugates, which can mitigate aggregation and improve pharmacokinetic properties.[1][3] The terminal amine group provides a versatile handle for conjugation to various molecules, such as activated esters or carboxylic acids, allowing for the covalent attachment of payloads, imaging agents, or other biomolecules.[4]

Commercial Suppliers

A variety of chemical suppliers offer this compound and its derivatives. The following table summarizes some of the key commercial sources.

SupplierProduct NamePurityCAS Number
AxisPharm This compound≥95%2353409-92-2
MedChemExpress This compound2353409-92-2
BroadPharm This compound98%2353409-92-2
Amsbio This compound

Core Mechanism of Action and Applications

The primary utility of this compound lies in its ability to facilitate bioorthogonal conjugation. The workflow typically involves two main steps:

  • Functionalization: The amine group of this compound is reacted with a molecule of interest (e.g., a cytotoxic drug, a fluorescent probe) that has been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

  • Bioorthogonal Ligation: The resulting TCO-functionalized molecule is then reacted with a biomolecule (e.g., an antibody, a protein) that has been modified to contain a tetrazine group. The TCO and tetrazine moieties rapidly and specifically "click" together, forming a stable covalent bond.[2]

This strategy is widely employed in:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic payload to a tetrazine-modified antibody, enabling targeted drug delivery to cancer cells.[5]

  • PROTACs: This linker is instrumental in the synthesis of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][7] this compound can be used to connect the target protein ligand to the E3 ligase ligand.

  • Molecular Imaging and Diagnostics: The TCO-tetrazine reaction can be used to attach imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules for in vivo and in vitro imaging applications.[3][8]

Experimental Protocols

The following are detailed protocols for common applications of this compound and related compounds. Note that while this compound contains a primary amine, many protocols utilize the related TCO-PEG8-acid or its activated NHS ester form for reaction with amines on biomolecules. The principles of the subsequent TCO-tetrazine ligation remain the same.

General Protocol for Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO moiety using a TCO-PEG-NHS ester, which is a common precursor for introducing the TCO group onto biomolecules with available primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.[9]

  • TCO-PEG8-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG8-NHS ester in anhydrous DMSO or DMF.[9]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be empirically determined.[10][11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[9][11]

  • Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with the desired storage buffer.[12]

TCO-Tetrazine Click Reaction

This protocol outlines the bioorthogonal reaction between a TCO-labeled biomolecule and a tetrazine-conjugated molecule.

Materials:

  • TCO-labeled biomolecule (from section 4.1)

  • Tetrazine-conjugated molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-containing biomolecule in the reaction buffer.

  • Click Reaction: Add the tetrazine-containing molecule to the TCO-containing biomolecule. A molar excess of 1.1 to 5 equivalents of the tetrazine reagent is recommended.[10][11]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction is often very rapid.[9][13]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.[11]

Quantitative Data

The following tables summarize key quantitative parameters for the experimental protocols.

Table 1: Recommended Parameters for Protein Labeling with TCO-PEG8-NHS Ester

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[10]
Molar Excess of TCO-PEG8-NHS Ester10-20 foldMay require optimization for specific proteins.[10]
Reaction BufferAmine-free (e.g., PBS)Avoid buffers containing Tris or glycine.[10]
Reaction pH7.2-8.5Slightly alkaline pH can improve reactivity.[10]
Reaction Time30-60 minutes at room temperature[10]
Quenching Reagent1 M Tris-HCl, glycine, or hydroxylamineTo terminate the reaction.[14]

Table 2: TCO-Tetrazine Reaction Kinetics

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
TCO - Tetrazine~2000In 9:1 methanol/water. This is one of the fastest bioorthogonal reactions.[8]

Visualizations

Experimental Workflow for Antibody-TCO Conjugation

Antibody_TCO_Conjugation cluster_modification Step 1: Antibody Modification cluster_ligation Step 2: Bioorthogonal Ligation Antibody Antibody in Amine-Free Buffer Reaction Incubate 30-60 min at Room Temperature Antibody->Reaction TCO_NHS TCO-PEG8-NHS Ester (in DMSO/DMF) TCO_NHS->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purify via Desalting Column Quench->Purify TCO_Antibody TCO-Labeled Antibody Purify->TCO_Antibody Final_Conjugation Incubate 30-60 min at Room Temperature TCO_Antibody->Final_Conjugation Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Final_Conjugation ADC Antibody-Drug Conjugate Final_Conjugation->ADC

Caption: Workflow for labeling an antibody with a TCO moiety and subsequent conjugation.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_components PROTAC Complex Formation cluster_process Ubiquitination and Degradation PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound and its derivatives are powerful tools for researchers in drug development and chemical biology. The combination of a highly reactive TCO group for bioorthogonal click chemistry, a solubilizing PEG spacer, and a versatile amine handle enables the precise and efficient construction of complex bioconjugates. The applications in ADCs and PROTACs highlight the significant potential of this linker technology in advancing targeted therapies. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in your research endeavors.

References

The Cornerstone of Chemical Biology: A Technical Guide to the Fundamental Principles of Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native environment. Coined by Carolyn Bertozzi, the term refers to a class of chemical reactions that can occur within a living system without interfering with or being interfered by the complex biochemical processes of that system.[1][2] This technical guide provides an in-depth exploration of the core principles of bioorthogonal chemistry, focusing on the key reactions, their mechanisms, quantitative kinetic data, and detailed experimental protocols to empower researchers in chemical biology and drug development.

Core Tenets of Bioorthogonality

For a chemical transformation to be deemed bioorthogonal, it must satisfy a stringent set of criteria to ensure its utility and reliability in a biological setting.[1][3][4] These foundational principles are:

  • High Selectivity: The reacting partners must be mutually and exclusively reactive toward each other, ignoring the vast milieu of other functional groups present in biological molecules like proteins, nucleic acids, lipids, and carbohydrates.[1][5]

  • Biocompatibility: The reactants, the resulting covalent bond, and any byproducts must be non-toxic and not perturb the normal physiology of the cell or organism under investigation.[1][5]

  • Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures (around 37°C), pH (typically ~7.4), and in an aqueous environment, even at the low concentrations often encountered in biological studies.[1][3]

  • Chemical Orthogonality: The reactive functional groups (the "bioorthogonal handles") should be abiotic, meaning they are not naturally present in the biological system being studied, thus preventing side reactions with endogenous molecules.[1][4]

Key Bioorthogonal Reactions: Mechanisms and Kinetics

Several classes of reactions have been developed that meet the criteria for bioorthogonality. The three most prominent and widely utilized are the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

The Staudinger Ligation

The Staudinger ligation was one of the first bioorthogonal reactions to be developed and is based on the classic Staudinger reaction between an azide (B81097) and a phosphine (B1218219).[6][7] In the bioorthogonal variant, the phosphine is engineered with an electrophilic trap (typically an ester) that intercepts the aza-ylide intermediate to form a stable amide bond.[7][8]

Staudinger_Ligation Azide R1-N₃ (Azide) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine R₂-P(Ph)₂-CO₂R₃ (Engineered Phosphine) CyclicIntermediate Cyclic Intermediate AzaYlide->CyclicIntermediate Intramolecular Acyl Transfer N2 N₂ AzaYlide->N2 - N₂ Amide R₁-NH-C(O)-R₂-P(O)(Ph)₂ (Amide Product) CyclicIntermediate->Amide + H₂O H2O H₂O

Mechanism of the Staudinger Ligation.

A "traceless" version of the Staudinger ligation has also been developed, which, after rearrangement and hydrolysis, results in a native amide bond with the phosphine oxide being released as a byproduct.[6][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the relatively slow kinetics of the Staudinger ligation and to avoid the use of a potentially cytotoxic copper catalyst required for the canonical "click" reaction (CuAAC), the strain-promoted azide-alkyne cycloaddition was developed.[1][10] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide in a [3+2] dipolar cycloaddition to form a stable triazole linkage.[10][11] The driving force for this reaction is the release of ring strain in the cyclooctyne.[10]

SPAAC Azide R₁-N₃ (Azide) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState + Cyclooctyne Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Product TransitionState->Triazole Concerted Reaction

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like a trans-cyclooctene, TCO) or alkyne is currently the fastest known bioorthogonal reaction.[12][13] This reaction is a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO).[14][15] The initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[15][16]

IEDDA Tetrazine Tetrazine Cycloadduct Unstable Bicyclic Intermediate Tetrazine->Cycloadduct + TCO ([4+2] Cycloaddition) TCO trans-Cyclooctene (TCO) Product Dihydropyridazine Product Cycloadduct->Product Retro-Diels-Alder N2 N₂ Cycloadduct->N2 - N₂

Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Quantitative Comparison of Reaction Kinetics

The choice of a bioorthogonal reaction often depends on the required speed of ligation. The second-order rate constant (k₂) is a critical parameter for comparing the kinetics of these reactions.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Staudinger Ligation Azide + Engineered Phosphine~10⁻³Forms a native-like amide bond (traceless version).[4]Slow kinetics.[17] Phosphines can be prone to air oxidation.[17]
SPAAC Azide + Strained Alkyne (e.g., DBCO)~10⁻¹ - 1Copper-free, good kinetics for live-cell labeling.[1][4]Strained alkynes can be hydrophobic.
IEDDA (Tetrazine Ligation) Tetrazine + Strained Alkene (e.g., TCO)10³ - 10⁶Exceptionally fast kinetics, ideal for in vivo applications and low concentration labeling.[12]Tetrazine stability can be a concern.

Detailed Experimental Protocols

The successful application of bioorthogonal chemistry relies on robust and well-optimized experimental procedures. Below are detailed protocols for key experiments.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with an Azido (B1232118) Sugar

This protocol describes the incorporation of an azide group into cellular glycans via the cell's metabolic machinery.

Workflow:

Metabolic_Labeling_Workflow Cell_Culture 1. Seed Cells Add_Sugar 2. Add Acylated Azido Sugar Cell_Culture->Add_Sugar Incubate 3. Incubate (1-3 days) Add_Sugar->Incubate Wash 4. Wash Cells Incubate->Wash Downstream 5. Proceed to Bioorthogonal Ligation Wash->Downstream

Workflow for Metabolic Labeling of Cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat).

  • Complete cell culture medium.

  • Peracetylated azido sugar (e.g., Ac₄ManNAz for sialic acid labeling).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Plate cells in an appropriate culture vessel (e.g., 6-well plate for western blot analysis or glass-bottom dish for microscopy) at a density that will not lead to overconfluence during the labeling period.

  • Prepare Azido Sugar Stock: Dissolve the peracetylated azido sugar in sterile DMSO to create a 10-50 mM stock solution. Store at -20°C.

  • Cell Treatment: Thaw the azido sugar stock solution. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM). Remove the old medium from the cells and replace it with the medium containing the azido sugar.[10]

  • Incubation: Return the cells to a 37°C, 5% CO₂ incubator and culture for 1-3 days. This allows for the metabolic incorporation of the azido sugar into the cellular glycans.

  • Washing: After the incubation period, aspirate the medium and gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for ligation with a phosphine or alkyne-bearing probe.

Protocol 2: SPAAC Labeling of Azide-Modified Proteins on Live Cells

This protocol details the labeling of metabolically-incorporated azido sugars on the surface of live cells with a DBCO-functionalized fluorescent probe for analysis by flow cytometry or microscopy.[3]

Workflow:

SPAAC_Labeling_Workflow Labeled_Cells 1. Start with Azide-Labeled Cells (Protocol 1) Add_DBCO 2. Add DBCO-Fluorophore Staining Solution Labeled_Cells->Add_DBCO Incubate 3. Incubate (30-60 min) Add_DBCO->Incubate Wash 4. Wash Cells Incubate->Wash Analyze 5. Analyze (e.g., Flow Cytometry, Microscopy) Wash->Analyze

Workflow for SPAAC Labeling of Live Cells.

Materials:

  • Metabolically labeled cells from Protocol 1.

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).

  • Live-cell imaging medium or FACS buffer (e.g., PBS with 1% BSA).

Procedure:

  • Prepare Cells: After metabolic labeling and washing, harvest the cells if necessary (for suspension cells or flow cytometry) and resuspend them in live-cell imaging medium or FACS buffer. For adherent cells for microscopy, leave them in the dish.

  • Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed imaging medium or FACS buffer to a final concentration of 20-50 µM.[3]

  • SPAAC Reaction: Add the DBCO-fluorophore staining solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[5]

  • Washing: Pellet the cells by centrifugation (for suspension cells) and wash two to three times with FACS buffer or imaging medium to remove the unbound probe. For adherent cells, aspirate the staining solution and wash the plate.[3]

  • Analysis: Resuspend the cells in an appropriate volume of buffer for analysis. Analyze the labeled cells using a flow cytometer or visualize them with a fluorescence microscope using the appropriate filter set for the chosen fluorophore.

Protocol 3: IEDDA Ligation for Antibody-Oligonucleotide Conjugation

This protocol describes the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide, a common application in the construction of targeted therapeutics and diagnostic agents.

Workflow:

IEDDA_Conjugation_Workflow Prepare_Reactants 1. Prepare Tetrazine-Ab and TCO-Oligo Mix 2. Mix Reactants Prepare_Reactants->Mix Incubate 3. Incubate (30-60 min) Mix->Incubate Purify 4. Purify Conjugate (e.g., SEC) Incubate->Purify Analyze 5. Analyze Conjugate (e.g., SDS-PAGE) Purify->Analyze

Workflow for IEDDA-based Bioconjugation.

Materials:

  • Tetrazine-activated antibody (prepared by reacting an antibody with an NHS-tetrazine linker).

  • TCO-modified oligonucleotide.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Prepare Reactants: Dissolve the tetrazine-modified antibody and the TCO-modified oligonucleotide in the reaction buffer. Ensure accurate concentration determination of both components.

  • IEDDA Reaction: Combine the tetrazine-antibody and TCO-oligonucleotide in a microcentrifuge tube. A slight molar excess (1.2-2 equivalents) of the oligonucleotide is often used to ensure complete conjugation of the antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The progress of the reaction can sometimes be monitored by the disappearance of the tetrazine's color (typically pink/red).

  • Purification: Purify the resulting antibody-oligonucleotide conjugate from the excess, unreacted oligonucleotide using a suitable method like Size Exclusion Chromatography (SEC).

  • Analysis: Analyze the purified conjugate to confirm successful ligation and purity. This can be done using SDS-PAGE (which will show a band shift for the conjugated antibody) and UV-Vis spectroscopy.

Conclusion

The fundamental principles of bioorthogonal chemistry have provided a powerful toolkit for the modern life scientist. By enabling chemical reactions to be performed within the complex milieu of living systems, this field has opened up new frontiers in our ability to visualize, track, and manipulate biomolecules with unprecedented precision. The choice of a specific bioorthogonal reaction—be it the classic Staudinger ligation, the robust SPAAC, or the ultrafast IEDDA—will depend on the specific biological question and experimental context. With a firm grasp of the core principles and access to detailed protocols, researchers are well-equipped to harness the transformative potential of bioorthogonal chemistry in their scientific pursuits.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with TCO-PEG8 Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments, enabling precise and efficient labeling for a myriad of applications in research, diagnostics, and therapeutics. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine.[1] This reaction is exceptionally fast, highly specific, and proceeds under mild, physiological conditions without the need for a catalyst.[1][2]

This document provides detailed protocols for the covalent labeling of proteins using TCO-PEG8 linkers. The primary focus is on the use of amine-reactive TCO-PEG8-NHS ester for the modification of primary amines on proteins, a widely adopted and well-documented strategy. Additionally, this guide discusses the application of TCO-PEG8-amine as a heterobifunctional linker for alternative bioconjugation strategies. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3][4]

Principle of the Two-Step Labeling Strategy

Protein labeling with TCO-PEG8 linkers typically follows a two-step process:

  • Protein Modification: A protein of interest is functionalized with a TCO moiety. The most common method involves the reaction of a TCO-PEG8-NHS ester with primary amines (e.g., the side chain of lysine (B10760008) residues) on the protein surface.[3][5]

  • Bioorthogonal Ligation: The TCO-modified protein is then specifically and efficiently reacted with a tetrazine-conjugated molecule of interest, such as a fluorescent dye, a drug molecule, or a radiolabel.[1][3]

This two-step approach offers modularity and flexibility, allowing for the pre-functionalization of a protein with the TCO group, which can then be "clicked" with various tetrazine-containing molecules.

Application of this compound

This compound is a heterobifunctional linker containing a TCO group for click chemistry and a primary amine group.[6] The amine group is reactive with activated esters (e.g., NHS esters) or carboxylic acids in the presence of activators like EDC.[6] This allows for alternative labeling strategies:

  • Labeling of Carboxylated Proteins: Proteins with available carboxylic acid groups (e.g., on aspartic or glutamic acid residues) can be activated with EDC/NHS and then reacted with this compound to introduce the TCO moiety.

  • Modification of Small Molecules: A small molecule or probe containing an NHS ester can be reacted with this compound. The resulting TCO-functionalized molecule can then be used to label a tetrazine-modified protein.

While detailed, standalone protocols for this compound in protein labeling are less common than for the NHS-ester variant, the general principles of amine-reactive chemistry apply.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the amine-reactive TCO-PEG8 labeling protocol.

Table 1: Reaction Conditions for Protein Modification with TCO-PEG8-NHS Ester

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[3]
Molar Excess of TCO-PEG8-NHS Ester10-20 foldMay require optimization for specific proteins.[3][5]
Reaction BufferAmine-free (e.g., PBS)Avoid buffers containing Tris or glycine.[3]
Reaction pH7.2-8.5Slightly alkaline pH can improve reactivity.[3][5]
Incubation Time30-60 minutes at room temperatureLonger incubation times may be needed for less reactive proteins.[3]
Quenching Agent Concentration20-100 mMTris-HCl is a common quenching agent.[4]

Table 2: Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended RangeNotes
Molar Excess of Tetrazine Reagent1.1-5 equivalentsA slight molar excess is often used to ensure complete labeling.[3][5]
Reaction BufferPBS, pH 7.4The reaction is efficient under physiological conditions.[3]
Incubation Time30 minutes to 2 hours at room temperatureThe reaction is often complete within 30 minutes.[3]

Table 3: Comparison of Second-Order Rate Constants for Bioorthogonal Reactions

Reaction TypeLigation PartnersSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
iEDDA Cycloaddition(R,E)-TCO + Tetrazineup to 10⁶Extremely fast, catalyst-free, highly specific, forms stable covalent bond.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DBCO)~10⁻¹ - 10¹Catalyst-free, bioorthogonal, slower than iEDDA.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne10² - 10³Requires copper catalyst which can be cytotoxic, fast and efficient.[1]

Experimental Protocols

Part 1: Modification of a Protein with TCO-PEG8-NHS Ester

This protocol describes the modification of a generic protein with TCO-PEG8-NHS ester. The optimal conditions may vary depending on the specific biomolecule.

Materials and Reagents:

  • Protein of interest

  • TCO-PEG8-NHS ester

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.5.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Protocol:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.[3]

    • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

  • TCO-PEG8-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[3][5] The optimal molar ratio may need to be determined empirically for each biomolecule.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for 15 minutes at room temperature.[3]

  • Purification:

    • Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column or dialysis.[3] The purified TCO-labeled protein is now ready for the subsequent click reaction or can be stored.

Part 2: Bioorthogonal Ligation with a Tetrazine-Conjugated Molecule

This protocol outlines the reaction of the TCO-modified biomolecule with a tetrazine-conjugated molecule (e.g., a fluorescent probe).

Materials and Reagents:

  • TCO-labeled biomolecule (from Part 1)

  • Tetrazine-conjugated molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography equipment (optional)

Protocol:

  • Prepare the TCO-containing biomolecule in the reaction buffer.

  • Add the tetrazine-containing molecule to the TCO-containing biomolecule. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[3]

  • Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes at millimolar concentrations.[3]

  • The labeled conjugate is now ready for use. If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography.[3]

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of TCO linkers conjugated to a protein, is a critical quality attribute.[7]

Using UV-Vis Spectroscopy (for chromophoric tetrazine probes):

  • Measure the absorbance of the TCO-labeled protein at 280 nm (A₂₈₀).

  • React the TCO-labeled antibody with a molar excess of a tetrazine-dye with a known extinction coefficient at its λₘₐₓ.

  • Purify the labeled antibody to remove excess tetrazine-dye.

  • Measure the absorbance of the final conjugate at 280 nm and at the λₘₐₓ of the dye.

  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1][7][8]

Using Mass Spectrometry (MS):

Techniques like MALDI-TOF or LC-MS can accurately measure the mass of the conjugated protein. The mass shift observed after conjugation corresponds to the number of attached TCO-PEG8 molecules.[9]

Visualizations

cluster_modification Step 1: Protein Modification cluster_ligation Step 2: Bioorthogonal Ligation Protein Protein (with primary amines) TCO_Protein TCO-labeled Protein Protein->TCO_Protein Amine-reactive labeling TCO_NHS TCO-PEG8-NHS Ester TCO_NHS->TCO_Protein TCO_Protein_2 TCO-labeled Protein Labeled_Protein Labeled Protein Conjugate TCO_Protein_2->Labeled_Protein iEDDA Click Reaction Tetrazine_Probe Tetrazine-Probe (e.g., Fluorophore, Drug) Tetrazine_Probe->Labeled_Protein

Caption: Two-step bioorthogonal protein labeling workflow.

cluster_workflow Experimental Workflow A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Labeling Reaction (10-20x molar excess, 30-60 min, RT) A->C B 2. Prepare TCO-PEG8-NHS Ester Stock (10-20 mM in DMSO/DMF) B->C D 4. Quench Reaction (Optional) (Tris-HCl) C->D E 5. Purify TCO-labeled Protein (Desalting column) D->E F 6. Bioorthogonal Ligation (Add Tetrazine-Probe) E->F G 7. Purify Final Conjugate (Optional) (Size-exclusion chromatography) F->G H 8. Characterization (DOL determination) G->H

Caption: Step-by-step experimental workflow for protein labeling.

cluster_pathway Application in Cellular Imaging Labeled_Antibody TCO-labeled Antibody (Targeting Cell Surface Receptor) Receptor Cell Surface Receptor Labeled_Antibody->Receptor Binding Cell Cell Imaging Fluorescence Imaging Cell->Imaging Visualization Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Labeled_Antibody Click Reaction

Caption: Pre-targeted cell imaging using TCO-labeled antibody.

References

Application Notes and Protocols for Antibody Conjugation with TCO-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies with therapeutic or imaging agents has revolutionized targeted therapies and diagnostics. A key technology in this field is the bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, which proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and occurs under mild, physiological conditions, making it ideal for biologic modification.[1][2][3]

This document provides detailed application notes and protocols for the labeling of antibodies with TCO moieties using TCO-PEG8-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form stable amide bonds.[2][4][5] The incorporated TCO group then serves as a handle for the subsequent, rapid conjugation to a tetrazine-modified molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a radiolabel).[1][4] The hydrophilic PEG8 spacer enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[2][4]

Key Features of TCO-Tetrazine Bioorthogonal Ligation:

  • Extraordinary Reaction Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[1] This allows for efficient conjugation at low concentrations.[1]

  • High Specificity and Orthogonality: The reaction is highly selective and does not interfere with other functional groups present in biological systems, ensuring precise control over the conjugation.[1][4]

  • Biocompatibility: The conjugation occurs under mild physiological conditions (e.g., pH 7.4, 37°C), preserving the structural and functional integrity of the antibody.[1][4]

  • Versatility: This modular two-step approach is widely applicable in the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and sensitive immunoassays.[6]

Chemical Principle

The overall process involves two main steps. First, the antibody is functionalized with the TCO-PEG8-NHS ester. The NHS ester reacts with primary amines on the antibody surface, primarily the ε-amine of lysine residues, to form a stable amide bond. This introduces the TCO moiety onto the antibody. Subsequently, the TCO-labeled antibody can be reacted with a tetrazine-functionalized molecule in a rapid and specific iEDDA reaction.

cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Antibody Antibody with Lysine Residues (Ab-NH2) TCO_Ab TCO-labeled Antibody (Ab-TCO) Antibody->TCO_Ab Reaction with NHS ester pH 8.0-8.5 TCO_NHS TCO-PEG8-NHS Ester TCO_NHS->TCO_Ab Final_Conjugate Final Antibody Conjugate TCO_Ab->Final_Conjugate iEDDA 'Click' Reaction Physiological Conditions Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Final_Conjugate

Figure 1: Two-step antibody conjugation workflow.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the antibody labeling reaction with TCO-PEG8-NHS ester.

Table 1: Recommended Molar Excess of TCO-PEG8-NHS Ester [6]

Target Degree of Labeling (DOL) (TCO molecules per antibody)Molar Excess of TCO-PEG8-NHS Ester (equivalents)
2 - 45 - 10
4 - 810 - 20
8 - 1220 - 35

Note: The optimal molar ratio may vary depending on the specific antibody and its concentration. A pilot experiment with different ratios is recommended to determine the optimal conditions.[6]

Table 2: Typical Reaction and Purification Parameters [4][6]

ParameterValueNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[4]
Reaction BufferAmine-free buffer (e.g., PBS)Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[4][6]
Reaction pH8.0 - 8.5Slightly alkaline pH improves the reactivity of primary amines.
Reaction Time30 - 90 minutes at room temperature[6]
Purification MethodSize-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[6]
Expected Antibody Recovery> 85%[6]
Storage of Labeled Antibody4°C for short-term, -20°C to -80°C for long-term[6]

Experimental Protocols

Protocol 1: Antibody Preparation

This protocol describes the preparation of the antibody to ensure it is in a suitable buffer for conjugation.

Materials:

  • Purified antibody in storage buffer

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3, or amine-free PBS, pH 8.0-8.5[6]

  • Desalting columns or dialysis equipment

  • Spectrophotometer

Procedure:

  • Buffer Exchange: It is critical to remove any buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) from the antibody solution, as these will compete with the NHS ester for reaction.[6][7] Perform a buffer exchange of the antibody into the Reaction Buffer using a desalting column or dialysis according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[6] A concentration of 2.5 mg/mL is a good starting point.[6]

  • Concentration Measurement: Measure the antibody concentration using a spectrophotometer at 280 nm.

Protocol 2: Antibody Conjugation with TCO-PEG8-NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody (MW ~150 kDa).[6]

Materials:

  • Prepared antibody from Protocol 1

  • TCO-PEG8-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6]

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0[6]

  • Reaction tubes, pipettes, microcentrifuge

Procedure:

  • Reagent Preparation:

    • Allow the vial of TCO-PEG8-NHS ester to equilibrate to room temperature before opening to prevent condensation.[6]

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG8-NHS ester in anhydrous DMSO or DMF.[6] For example, to prepare 100 µL of a 10 mM solution of a compound with a molecular weight of ~600 g/mol , dissolve 0.6 mg in 100 µL of anhydrous DMSO.[6]

  • Reaction Setup:

    • Add the desired molar excess of the 10 mM TCO-PEG8-NHS ester stock solution to the antibody solution.[6] For example, to achieve a 20-fold molar excess for 1 mg of a 150 kDa IgG antibody (6.67 nmol), add 13.3 µL of the 10 mM stock solution.[6]

    • Gently mix the reaction solution by pipetting.

  • Incubation: Incubate the reaction for 30-90 minutes at room temperature, protected from light.[6]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[6]

Protocol 3: Purification of the TCO-labeled Antibody

This protocol describes the removal of unreacted TCO-PEG8-NHS ester.

Materials:

  • Reaction mixture from Protocol 2

  • Zeba™ Spin Desalting Columns (40K MWCO) or equivalent[6]

  • Desired storage buffer (e.g., PBS, pH 7.4)[6]

Procedure:

  • Column Equilibration: Equilibrate a Zeba™ Spin Desalting Column (40K MWCO) with your desired storage buffer according to the manufacturer's instructions.[6]

  • Purification:

    • Apply the entire reaction mixture to the center of the column.[6]

    • Centrifuge the column to collect the purified, TCO-labeled antibody.[6]

Protocol 4: Characterization of the TCO-labeled Antibody

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, should be determined.

Methods:

  • Mass Spectrometry (MS): This is the most accurate method. Determine the mass of the unlabeled and labeled antibody using MALDI-TOF or ESI-MS. The mass shift will indicate the number of conjugated TCO molecules.[6]

  • UV-Vis Spectrophotometry: This method is applicable if the TCO reagent contains a chromophore. The DOL can be calculated by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the tracer.[6]

Protocol 5: ADC Formation via Tetrazine Ligation

This protocol describes the final conjugation of the TCO-labeled antibody with a tetrazine-containing payload.

Materials:

  • Purified TCO-labeled antibody (from Protocol 3)

  • Tetrazine-drug-linker

  • PBS, pH 7.4[1]

  • Size-exclusion chromatography (SEC) system[1]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-labeled antibody and a 1.5- to 3-fold molar excess of the tetrazine-drug-linker in PBS, pH 7.4.[1] The final antibody concentration should be in the range of 1-5 mg/mL.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[1] The rapid kinetics of the tetrazine ligation allows for short incubation times.[1]

  • Purification: Purify the resulting ADC from excess drug-linker and other small molecule impurities using an SEC system.[1]

  • Characterization:

    • Determine the final ADC concentration by measuring the absorbance at 280 nm.[1]

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[1]

    • Assess the level of aggregation by SEC.[1]

Application Workflow: Pre-targeted In Vivo Imaging

A significant application of TCO-labeled antibodies is in pre-targeted in vivo imaging. This strategy aims to improve the target-to-background signal ratio.[6]

cluster_workflow Pre-targeted Imaging Workflow Inject_Ab 1. Inject TCO-labeled Antibody Accumulation 2. Antibody Accumulates at Target Site (e.g., Tumor) Inject_Ab->Accumulation Clearance 3. Unbound Antibody Clears from Circulation Accumulation->Clearance Inject_Imaging 4. Inject Tetrazine-labeled Imaging Agent (e.g., PET tracer, Fluorophore) Clearance->Inject_Imaging Click_Reaction 5. In Vivo 'Click' Reaction at Target Site Inject_Imaging->Click_Reaction Imaging 6. Image Target with High Contrast Click_Reaction->Imaging

Figure 2: Workflow for pre-targeted in vivo imaging.

Troubleshooting

Table 3: Troubleshooting Guide [2]

ProblemPossible CauseSolution
No or poor labeling of antibody with TCONHS-ester hydrolyzedAllow TCO-PEG8-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous DMSO or DMF.
Amine-contaminants in antibody buffer (e.g., Tris, glycine)Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) before labeling.
Sub-optimal reaction conditionsOptimize labeling conditions by altering the molar excess of the TCO reagent.
Low or no yield in the final conjugation stepIsomerization of TCO to the inactive cis-cyclooctene (CCO) form[8]TCO compounds are not recommended for long-term storage.[4][9][10] Store labeled antibody appropriately and use in a timely manner.
Steric hindranceThe PEG8 spacer is designed to minimize this, but for some antibodies or payloads, a longer spacer may be required.

Conclusion

The use of TCO-PEG8-NHS ester for the modification of antibodies provides a robust and efficient method for introducing a bioorthogonal handle. This enables the subsequent rapid and specific conjugation to tetrazine-modified payloads, a cornerstone for the development of next-generation antibody-drug conjugates, advanced imaging agents, and other targeted therapeutics. The detailed protocols and data provided herein serve as a comprehensive guide for researchers in this exciting field.

References

A Step-by-Step Guide to TCO-PEG8-Amine Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for utilizing TCO-PEG8-amine in bioconjugation. This heterobifunctional linker is a key reagent in advanced life sciences research, enabling the precise and efficient coupling of biomolecules. The protocols outlined below are designed for professionals in drug development, diagnostics, and fundamental biological research.

This compound is a versatile molecule featuring a trans-cyclooctene (B1233481) (TCO) group for exceptionally fast and specific bioorthogonal click chemistry with tetrazine-functionalized molecules.[1][2] It also possesses a terminal primary amine, allowing for covalent attachment to biomolecules through various amine-reactive chemistries. The integrated eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances water solubility, improves the pharmacokinetic properties of the resulting conjugate, and provides spatial separation to minimize steric hindrance.[3][4]

Core Principles of this compound Bioconjugation

The bioconjugation strategy using this compound typically follows a two-step process. First, the terminal amine of this compound is covalently linked to the biomolecule of interest (e.g., a protein, antibody, or peptide) that has been functionalized with an amine-reactive group, such as an activated carboxylic acid (NHS ester). The second step involves the highly efficient and specific bioorthogonal reaction between the incorporated TCO group and a tetrazine-labeled molecule (e.g., a fluorescent dye, a cytotoxic drug, or an imaging agent).[5][6] This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is catalyst-free and proceeds rapidly under physiological conditions, making it ideal for biological systems.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the bioconjugation reactions.

ParameterValueReference
TCO-Tetrazine Reaction Rate > 800 M⁻¹s⁻¹[4]
Recommended Molar Excess (this compound to Biomolecule) 5 - 20 equivalents[7]
Recommended Molar Excess (Tetrazine to TCO-Biomolecule) 1.1 - 5 equivalents[4][6]
Typical Antibody Concentration 1 - 10 mg/mL[9]
Reaction Time (Amine Coupling) 1 - 4 hours at room temperature[7]
Reaction Time (TCO-Tetrazine Click Reaction) 30 - 120 minutes at room temperature[4][5]
Expected Antibody Recovery Post-Purification > 85%[9]

Table 1: Key Quantitative Parameters for this compound Bioconjugation.

ParameterRecommended ConditionsReference
Amine Coupling Buffer Amine-free buffer (e.g., PBS), pH 7.2-8.5[6][10]
TCO-Tetrazine Reaction Buffer PBS, pH 7.4[5][11]
Purification Method (Post-Amine Coupling) Size-Exclusion Chromatography (e.g., Zeba™ Spin Desalting Columns)[9]
Purification Method (Post-Click Reaction) Size-Exclusion Chromatography or Protein A Chromatography[11]
Storage of Labeled Biomolecule 4°C (short-term), -20°C to -80°C (long-term)[9]

Table 2: Typical Reaction and Purification Parameters.

Experimental Protocols

This section details the protocols for the two key stages of the bioconjugation strategy: the initial modification of a biomolecule with this compound and the subsequent bioorthogonal reaction with a tetrazine-conjugated molecule.

Protocol 1: Modification of a Biomolecule with this compound

This protocol describes the conjugation of this compound to a biomolecule containing a carboxylic acid that has been activated as an NHS ester.

Materials and Reagents:

  • Biomolecule of interest (e.g., protein, antibody) with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5, amine-free)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Biomolecule Preparation: If necessary, exchange the buffer of the biomolecule solution to the Coupling Buffer to a final concentration of 1-5 mg/mL.[12] Ensure the buffer is free of primary amines.

  • Activation of Carboxylic Acid:

    • In a separate reaction vial, dissolve the biomolecule in Activation Buffer.

    • Add a 10-fold molar excess of EDC and Sulfo-NHS to the biomolecule solution.[12]

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to this compound:

    • Immediately add a 5- to 20-fold molar excess of this compound to the activated biomolecule solution.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[9]

  • Purification: Remove unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[9]

Protocol 2: TCO-Tetrazine Bioorthogonal "Click" Reaction

This protocol outlines the reaction of the TCO-modified biomolecule with a tetrazine-conjugated molecule.

Materials and Reagents:

  • TCO-labeled biomolecule (from Protocol 1)

  • Tetrazine-conjugated molecule of interest (e.g., fluorescent probe, drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Prepare the TCO-containing biomolecule in the Reaction Buffer.

    • Dissolve the tetrazine-containing molecule in a compatible solvent (e.g., DMSO).

  • Click Reaction:

    • Add the tetrazine-containing molecule to the TCO-containing biomolecule solution. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[5][6]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.[4][5] The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[11]

  • Purification (Optional): If necessary, the final conjugate can be purified to remove any excess tetrazine reagent using size-exclusion chromatography.[4]

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a relevant signaling pathway where this bioconjugation technique can be applied.

TCO_PEG8_Amine_Bioconjugation_Workflow cluster_step1 Step 1: Biomolecule Modification cluster_step2 Step 2: Bioorthogonal Click Reaction Biomolecule Biomolecule (with -COOH) Activated_Biomolecule Activated Biomolecule (NHS Ester) Biomolecule->Activated_Biomolecule EDC, Sulfo-NHS TCO_Biomolecule TCO-Modified Biomolecule Activated_Biomolecule->TCO_Biomolecule TCO_PEG8_Amine This compound TCO_PEG8_Amine->TCO_Biomolecule TCO_Biomolecule->TCO_Biomolecule_2 Tetrazine_Molecule Tetrazine-Molecule (e.g., Drug, Dye) Final_Conjugate Final Bioconjugate Tetrazine_Molecule->Final_Conjugate iEDDA Click Reaction TCO_Biomolecule_2->Final_Conjugate

Caption: Experimental workflow for this compound bioconjugation.

EGFR_Targeting_ADC cluster_cell Cancer Cell EGFR EGFR Endosome Endosome EGFR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release & Cell Death Lysosome->Drug_Release Cleavage ADC Antibody-Drug Conjugate (via this compound) ADC->EGFR Binding

Caption: EGFR targeting with an ADC created via this compound chemistry.

References

Application Notes and Protocols for Live Cell Imaging using TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-amine is a heterobifunctional linker that plays a crucial role in advanced live-cell imaging applications.[1] It incorporates a trans-cyclooctene (B1233481) (TCO) group, a key component in one of the fastest bioorthogonal reactions currently available.[2][3] The molecule also possesses a terminal amine group, allowing for versatile conjugation to biomolecules of interest, and a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, which enhances solubility and minimizes steric hindrance.[1][4]

The primary application of this compound in live-cell imaging is centered around the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO moiety and a tetrazine-conjugated probe.[5][6] This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, proceeding efficiently under physiological conditions without the need for toxic catalysts.[5][7] These characteristics make it an ideal tool for labeling and tracking dynamic cellular processes in real-time.[7]

This document provides detailed application notes and experimental protocols for the effective use of this compound in live-cell imaging experiments, including cell surface labeling and pre-targeting strategies.

Principle of TCO-Tetrazine Ligation

The foundation of this compound's utility lies in its rapid and specific reaction with a 1,2,4,5-tetrazine (B1199680) derivative. This bioorthogonal ligation is a type of [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile.[5][8] The reaction is irreversible and releases nitrogen gas as the sole byproduct.[6] The speed and specificity of this reaction allow for the labeling of biomolecules at very low concentrations, minimizing potential cellular toxicity.[9]

Many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched in their native state and significantly increases upon reaction with a TCO group.[7][10] This property leads to a high signal-to-noise ratio, which is highly advantageous for high-contrast imaging.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C27H52N2O10[2]
Molecular Weight 564.7 g/mol [2]
CAS Number 2353409-92-2[2]
Purity Typically ≥95%[11]
Solubility DMSO, DCM, DMF, Water[2][12]
Storage -20°C, long-term storage not recommended[2]
Table 2: Recommended Starting Conditions for TCO-Tetrazine Ligation in Live Cells
ParameterRecommended RangeNotesReference
TCO-Functionalized Biomolecule Concentration Varies based on target expressionEmpirically determine for optimal signal
Tetrazine-Fluorophore Concentration 1 - 10 µMHigher concentrations may increase background[8]
Incubation Time 5 - 30 minutesShort incubation is often sufficient due to rapid kinetics[8]
Incubation Temperature 37°CMaintain physiological conditions for live cells[10]
Reaction Buffer PBS or cell culture medium (pH 7.4)Ensure buffer is compatible with live cells[6]

Experimental Protocols

Protocol 1: General Two-Step Cell Surface Labeling

This protocol describes a general method for labeling cell surface proteins. First, the amine groups on cell surface proteins are functionalized with this compound (after its conversion to an NHS ester). Then, a tetrazine-fluorophore is added to visualize the labeled proteins.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent

  • Anhydrous DMSO or DMF

  • Live cells cultured on glass-bottom dishes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Tetrazine-fluorophore conjugate

  • Hoechst 33342 (optional, for nuclear staining)

  • Fluorescence microscope with an environmental chamber

Procedure:

  • Activation of this compound (Preparation of TCO-PEG8-NHS ester):

    • This step should be performed immediately before use. In a microcentrifuge tube, dissolve this compound and 1.2 equivalents of DSC in anhydrous DMSO to a final concentration of 10-20 mM.

    • Add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

    • Allow the reaction to proceed for 2-4 hours at room temperature to form the TCO-PEG8-NHS ester.[13] Monitor by LC-MS if possible.

  • Cell Preparation:

    • Culture cells to the desired confluency (e.g., 70-80%) on a glass-bottom imaging dish.

    • Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any amine-containing components from the culture medium.[8]

  • TCO Functionalization:

    • Dilute the freshly prepared TCO-PEG8-NHS ester solution in pre-warmed, amine-free buffer (like PBS) to the desired final concentration (e.g., 10-20 fold molar excess relative to the estimated amount of surface protein).[14]

    • Add the TCO-PEG8-NHS ester solution to the cells and incubate for 30-60 minutes at 37°C.[14]

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-PEG8-NHS ester.[8]

  • Tetrazine Labeling:

    • Prepare a solution of the tetrazine-fluorophore conjugate in live-cell imaging buffer at a final concentration of 1-10 µM.[8]

    • Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[8]

  • Final Wash and Imaging:

    • Wash the cells two to three times with pre-warmed live-cell imaging buffer.

    • (Optional) If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[8]

Protocol 2: Pre-targeting Strategy for Live Cell Imaging

This protocol is useful for imaging a specific cell surface receptor. An antibody or other targeting ligand is first conjugated with this compound. This conjugate is then used to label the cells, followed by imaging with a tetrazine-fluorophore.

Materials:

  • Antibody or ligand targeting a specific cell surface receptor

  • This compound

  • NHS ester activating agent (e.g., DSC)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Live cells cultured on glass-bottom dishes

  • Cell culture medium with 1% BSA

  • Tetrazine-fluorophore conjugate

  • Fluorescence microscope

Procedure:

  • Antibody Conjugation with this compound:

    • Activate this compound to its NHS ester form as described in Protocol 1, Step 1.

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[14]

    • Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.[14]

    • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[6]

    • Remove excess, unreacted TCO-PEG8-NHS ester using a spin desalting column.[6]

  • Cell Preparation:

    • Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL).[7]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the TCO-antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.[7]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[7]

  • Tetrazine Labeling and Imaging:

    • Follow steps 5 and 6 from Protocol 1 to label the cells with the tetrazine-fluorophore and perform imaging.

Visualizations

experimental_workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Tetrazine Labeling & Imaging A Prepare Live Cells B Add TCO-PEG8-NHS Ester A->B C Incubate (30-60 min) B->C D Wash to Remove Excess TCO C->D E Add Tetrazine-Fluorophore D->E TCO-labeled cells F Incubate (5-30 min) E->F G Wash to Remove Excess Probe F->G H Live Cell Imaging G->H

Caption: Experimental workflow for two-step live cell labeling.

signaling_pathway cluster_pretargeting Pre-targeting Strategy cluster_downstream Downstream Events Ligand TCO-Antibody Receptor Cell Surface Receptor Ligand->Receptor Binding Complex TCO-Antibody-Receptor Complex Receptor->Complex LabeledComplex Fluorescently Labeled Complex Complex->LabeledComplex  iEDDA Reaction Probe Tetrazine-Fluorophore Probe->LabeledComplex Internalization Receptor Internalization LabeledComplex->Internalization Imaging Fluorescence Imaging (Tracking) Internalization->Imaging

Caption: Logical diagram of a pre-targeting imaging strategy.

logical_relationship TCO_PEG8_Amine This compound + TCO Group + Amine Group + PEG8 Spacer Bioorthogonal_Reaction {iEDDA Reaction | + Fast Kinetics + High Specificity + Biocompatible} TCO_PEG8_Amine->Bioorthogonal_Reaction Reacts with Tetrazine_Probe Tetrazine-Fluorophore + Tetrazine Group + Fluorophore Tetrazine_Probe->Bioorthogonal_Reaction Application {Live Cell Imaging | + High Contrast + Real-time Tracking + Minimal Perturbation} Bioorthogonal_Reaction->Application Enables

Caption: Relationship between components and application.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical process for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. The use of bioorthogonal chemistry, particularly the reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine, offers a highly specific and rapid method for conjugating molecules in complex biological environments. The TCO-PEG8-amine linker is a heterobifunctional molecule designed to facilitate this process. It contains a terminal amine group for covalent attachment to a nanoparticle surface and a TCO group for subsequent "click" chemistry with a tetrazine-modified molecule of interest. The polyethylene (B3416737) glycol (PEG8) spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific protein binding, thereby improving the in vivo circulation time and biocompatibility of the nanoparticles.

This document provides detailed protocols for the surface functionalization of carboxylated nanoparticles with this compound, methods for characterization, and representative data.

Data Presentation

Successful functionalization of nanoparticles with this compound results in changes to their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Functionalization

Nanoparticle TypeStageHydrodynamic Diameter (Dн) (nm)Polydispersity Index (PDI)Zeta Potential (ζ) (mV)
Carboxylated NanoparticlesBefore Functionalization100 ± 2.5< 0.1-35 ± 5
Carboxylated NanoparticlesAfter this compound Functionalization115 ± 3.0< 0.15-10 ± 5

Note: The increase in hydrodynamic diameter is indicative of the successful conjugation of the this compound linker to the nanoparticle surface. The shift in zeta potential towards a more neutral value is also consistent with the capping of the negative carboxyl groups by the amine linker.

Table 2: Quantification of Surface Amine Groups

Nanoparticle SampleAmine Concentration (nmol/mg of NP)
Carboxylated Nanoparticles (Control)< 1
This compound Functionalized Nanoparticles50 - 200

Note: The number of available amine groups on the surface can be quantified using assays such as the ninhydrin (B49086) assay. This data confirms the presence of the this compound linker on the nanoparticle surface.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the covalent conjugation of this compound to carboxylated nanoparticles using carbodiimide (B86325) chemistry.

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol utilizes a two-step reaction involving the activation of surface carboxyl groups with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the coupling of this compound.

Materials:

  • Carboxylated nanoparticles (e.g., magnetic nanoparticles, quantum dots, polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water

  • Centrifuge or magnetic separator

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in DI water.

    • Wash the nanoparticles twice with Activation Buffer to remove any storage buffer contaminants. Use centrifugation (e.g., 10,000 x g for 15 minutes) or a magnetic separator to pellet the nanoparticles between washes.

    • After the final wash, resuspend the nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • To the nanoparticle suspension, add EDC and Sulfo-NHS. A 5- to 10-fold molar excess of EDC and Sulfo-NHS relative to the estimated number of carboxyl groups on the nanoparticle surface is recommended for optimal activation.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Washing of Activated Nanoparticles:

    • Pellet the activated nanoparticles by centrifugation or magnetic separation.

    • Carefully remove and discard the supernatant containing excess EDC and Sulfo-NHS.

    • Wash the nanoparticles twice with Coupling Buffer to remove any residual activating agents.

  • Coupling of this compound:

    • Resuspend the activated nanoparticles in Coupling Buffer.

    • Prepare a solution of this compound in Coupling Buffer. A 10- to 50-fold molar excess of this compound relative to the nanoparticles is recommended.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

    • Pellet the functionalized nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with Washing Buffer to remove unbound this compound and quenching reagents.

    • After the final wash, resuspend the this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of Functionalized Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential Measurement (DLS):

  • Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in an appropriate buffer (e.g., 10 mM NaCl or PBS).
  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.
  • Measure the zeta potential to determine the surface charge of the nanoparticles. A successful functionalization should result in an increase in hydrodynamic diameter and a shift in zeta potential.

2. Quantification of Surface TCO Groups (Indirect Method):

  • React a known concentration of the TCO-functionalized nanoparticles with a molar excess of a tetrazine-functionalized fluorescent dye.
  • Monitor the reaction by measuring the decrease in the characteristic absorbance of the tetrazine dye (typically around 520-540 nm) using a UV-Vis spectrophotometer.
  • Alternatively, after the reaction, purify the nanoparticles to remove excess dye and measure the fluorescence of the nanoparticle-dye conjugate to quantify the amount of reactive TCO on the surface.

Mandatory Visualizations

G cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_coupling Coupling cluster_final Quenching & Purification start Start with Carboxylated Nanoparticles wash1 Wash with Activation Buffer start->wash1 resuspend1 Resuspend in Activation Buffer wash1->resuspend1 add_edc_nhs Add EDC and Sulfo-NHS resuspend1->add_edc_nhs incubate1 Incubate 15-30 min at Room Temperature add_edc_nhs->incubate1 wash2 Wash with Coupling Buffer incubate1->wash2 resuspend2 Resuspend in Coupling Buffer wash2->resuspend2 add_tco Add this compound resuspend2->add_tco incubate2 Incubate 2h (RT) or Overnight (4°C) add_tco->incubate2 quench Add Quenching Solution incubate2->quench wash3 Wash with Washing Buffer quench->wash3 final_product TCO-Functionalized Nanoparticles wash3->final_product

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_step1 Step 1: Activation of Carboxyl Group cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Bioorthogonal 'Click' Reaction NP_COOH Nanoparticle-COOH Activated_NP Nanoparticle-CO-NHS (Active NHS Ester) NP_COOH->Activated_NP + EDC, Sulfo-NHS EDC EDC NHS Sulfo-NHS Functionalized_NP Nanoparticle-CO-NH-PEG8-TCO Activated_NP->Functionalized_NP + Amine Linker TCO_PEG_Amine H2N-PEG8-TCO TCO_PEG_Amine->Functionalized_NP Final_Conjugate Nanoparticle-Conjugate Functionalized_NP->Final_Conjugate + Tetrazine Tetrazine Tetrazine-Molecule Tetrazine->Final_Conjugate

Caption: Chemical reaction pathway for functionalization.

Application Notes and Protocols for Creating Fluorescent Probes with TCO-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environments. Among the most rapid and selective bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine.[1][2][3][4][5] This reaction proceeds with exceptional kinetics and specificity under physiological conditions, eliminating the need for toxic catalysts.[1][6]

TCO-PEG8-amine is a heterobifunctional linker that incorporates a reactive TCO moiety and a primary amine, connected by an eight-unit polyethylene (B3416737) glycol (PEG8) spacer.[7] The primary amine allows for covalent attachment to various molecules, while the TCO group enables subsequent bioorthogonal ligation with a tetrazine-functionalized reporter, such as a fluorophore. The hydrophilic PEG8 spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.[1][6]

These application notes provide detailed protocols for a two-step labeling strategy to create fluorescent probes using this compound chemistry. This involves the initial functionalization of a molecule of interest with this compound, followed by the bioorthogonal reaction with a tetrazine-conjugated fluorophore. This methodology is broadly applicable in drug development, advanced imaging, and diagnostics.[1]

Data Presentation

Table 1: Key Features of TCO-Based Bioorthogonal Labeling
FeatureDescription
High Reactivity The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.[1][3]
Exceptional Specificity TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups in biological systems.[1]
Biocompatibility The reaction occurs efficiently under mild buffer conditions (physiological pH) without the need for potentially toxic catalysts like copper.[1]
Improved Solubility The integrated PEG8 linker enhances the aqueous solubility of the labeled biomolecule.[1][6]
Table 2: Recommended Parameters for Protein Labeling with TCO-PEG8-NHS Ester
ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[1]
Molar Excess of TCO-PEG8-NHS Ester 10-20 foldMay require optimization for specific proteins.[1]
Reaction Buffer Amine-free (e.g., PBS)Avoid buffers containing primary amines like Tris or glycine.[1]
Reaction pH 7.2-8.5Slightly alkaline pH can improve reactivity.[1]
Reaction Time 30-60 minutesLonger incubation times may not significantly increase labeling.[1]
Quenching Agent 1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.[1]
Table 3: Typical Parameters for TCO-Tetrazine Ligation
ParameterRecommended ValueNotes
Molar Excess of Tetrazine Reagent 1.5-5 equivalentsA slight excess ensures complete reaction with the TCO-labeled molecule.[1]
Reaction Buffer PBS, pH 7.4Compatible with most biological samples.[1]
Reaction Time 30 minutes to 2 hoursThe reaction is often complete within 30 minutes at millimolar concentrations.[1]

Experimental Protocols

Protocol 1: Functionalization of a Molecule with a Carboxylic Acid using this compound

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, such as a small molecule drug or a peptide. This is achieved through the formation of a stable amide bond using EDC and NHS to activate the carboxylic acid.

Materials:

  • Molecule of interest with a carboxylic acid group

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the molecule of interest in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation with this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add the this compound solution to the activated molecule solution.

    • Incubate for 2-4 hours at room temperature.

  • Quenching (Optional):

    • Add Quenching Buffer to stop the reaction.

  • Purification:

    • Purify the TCO-functionalized molecule using an appropriate method such as HPLC or size-exclusion chromatography to remove excess reagents.

Protocol 2: Labeling of Primary Amines on Proteins with TCO-PEG8-NHS Ester

For labeling biomolecules with primary amines, such as proteins, it is more common to use the N-hydroxysuccinimide (NHS) ester form of the TCO-PEG8 linker, which is ready to react.[1]

Materials:

  • Protein of interest

  • TCO-PEG8-NHS ester

  • Amine-free Buffer (e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMF or DMSO

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.[1]

  • TCO-PEG8-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[1]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[1]

  • Quenching (Optional):

    • Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column or dialysis.[1]

Protocol 3: Bioorthogonal Labeling with a Tetrazine-Fluorophore

This protocol describes the final step of reacting the TCO-functionalized molecule with a tetrazine-conjugated fluorophore.

Materials:

  • TCO-labeled molecule (from Protocol 1 or 2)

  • Tetrazine-conjugated fluorophore

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography system (optional)

Procedure:

  • Reaction Setup:

    • Prepare the TCO-labeled molecule in the reaction buffer.

    • Add the tetrazine-conjugated fluorophore to the solution of the TCO-labeled molecule. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[1]

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 2 hours.[1] The reaction is often complete within 30 minutes.

  • Purification (Optional):

    • The labeled conjugate is now ready for use. If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography.[1]

Visualizations

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Bioorthogonal Labeling Molecule Molecule of Interest (e.g., Protein, Small Molecule) TCO_Molecule TCO-Functionalized Molecule Molecule->TCO_Molecule Amide Bond Formation or NHS Ester Reaction TCO_Linker This compound or TCO-PEG8-NHS Ester TCO_Linker->TCO_Molecule Fluorescent_Probe Fluorescent Probe TCO_Molecule->Fluorescent_Probe iEDDA Reaction (Click Chemistry) Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Fluorescent_Probe G TCO TCO-Functionalized Molecule Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate + Tetrazine Tetrazine-Fluorophore Tetrazine->Intermediate Probe Stable Fluorescent Probe Intermediate->Probe Retro-Diels-Alder (N₂ release) N2 N₂ Gas Intermediate->N2 G cluster_cell Cell Receptor Cell Surface Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Labeled_Ligand Fluorescently Labeled Ligand (via TCO-Tetrazine) Labeled_Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling_Cascade->Cellular_Response Leads to Microscope Fluorescence Microscope Microscope->Labeled_Ligand Visualization

References

Application Notes and Protocols for TCO-PEG8-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[2]

The TCO-PEG8-amine linker is a versatile tool for the modular synthesis of PROTACs. It features a terminal amine group for covalent attachment to a ligand and a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click chemistry" with a tetrazine-functionalized counterpart. The 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[3] This application note provides detailed protocols for the synthesis of PROTACs using this compound and presents relevant quantitative data to guide researchers in this field.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds POI ligand PROTAC This compound based PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 ligand PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: iEDDA Click Chemistry POI_COOH POI Ligand-COOH Intermediate POI-PEG8-TCO POI_COOH->Intermediate HATU, DIPEA TCO_PEG8_amine This compound TCO_PEG8_amine->Intermediate E3_Tetrazine E3 Ligase-Tetrazine Final_PROTAC Final PROTAC (POI-PEG8-E3) E3_Tetrazine->Final_PROTAC Anhydrous Solvent Intermediate_ref POI-PEG8-TCO Intermediate_ref->Final_PROTAC Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (DC50/Dmax) Detection->Analysis

References

In Vivo Applications of TCO-PEG8-Amine Conjugates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the in vivo use of TCO-PEG8-amine conjugates. This heterobifunctional linker is a key component in advanced bioconjugation strategies, particularly for pre-targeted therapy and imaging. The trans-cyclooctene (B1233481) (TCO) group facilitates an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine (Tz) partner. The terminal amine group allows for covalent attachment to a variety of biomolecules, such as targeting ligands or therapeutic payloads. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility, bioavailability, and pharmacokinetic properties of the resulting conjugate.[1][2][3]

Principle of TCO-Tetrazine Pre-Targeting

The core application of this compound conjugates in vivo is the pre-targeting two-step strategy.[4] This approach decouples the targeting and delivery of a therapeutic or imaging agent, aiming to maximize on-target accumulation and minimize off-target toxicity.

  • Pre-Targeting Step: A targeting molecule (e.g., an antibody, peptide, or small molecule) is conjugated to this compound. This conjugate is administered in vivo and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation.[4]

  • "Click" Reaction Step: A second molecule, carrying a therapeutic (e.g., radionuclide, drug) or imaging (e.g., fluorescent dye, PET tracer) payload and functionalized with a tetrazine, is administered.[4] This "chaser" molecule rapidly finds and "clicks" with the TCO-modified targeting molecule at the target site, leading to a high local concentration of the payload.[4]

The PEG8 linker is crucial in this process as it improves the water solubility of the conjugate, reduces aggregation, and provides steric separation between the conjugated molecules, which can enhance reaction efficiency and improve in vivo performance.[2]

Key Applications

  • Pre-targeted Radioimmunotherapy (PRIT) and Imaging: This is a primary application where an antibody conjugated to this compound targets a tumor antigen. Subsequently, a radiolabeled tetrazine is administered, which "clicks" with the TCO-modified antibody at the tumor site, delivering a high dose of radiation for therapy or imaging.[5]

  • Targeted Drug Delivery: this compound can be conjugated to targeting ligands (e.g., peptides, small molecules) to create a pre-targeting system for delivering potent cytotoxic drugs.[6]

  • In Vivo Imaging: By using a tetrazine-functionalized fluorescent dye or PET ligand, this compound conjugates enable high-contrast imaging of specific biological targets in vivo.[3]

Data Presentation

The following tables summarize quantitative data from representative in vivo pre-targeting studies utilizing the TCO-tetrazine click chemistry.

Table 1: Biodistribution of Radiolabeled Tetrazine in a Pre-Targeting Model [4]

Tissue% Injected Dose per Gram (%ID/g) at 24h post-injection% Injected Dose per Gram (%ID/g) at 48h post-injection% Injected Dose per Gram (%ID/g) at 72h post-injection
Blood1.2 ± 0.30.8 ± 0.20.5 ± 0.1
Liver2.5 ± 0.61.8 ± 0.41.2 ± 0.3
Spleen0.8 ± 0.20.5 ± 0.10.4 ± 0.1
Kidneys3.0 ± 0.51.5 ± 0.31.0 ± 0.2
Stomach0.5 ± 0.10.2 ± 0.00.1 ± 0.0
Intestines1.0 ± 0.20.5 ± 0.10.3 ± 0.1
Muscle0.4 ± 0.10.1 ± 0.00.1 ± 0.0
Bone0.6 ± 0.10.3 ± 0.10.2 ± 0.0
Tumor8.5 ± 1.510.2 ± 1.89.7 ± 0.5
Data is presented as mean ± standard deviation.[4]

Table 2: Key Parameters for TCO-Conjugation and In Vivo Application

ParameterValue/RangeNotes
Molar excess of activated targeting ligand to this compound5- to 20-foldOptimization may be required for specific molecules.[1]
Reaction time for conjugation1-4 hours at room temperatureDependent on the reactivity of the activated targeting ligand.[1]
TCO-conjugate dose (mouse models)100 µgTypical dose for antibody-based pre-targeting.[4]
Accumulation and clearance period24 to 72 hoursDepends on the pharmacokinetics of the targeting molecule.[4]
Radiolabeled tetrazine dose (mouse models)1-2 nmolTypical dose for imaging and biodistribution studies.[4]

Experimental Protocols

Protocol 1: Conjugation of an NHS Ester-Activated Targeting Ligand to this compound

This protocol describes the conjugation of a targeting ligand (e.g., a peptide or small molecule) containing an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound.

Materials:

  • This compound[7]

  • NHS ester-activated targeting ligand

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • RP-HPLC system for purification

  • LC-MS system for characterization

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve the NHS ester-activated targeting ligand in DMF or DMSO to a final concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the NHS ester-activated targeting ligand solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the TCO-PEG8-targeting ligand conjugate using RP-HPLC. The conjugate will typically have a different retention time than the starting materials.

    • Collect the fractions corresponding to the desired product peak.

    • Lyophilize the purified fractions to obtain the conjugate as a powder.

  • Characterization:

    • Confirm the molecular weight of the TCO-PEG8-targeting ligand conjugate and assess its purity using LC-MS.

Protocol 2: In Vivo Pre-Targeting Study in a Mouse Xenograft Model

This protocol provides a general framework for an in vivo pre-targeting study using a TCO-conjugated targeting molecule and a radiolabeled tetrazine.

Materials:

  • TCO-PEG8-targeting ligand conjugate (from Protocol 1)

  • Radiolabeled tetrazine probe (e.g., with 177Lu or 64Cu)

  • Tumor-bearing mice (e.g., xenograft model)

  • Sterile PBS, pH 7.4

  • Syringes and needles for intravenous injection

Procedure:

  • Administration of TCO-Conjugate:

    • Administer a predetermined dose of the TCO-PEG8-targeting ligand conjugate (e.g., 100 µg for an antibody conjugate) to each mouse via tail vein injection.[4] The injection volume should be around 100-150 µL.[4]

  • Accumulation and Clearance Period:

    • Allow the TCO-conjugate to accumulate at the tumor site and clear from circulation. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the targeting molecule.[4]

  • Administration of Radiolabeled Tetrazine:

    • After the clearance period, administer the radiolabeled tetrazine probe (e.g., 1-2 nmol) to each mouse via tail vein injection.[4]

  • Biodistribution Analysis:

    • At selected time points post-tetrazine injection (e.g., 1, 4, 24, 48, 72 hours), euthanize groups of mice.

    • Collect tissues of interest (e.g., tumor, blood, liver, kidneys, muscle).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_invivo Protocol 2: In Vivo Pre-Targeting ligand NHS Ester-Activated Targeting Ligand reaction Conjugation Reaction (pH 8.5, RT, 1-4h) ligand->reaction tco_amine This compound tco_amine->reaction quench Quenching (Tris Buffer) reaction->quench purify Purification (RP-HPLC) quench->purify characterize Characterization (LC-MS) purify->characterize final_conjugate TCO-PEG8-Targeting Ligand Conjugate characterize->final_conjugate administer_tco Administer TCO-Conjugate (i.v. injection) final_conjugate->administer_tco accumulation Accumulation & Clearance (24-72h) administer_tco->accumulation administer_tz Administer Radiolabeled Tetrazine (i.v. injection) accumulation->administer_tz biodistribution Biodistribution Analysis (Gamma Counting) administer_tz->biodistribution pretargeting_pathway cluster_systemic Systemic Circulation cluster_target Target Tissue (e.g., Tumor) tco_conjugate TCO-PEG8-Targeting Ligand bound_conjugate Bound TCO-Conjugate tco_conjugate->bound_conjugate 1. Targeting & Binding tz_payload Tetrazine-Payload clicked_complex Clicked Complex (Payload Delivered) tz_payload->clicked_complex 2. Rapid 'Click' Reaction (iEDDA) target_cell Target Cell receptor Receptor

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCO-PEG8-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of TCO-PEG8-amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker used in a two-step bioconjugation strategy.[1] Its primary amine (-NH2) group allows it to be conjugated to a molecule of interest that contains a reactive functional group, typically an activated carboxylic acid (e.g., an NHS ester). The trans-cyclooctene (B1233481) (TCO) moiety is then available for a highly efficient and specific bioorthogonal "click" reaction with a tetrazine-labeled molecule.[2] This process is central to creating complex bioconjugates like antibody-drug conjugates (ADCs).[1]

Q2: My initial conjugation of this compound to my protein (via an activated carboxyl group) is showing low efficiency. What are the common causes?

Low efficiency in the initial amide bond formation can stem from several factors:

  • Inefficient Carboxyl Activation: The activation of carboxyl groups on your protein (using EDC/NHS) may be incomplete. Ensure you are using fresh, high-quality EDC and NHS/Sulfo-NHS.

  • Hydrolysis of Activated Ester: The activated NHS ester on your protein is susceptible to hydrolysis in aqueous buffers. This is a competing reaction with the desired amine reaction.[3] Perform the conjugation promptly after activating the protein.

  • Suboptimal pH: The reaction between an amine and an activated NHS ester is most efficient at a pH range of 7.2-9.0.[4] Buffers outside this range can reduce efficiency.

  • Presence of Competing Amines: Ensure your reaction buffer is free of primary amines (e.g., Tris or glycine), as these will compete with your this compound, reducing your yield.[4][5]

Q3: What are the optimal reaction conditions for the second step, the TCO-tetrazine ligation?

The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine is exceptionally fast and robust.[6][7] Key parameters include:

  • Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-containing molecule is often recommended to ensure the complete consumption of the TCO-labeled molecule.[4][8]

  • pH: The reaction works well over a broad pH range, typically between 6 and 9.[8][9] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[4]

  • Temperature and Duration: The reaction is typically complete within 30-60 minutes at room temperature (25°C) or 37°C.[4][8] For less reactive partners or very dilute samples, the incubation time can be extended or performed at 4°C overnight.[4]

Q4: How can I monitor the progress of the TCO-tetrazine reaction?

The progress of the ligation can be easily monitored visually or spectrophotometrically. Most tetrazines have a characteristic pink or red color and a corresponding absorbance peak between 510-550 nm, which disappears upon successful reaction with the TCO group.[6][7] This provides a simple, real-time indicator of reaction completion.

Q5: My final conjugate has precipitated out of solution. How can I prevent this?

Precipitation can occur if the reactants or the final conjugate have poor aqueous solubility.[10] The PEG8 spacer in the this compound linker is designed to enhance water solubility.[1][3] However, if solubility issues persist:

  • Use PEGylated Reagents: Ensure the tetrazine-labeled molecule also incorporates a hydrophilic PEG linker.[11]

  • Add Co-solvents: A small amount of a water-miscible organic solvent like DMSO or DMF can be added to the reaction, but its compatibility with your biomolecules must be verified first.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Reagent Instability: TCO can isomerize to the unreactive cis-cyclooctene (CCO); NHS esters (used for activation) are moisture-sensitive and can hydrolyze.[2][4][10]- Use fresh reagents. Allow NHS ester vials to equilibrate to room temperature before opening to prevent condensation.[4] - Prepare stock solutions of NHS esters in anhydrous solvents (e.g., DMSO, DMF) immediately before use.[8]
Incorrect Stoichiometry: Inaccurate quantification of starting materials.[11]- Accurately quantify your stock solutions. - For the initial conjugation, use a 5- to 20-fold molar excess of this compound. - For the TCO-tetrazine ligation, start with a 1.5-fold molar excess of the tetrazine reagent.[11]
Suboptimal Reaction Conditions: Incorrect pH or temperature.[11]- For NHS ester chemistry, use an amine-free buffer at pH 7.2-9.0.[4] - For TCO-tetrazine ligation, ensure the pH is between 6 and 9.[8] - While room temperature is usually sufficient, gentle heating to 37°C can sometimes improve yields for slow TCO-tetrazine reactions.[8]
Low Yield of Final Conjugate Steric Hindrance: The reactive TCO group on a large biomolecule may be inaccessible to the tetrazine molecule.[10]- The PEG8 spacer helps to minimize steric hindrance.[12] Consider using linkers with longer PEG chains if hindrance is suspected.
Inefficient Purification: The desired conjugate is lost during purification steps.[4]- Choose a purification method appropriate for your molecule's size and properties (e.g., SEC, dialysis).[13][14] - For dialysis, select a membrane with a Molecular Weight Cut-Off (MWCO) significantly lower than your biomolecule.[13]
High Background / Non-specific Signal Excess Unreacted Reagents: Residual TCO- or tetrazine-labeled molecules can interfere with downstream applications.[13]- Ensure thorough purification after each conjugation step. Size-exclusion chromatography (e.g., spin desalting columns) is highly effective for removing small, unreacted linkers.[13][15]

Data Summary Tables

Table 1: Recommended Reaction Parameters for NHS Ester Activation & Amine Conjugation

Parameter Recommended Value Source(s)
Molar Excess (Linker:Protein) 10 to 30-fold [16]
Reaction Buffer Amine-free (e.g., PBS, MES) [1][16]
pH 7.2 - 9.0 [4][5]
Temperature Room Temperature (25°C) or 4°C [16]
Duration 1 - 4 hours (RT) or overnight (4°C) [12][16]

| Quenching Buffer | 50-100 mM Tris or Glycine |[1][5] |

Table 2: Recommended Reaction Parameters for TCO-Tetrazine Ligation

Parameter Recommended Value Source(s)
Molar Excess (Tetrazine:TCO) 1.05 to 1.5-fold [4][8]
Reaction Buffer Aqueous buffers (e.g., PBS) [4]
pH 6.0 - 9.0 [4][8]
Temperature Room Temperature (25°C) or 37°C [4][8]

| Duration | 30 - 60 minutes |[4][9] |

Experimental Protocols & Workflows

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of this compound to a protein with available carboxyl groups, followed by ligation to a tetrazine-labeled molecule.

Part A: Activation of Protein Carboxyl Groups and Conjugation to this compound

  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., MES or PBS) at a concentration of 1-10 mg/mL.[16]

  • Activator Solution Preparation: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in an activation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).[16]

  • Activation Reaction: Add EDC to the protein solution to a final concentration of 2-5 mM. Then, add Sulfo-NHS to a final concentration of 5-10 mM. Incubate for 15-30 minutes at room temperature.[16]

  • Conjugation Reaction: Add a 10- to 30-fold molar excess of this compound (from a stock solution in DMSO or water) to the activated protein solution. Adjust the pH to 7.2-7.5 if necessary.[16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[16]

  • Purification: Remove excess, unreacted this compound and activation reagents using a desalting spin column or dialysis.[15]

Part B: Bioorthogonal Ligation with a Tetrazine Reagent

  • Prepare TCO-Protein: The purified TCO-labeled protein from Part A is prepared in a reaction buffer like PBS, pH 7.4.

  • Add Tetrazine: Add the tetrazine-containing molecule to the TCO-protein solution. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[1]

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes.[1]

  • Final Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.[6][16]

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation P Protein in Amine-Free Buffer A Activate Carboxyls (EDC, S-NHS) P->A C Add this compound A->C I1 Incubate (1-2h, RT) C->I1 PU1 Purify (Desalting Column) I1->PU1 TCO_P TCO-Labeled Protein PU1->TCO_P M Mix TCO_P->M 1.0 equiv Tz Tetrazine Reagent Tz->M I2 Incubate (30-60 min, RT) M->I2 1.05-1.5 equiv Tetrazine PU2 Purify (Optional) I2->PU2 FC Final Conjugate PU2->FC

General workflow for a two-step this compound conjugation.
Troubleshooting Logic

When encountering low final conjugate yield, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify the source of the problem.

G Start Low Final Conjugate Yield Check1 Was the initial TCO labeling efficient? Start->Check1 Troubleshoot1 Troubleshoot Step 1: - Check EDC/NHS activity - Verify amine-free buffer - Optimize pH (7.2-9.0) - Increase linker excess Check1->Troubleshoot1 No Check2 Was the TCO-Tetrazine ligation efficient? Check1->Check2 Yes Troubleshoot1->Check1 Troubleshoot2 Troubleshoot Step 2: - Use fresh Tetrazine - Optimize stoichiometry - Check for precipitation - Extend incubation time Check2->Troubleshoot2 No Check3 Was there product loss during purification? Check2->Check3 Yes Troubleshoot2->Check2 Troubleshoot3 Troubleshoot Purification: - Check MWCO of dialysis membrane - Validate SEC column integrity - Assess non-specific binding Check3->Troubleshoot3 Yes End Optimized Yield Check3->End No Troubleshoot3->Check3

A troubleshooting flowchart for low conjugation yield.

References

troubleshooting low yield in TCO-tetrazine ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing conjugation reactions and addressing common challenges like low product yield.

Troubleshooting Guide

This section addresses specific issues that may arise during TCO-tetrazine conjugation, offering potential causes and actionable solutions.

Issue 1: Slow or Incomplete Reaction

Possible CauseRecommended Solution(s)
Suboptimal Temperature While many reactions proceed efficiently at room temperature (20-25°C), consider gently heating the reaction to 37°C or 40°C to increase the rate. For sensitive biomolecules, reactions can be performed at 4°C, but may require a longer incubation period (e.g., overnight).[1][2]
Low Reactant Concentration The reaction rate is dependent on the concentration of both the TCO and tetrazine. If possible, increase the concentration of one or both reactants.[1][3]
Steric Hindrance If the TCO and tetrazine moieties are attached to bulky molecules, their ability to react can be impeded. The introduction of a flexible PEG spacer can increase the accessibility of the reactive groups.[1][4]
Incorrect Stoichiometry While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.05 to 1.5-fold) of the tetrazine reagent can help drive the reaction to completion.[1][2] The optimal ratio may need to be determined empirically for your specific system.[1]
Degradation of Reactants TCOs can be sensitive to thiols and low pH, while some tetrazines can degrade in aqueous media, especially those with electron-withdrawing groups.[1][2][3] Ensure you are using freshly prepared solutions or reagents that have been stored under an inert atmosphere and protected from light.[1][2] For in vitro experiments with TCOs, consider using antioxidants like Trolox to prevent degradation.[2]

Issue 2: Low Yield of Desired Conjugate

Possible CauseRecommended Solution(s)
Side Reactions Ensure the purity of your starting materials to avoid competing side reactions.[4] If labeling proteins with an NHS ester to introduce TCO or tetrazine, be aware that hydrolysis of the ester is a common side reaction. Use amine-free buffers (e.g., PBS) and prepare stock solutions of the NHS ester immediately before use in an anhydrous solvent like DMSO or DMF.[1][2]
Precipitation of Reactants or Product Poor solubility of either the reactants or the final product can lead to precipitation and a lower isolated yield. Using PEGylated linkers on your tetrazine or TCO can enhance aqueous solubility.[2][3][4] A small amount of a compatible organic co-solvent like DMSO or DMF can also be added, but its effect on your biological system should be considered.[2][3][4]
Inaccurate Quantification of Reactants Precisely determining the concentration of your tetrazine and TCO stock solutions is critical for achieving the desired stoichiometry. Use UV-Vis spectroscopy to quantify your reagents before initiating the reaction.[4]
Inefficient Purification The desired conjugate may be lost during purification. Choose a purification method appropriate for your molecules, such as size-exclusion chromatography, and optimize the conditions to ensure good recovery.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and time for a TCO-tetrazine reaction?

The TCO-tetrazine ligation is known for its rapid kinetics, with many reactions completing within 30 to 60 minutes at room temperature.[1] However, the ideal conditions can vary based on the specific reactants and their concentrations. For less reactive pairs or when working with sensitive biological samples, extending the reaction time to 2 hours or even overnight at 4°C is a viable option.[1][2] To accelerate the reaction, the temperature can be increased to 37°C or 40°C.[1][2]

Q2: How does pH affect the reaction?

The TCO-tetrazine ligation is generally robust and efficient across a pH range of 6 to 9.[1][2] For applications involving "click-to-release" chemistry, the subsequent elimination step can be pH-dependent, with acidic conditions often favoring the release of the payload.[1] It is also important to consider the pH stability of the biomolecules you are working with.[1] When using NHS esters for labeling, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent side reactions with buffer components.[2][3]

Q3: What is the recommended stoichiometry of TCO to tetrazine?

A good starting point is a 1:1 molar ratio. However, to ensure complete consumption of the limiting reagent, a slight excess (1.05 to 1.5-fold) of the other reactant is often beneficial.[1][2] The optimal ratio should be determined empirically for each specific experimental setup.[1]

Q4: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[1] For more detailed kinetic analysis, techniques like HPLC can be used to quantify the consumption of reactants and the formation of the product.[1]

Q5: How does the choice of TCO and tetrazine derivatives affect the reaction rate?

The reaction kinetics are highly dependent on the structures of the TCO and tetrazine derivatives used.[1] Generally, more strained TCOs exhibit faster kinetics.[4] The electronic properties of both molecules also play a crucial role; electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate.[2]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters

ParameterRecommended Range/ValueNotes
Temperature 4°C to 40°CRoom temperature (20-25°C) is often sufficient. Higher temperatures accelerate the reaction, while 4°C can be used for sensitive molecules with longer incubation times.[1][2]
pH 6.0 to 9.0The reaction is robust across this pH range.[1][2] For NHS ester labeling, use an amine-free buffer at pH 7.2-9.[2]
Reaction Time 10 minutes to overnightMost reactions are complete within 30-60 minutes at room temperature.[1][2]
Stoichiometry (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of tetrazine is commonly used to drive the reaction to completion.[1][2]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the labeling of two proteins with TCO and tetrazine NHS esters, followed by their conjugation.

Materials:

  • Protein A and Protein B

  • TCO-NHS ester

  • Tetrazine-NHS ester

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein A Labeling with TCO-NHS Ester:

    • Dissolve Protein A in the amine-free buffer to a concentration of 1-5 mg/mL.[5]

    • Immediately before use, prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[3]

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]

    • (Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column.[2][3]

  • Protein B Labeling with Tetrazine-NHS Ester:

    • Follow the same procedure as in step 1, using Protein B and a tetrazine-NHS ester.

  • TCO-Tetrazine Ligation:

    • Combine the purified TCO-labeled Protein A and tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess (1.05-1.5x) of the tetrazine-labeled protein is recommended.[4]

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[4] For less reactive pairs, the incubation can be extended or performed at 37°C.[4]

  • Purification of the Conjugate:

    • Purify the final protein-protein conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted proteins.[4]

  • Storage:

    • Store the final conjugate at 4°C.[4]

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectrophotometry

This protocol describes how to monitor the reaction progress by observing the decrease in tetrazine absorbance.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Reaction Setup:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Use a solution of the TCO in the reaction buffer as a blank.

    • Initiate the reaction by adding the tetrazine solution to the cuvette and mix quickly.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance of the reaction mixture at the λmax of the tetrazine (typically between 510-550 nm).

    • Record the absorbance at regular time intervals until the signal stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the absorbance versus time. The decrease in absorbance corresponds to the consumption of the tetrazine and the progress of the ligation reaction.

Visualizations

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products TCO Trans-Cyclooctene (TCO) (Dienophile) Cycloaddition [4+2] Cycloaddition (Inverse Electron-Demand Diels-Alder) TCO->Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Intermediate Dihydropyridazine Dihydropyridazine (Stable Conjugate) Retro_DA->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (IEDDA) ligation mechanism between TCO and tetrazine.

Troubleshooting_Workflow Start Low Ligation Yield Check_Reagents 1. Check Reagent Quality - Freshly prepared? - Stored correctly? - Purity confirmed? Start->Check_Reagents Check_Stoichiometry 2. Verify Stoichiometry - Accurate quantification? - Optimized molar ratio? Check_Reagents->Check_Stoichiometry Reagents OK Check_Conditions 3. Assess Reaction Conditions - Optimal pH (6-9)? - Appropriate temperature? - Sufficient reaction time? Check_Stoichiometry->Check_Conditions Stoichiometry OK Check_Solubility 4. Evaluate Solubility - Precipitation observed? - PEG linkers used? Check_Conditions->Check_Solubility Conditions OK Check_Purification 5. Review Purification - Appropriate method? - Optimized for recovery? Check_Solubility->Check_Purification Solubility OK Success Successful Ligation Check_Purification->Success Purification OK

Caption: A logical workflow for troubleshooting low yield in TCO-tetrazine ligation experiments.

References

preventing TCO-PEG8-amine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting assistance for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The main cause of degradation is the isomerization of the strained trans-cyclooctene (B1233481) (TCO) ring to the much less reactive cis-cyclooctene (CCO) isomer.[1] This isomerization eliminates the ability of the molecule to participate in the rapid bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored at –20°C in a sealed, moisture- and light-protected container.[2] It is also advisable to desiccate the product. For long-term storage, some sources recommend temperatures as low as -80°C.[1]

Q3: How should I handle this compound during my experiments?

When preparing solutions, it is best to use anhydrous solvents such as DMF or DMSO.[2] It is also crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[1] Prepare solutions fresh and use them as soon as possible.[1] Avoid prolonged exposure to light to maintain the reactivity of the TCO group.[2]

Q4: What factors can accelerate the degradation of this compound?

Several factors can speed up the isomerization of TCO to CCO, including:

  • Elevated Temperatures: Higher temperatures increase the rate of isomerization.[3]

  • Presence of Thiols: Thiol-containing reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can promote isomerization.[1]

  • Exposure to Light: Prolonged exposure to light can contribute to degradation.[2]

  • Presence of Copper: Copper, which can be present in serum or cell culture media, may catalyze the isomerization process.[1]

Q5: Is it possible to inhibit the degradation of this compound?

Yes, for applications where the presence of thiols is unavoidable, the radical inhibitor Trolox has been shown to suppress TCO isomerization.[1]

Troubleshooting Guide

This guide addresses common issues related to the stability and reactivity of this compound.

Problem Possible Cause Recommended Solution
Low or no reactivity in tetrazine ligation Isomerization of TCO to the inactive CCO form.- Ensure proper storage of this compound at -20°C, protected from light and moisture. - Use freshly prepared solutions of this compound for your reactions. - If your protocol involves thiol-containing reagents, consider adding a radical inhibitor like Trolox.
Hydrolysis of the amine group.- Store the compound in a desiccated environment. - Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Inconsistent experimental results Partial degradation of the this compound stock.- Aliquot the this compound upon receipt to avoid multiple freeze-thaw cycles. - Periodically check the purity of your stock solution using the stability assessment protocol below.
Precipitation of the compound during the reaction Poor solubility in the reaction buffer.- Prepare a concentrated stock solution in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer with vigorous mixing. The PEG8 spacer is designed to improve aqueous solubility.

Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability information for TCO-containing molecules.

Condition Stability Notes Reference
Long-term storage (solid) Recommended at -20°C. Not recommended for extended long-term storage due to gradual isomerization.Isomerization to the CCO form is the primary degradation pathway.[2][4]
Aqueous solution (e.g., PBS) Generally stable for several weeks at 4°C in the absence of accelerating factors.Stability is significantly reduced in the presence of thiols or copper.[5]
Presence of thiols (e.g., 30 mM mercaptoethanol) Can lead to rapid isomerization, sometimes after an induction period. For one TCO derivative, 52% isomerization was observed after 21 hours.The rate of isomerization is dependent on the specific TCO derivative and the thiol concentration.[6]
Human serum For one TCO derivative, no isomerization was observed after 24 hours at room temperature, with >97% remaining in the trans form after 4 days.The stability can vary depending on the specific TCO structure.
Elevated temperature (90°C) For a TCO derivative, ~20% isomerization to the cis-isomer was observed after 70 minutes.This demonstrates the acceleration of isomerization at higher temperatures.[7]

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol provides a general method to quantify the isomerization of this compound to its CCO form.

Materials:

  • This compound

  • Solvent for stock solution (e.g., anhydrous DMSO)

  • Buffer for stability testing (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Set up the stability test: In a microcentrifuge tube, dilute the this compound stock solution to a final concentration of approximately 1 mM in the desired buffer.

  • Time-course analysis:

    • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.

    • Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 1, 4, 8, 24, 48 hours), inject additional aliquots onto the HPLC.

  • HPLC analysis:

    • Use a suitable gradient of water and acetonitrile (B52724) with 0.1% TFA.

    • Monitor the chromatogram at a wavelength where both TCO and CCO isomers can be detected (e.g., ~220 nm). The CCO isomer will likely have a slightly different retention time than the TCO isomer.

  • Data analysis:

    • Integrate the peak areas for both the TCO and CCO isomers at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the total peak area of both isomers.

    • Plot the percentage of remaining this compound against time to determine the stability profile under the tested conditions.

Visualizations

cluster_factors Degradation Factors TCO This compound (Active) CCO CCO-PEG8-amine (Inactive) TCO->CCO Isomerization Temp High Temperature Temp->TCO Light Light Exposure Light->TCO Thiols Thiols Thiols->TCO

Caption: Factors leading to the degradation of this compound.

start Start: Low/No Reaction Yield check_storage Check Storage Conditions (-20°C, dark, dry?) start->check_storage check_handling Review Handling Procedure (Fresh solutions? Anhydrous solvents?) check_storage->check_handling Storage OK resolve Problem Resolved check_storage->resolve Incorrect Storage Correct and retry check_reagents Assess Reagent Purity (Perform HPLC stability check?) check_handling->check_reagents Handling OK check_handling->resolve Improper Handling Correct and retry troubleshoot_protocol Troubleshoot Experimental Protocol (Presence of thiols? Incorrect pH?) check_reagents->troubleshoot_protocol Reagents OK check_reagents->resolve Degraded Reagent Use new aliquot/reagent troubleshoot_protocol->resolve

Caption: Troubleshooting workflow for low reaction yield.

References

TCO-PEG8-amine side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG8-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioconjugation experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of this compound?

A1: this compound is a heterobifunctional linker. Its primary amine (-NH2) is designed to react with an activated functional group (e.g., an N-hydroxysuccinimide [NHS] ester or a carboxylic acid activated with EDC/NHS) on a target molecule (like a protein or antibody) to form a stable amide bond. The trans-cyclooctene (B1233481) (TCO) moiety is then available for a highly efficient and specific bioorthogonal "click" reaction with a tetrazine-labeled molecule. This two-step process is a cornerstone of modern bioconjugation.

Q2: What is the main side reaction or stability issue associated with this compound?

A2: The most significant side reaction and stability concern for any TCO-containing molecule is the isomerization of the highly strained, reactive trans-cyclooctene (TCO) to its much less reactive cis-cyclooctene (CCO) isomer.[1][2] This CCO form will not participate in the rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, which can lead to a significantly lower or complete loss of conjugation yield.[2]

Q3: What byproducts are formed during the TCO-tetrazine ligation reaction?

A3: The TCO-tetrazine iEDDA reaction is exceptionally clean. The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂).[3][4][5] N₂ is the only byproduct, making this a highly efficient and clean ligation method.[3][4][5]

Q4: Are there any potential side reactions involving the amine group of this compound?

A4: The primary amine is a nucleophile and will react with available electrophiles. While this is the intended purpose, it can be considered a source of side reactions if there are unintended electrophiles in your reaction mixture. For instance, if you are conjugating this compound to a molecule with multiple reactive sites, you may get non-specific labeling. It is crucial to control the stoichiometry and reaction conditions to favor the desired conjugation.

Q5: How should I store this compound to minimize degradation?

A5: this compound and other TCO reagents are not recommended for long-term storage due to the potential for isomerization.[1] For optimal stability, store the reagent at -20°C in a desiccated environment. Once a TCO-labeled biomolecule is prepared, it is best to use it in the subsequent tetrazine ligation reaction as soon as possible. For longer-term storage of the conjugate, keep it at -80°C and avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or No Yield in the Final TCO-Tetrazine Conjugation Step

This is the most common issue and is often linked to the integrity of the TCO group.

Possible Cause Troubleshooting Steps & Solutions
Isomerization of TCO to CCO 1. Check for Thiols: Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) are known to promote TCO isomerization via a radical-mediated pathway.[1][2] If your protocol requires disulfide bond reduction, perform this step after the TCO-tetrazine ligation or use a non-thiol reducing agent like TCEP.[2] 2. Avoid Radical Species: The isomerization can be catalyzed by radicals.[2] If suspected, consider adding a radical inhibitor like Trolox (a water-soluble Vitamin E analog) to your reaction, which has been shown to suppress thiol-promoted isomerization.[1] 3. Check Media Components: Degradation products of components in cell culture media, such as thiamine, can catalyze TCO isomerization.[6] If working in cell culture, minimize incubation times and use fresh media.[2] 4. Storage: Do not store TCO-labeled intermediates for extended periods. Prepare them fresh and use them immediately for the best results.
Steric Hindrance The PEG8 spacer is designed to minimize steric hindrance, but if the TCO group is attached to a sterically crowded site on a biomolecule, its accessibility to the tetrazine may be reduced. Consider optimizing the linker attachment site if possible.
Incorrect Stoichiometry Ensure you are using the correct molar ratio of the tetrazine reagent to the TCO-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine is often recommended to drive the reaction to completion.[4]
Problem 2: Low Yield When Labeling the Initial Molecule with this compound

This issue relates to the initial amide bond formation.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Reaction pH The reaction of an amine with an NHS ester is most efficient at a pH of 7.2-9.0.[7] Ensure your reaction buffer is amine-free (e.g., PBS) and within this pH range. Avoid buffers containing primary amines like Tris, as they will compete with the reaction.
Hydrolysis of Activating Group If you are reacting this compound with a molecule that you have activated (e.g., forming an NHS ester from a carboxylic acid), this activated group is susceptible to hydrolysis in aqueous buffers. Prepare the activated molecule immediately before adding the this compound.
Poor Protein/Molecule Stability Ensure your target molecule is soluble and stable in the chosen reaction buffer and pH. Aggregated or denatured protein will not label efficiently.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via NHS Ester Chemistry

This protocol assumes you are starting with a protein and a TCO-PEG-NHS ester (a common derivative, as this compound itself is used to react with an NHS ester).

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.

  • TCO-PEG-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted TCO-PEG-NHS ester using a desalting column or dialysis, equilibrating with your desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Monitoring TCO Isomerization via HPLC

This protocol can be used to assess the stability of your TCO-labeled molecule under specific conditions (e.g., in the presence of thiols).[2]

  • Prepare Solutions:

    • Prepare a stock solution of your purified TCO-labeled molecule (~10 mM in DMSO or aqueous buffer).

    • Prepare the test condition buffer (e.g., PBS containing 10 mM DTT).

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the TCO-labeled molecule to a final concentration of ~1 mM in the test condition buffer.

  • Time-Course Analysis:

    • Immediately inject an aliquot of the reaction mixture onto an HPLC system (e.g., using a C18 column) to get a time-zero reading.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of a new peak corresponding to the CCO isomer and the disappearance of the TCO peak. The CCO isomer will likely have a different retention time.

    • Calculate the peak areas to determine the percentage of TCO remaining at each time point.

Visualizations

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Bioorthogonal Ligation Molecule Target Molecule (e.g., Protein-NHS) TCO_Labeled TCO-Labeled Molecule Molecule->TCO_Labeled Amide Bond Formation TCO_Amine This compound TCO_Amine->TCO_Labeled Final_Conjugate Final Conjugate TCO_Labeled->Final_Conjugate iEDDA Reaction Tetrazine Tetrazine Probe Tetrazine->Final_Conjugate N2 N₂ Gas (Byproduct) Final_Conjugate->N2 releases

Caption: Intended two-step reaction workflow for this compound.

G TCO Reactive TCO CCO Unreactive CCO TCO->CCO Isomerization (Side Reaction) Catalysts Promoted by: • Thiols (DTT) • Radicals • Cu+ Proteins • Media Components Catalysts->TCO Inhibitor Inhibited by: • Radical Scavengers (e.g., Trolox) Inhibitor->TCO

Caption: The primary side reaction: TCO isomerization to unreactive CCO.

G Start Low Final Conjugation Yield Check_TCO Is TCO reagent/conjugate old or improperly stored? Start->Check_TCO Check_Thiols Are thiols (e.g., DTT) present in the reaction? Check_TCO->Check_Thiols No Sol_Fresh ACTION: Use fresh TCO reagent or newly-labeled molecule. Check_TCO->Sol_Fresh Yes Check_Stoichiometry Is the Tetrazine:TCO ratio correct (e.g., >1.1)? Check_Thiols->Check_Stoichiometry No Sol_Thiols ACTION: Remove thiols or use TCEP. Consider adding Trolox. Check_Thiols->Sol_Thiols Yes Sol_Stoichiometry ACTION: Optimize molar ratio of tetrazine reagent. Check_Stoichiometry->Sol_Stoichiometry No Success Yield Likely to Improve Check_Stoichiometry->Success Yes Sol_Fresh->Success Sol_Thiols->Success Sol_Stoichiometry->Success

Caption: Troubleshooting workflow for low TCO-tetrazine ligation yield.

References

Technical Support Center: TCO-PEG8-amine Stability in Thiol-Containing Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in the presence of thiol-containing buffers and to offer troubleshooting strategies for its use in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in buffers containing reducing agents?

The main stability issue is the isomerization of the reactive trans-cyclooctene (B1233481) (TCO) group to its much less reactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization renders the this compound unable to participate in the rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules, which is a cornerstone of its utility in bioorthogonal chemistry.

Q2: Which common laboratory reagents can cause this isomerization?

Thiol-containing reducing agents are the primary culprits. These include:

  • Dithiothreitol (B142953) (DTT)[1][3]

  • β-mercaptoethanol (BME)[4]

  • Glutathione (GSH), which may be present in cellular lysates or certain buffer formulations.[5]

The isomerization is thought to proceed through a radical-mediated pathway, which is promoted by the presence of these thiols.[4]

Q3: Are there alternative reducing agents that are more compatible with this compound?

Yes, Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a non-thiol-based reducing agent and is the recommended alternative for reducing disulfide bonds in proteins or other molecules that will be reacted with this compound.[1][3][6] TCEP is significantly more stable than DTT in buffer and does not promote the isomerization of TCO to CCO.[6][7]

Q4: How does pH affect the stability of this compound in the presence of thiols?

The rate of thiol-promoted isomerization of TCO can be pH-dependent. Generally, the reactivity of thiols increases with pH as the more nucleophilic thiolate anion becomes more prevalent. For some TCO derivatives, isomerization has been observed to be more rapid at pH 7.4 compared to pH 6.8 in the presence of mercaptoethanol.[8] Therefore, it is advisable to perform reactions at the lowest pH compatible with your overall experimental design when thiols are present.

Q5: Can I do anything to prevent or minimize the isomerization of this compound if I must use a thiol-containing buffer?

While avoiding thiol-containing buffers is the best approach, if their use is unavoidable, the addition of a radical inhibitor like Trolox (a water-soluble analog of vitamin E) has been shown to suppress thiol-promoted TCO isomerization.[2][4][9] It is also crucial to minimize the incubation time of this compound in the presence of thiols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation to a tetrazine-labeled molecule Isomerization of this compound to the inactive CCO form.1. Check for thiol-containing reagents: Ensure that no DTT, BME, or other thiol-containing reagents are present in your reaction buffer. 2. Use a non-thiol reducing agent: If disulfide bond reduction is necessary, use TCEP instead of DTT or BME.[1][3] 3. Remove thiols before adding this compound: If a thiol-containing reagent was used in a previous step, it must be thoroughly removed before the addition of this compound. This can be achieved through methods like spin desalting columns or dialysis.[10] 4. Add a radical inhibitor: If trace amounts of thiols are unavoidable, consider adding a radical inhibitor such as Trolox to your reaction mixture.[4]
Inconsistent conjugation efficiency between experiments Variable exposure time to destabilizing agents.1. Standardize incubation times: Ensure that the time this compound is exposed to any potentially destabilizing conditions is consistent across all experiments. 2. Prepare fresh solutions: Prepare solutions of this compound immediately before use, especially if they are in aqueous buffers.
Gradual loss of reactivity during a prolonged experiment Slow isomerization due to trace contaminants or endogenous thiols (e.g., in cell lysates).1. Minimize exposure time: Design your experiment to minimize the time that this compound is in a complex biological medium. 2. Consider a more stable TCO derivative: For demanding applications requiring long-term stability in complex environments, explore the use of more structurally stable TCO analogs.

Quantitative Data Summary

The stability of this compound is highly dependent on the specific conditions. The following table provides illustrative half-life data for TCO derivatives under various conditions to demonstrate the impact of different reagents. Note that these are representative values, and the actual stability of this compound should be determined experimentally for your specific system.

TCO Derivative Condition pH Temperature Approximate Half-life Reference
s-TCO30 mM Mercaptoethanol in D₂O-PBS7.4Room Temp< 18.5 hours (100% isomerization)[4]
d-TCO30 mM Mercaptoethanol in buffered D₂O7.4Room Temp~5 hours (43% isomerization)[5][8]
TCO derivative0.12 µM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) bufferNot specifiedNot specified0.6 hours[11][12]
TCO-conjugated mAbIn vivo (serum)~7.437°C0.67 days[5]
This compoundIllustrative: 10 mM DTT in PBS7.425°CHours-
This compoundIllustrative: 10 mM TCEP in PBS7.425°CDays-
This compoundIllustrative: 10 mM Glutathione in PBS7.425°CHours to a day-

Note: The illustrative half-life values for this compound are estimations based on the general understanding of TCO stability and are intended for comparative purposes only.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to quantify the stability of this compound in the presence of a thiol-containing reagent.

Materials:

  • This compound

  • Thiol-containing reagent (e.g., DTT, BME, Glutathione)

  • Non-thiol reducing agent (TCEP) for comparison

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of DTT, BME, Glutathione, and TCEP in the Reaction Buffer.

  • Set up Reactions:

    • Label four sets of microcentrifuge tubes: "Control", "DTT", "BME", and "TCEP".

    • To each tube, add the appropriate amount of Reaction Buffer.

    • Add the thiol or TCEP stock solution to the corresponding tubes to achieve a final concentration of 10 mM. For the "Control" tube, add an equivalent volume of Reaction Buffer.

    • Initiate the reaction by adding the this compound stock solution to all tubes to a final concentration of 1 mM. Vortex gently to mix.

  • Incubation and Sampling:

    • Incubate all tubes at room temperature (or your desired experimental temperature).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from each tube.

    • Immediately quench the reaction by diluting the aliquot 1:10 in a mobile phase (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% TFA) and place on ice or flash freeze.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. Use a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • The this compound peak should be identifiable. Isomerization to CCO will likely result in a new, closely eluting peak.

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Normalize the TCO peak area at each time point to the T=0 time point for that condition.

    • Plot the percentage of remaining this compound versus time for each condition to determine the stability and calculate the half-life.

Protocol 2: Removal of DTT Prior to this compound Conjugation

This protocol describes the removal of DTT from a protein sample using a spin desalting column.

Materials:

  • Protein sample containing DTT

  • Spin desalting column with an appropriate molecular weight cutoff (MWCO) for your protein

  • Reaction buffer for TCO conjugation (amine-free, e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Desalting Column:

    • Equilibrate the spin desalting column with the desired reaction buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then adding the new buffer and centrifuging again. Repeat this process 2-3 times.

  • Apply the Sample:

    • Apply your protein sample containing DTT to the top of the equilibrated resin bed.

  • Elute the Protein:

    • Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol.

    • The eluate will contain your protein in the new DTT-free buffer. The DTT will be retained in the column resin.

  • Proceed with Conjugation:

    • The purified, DTT-free protein solution is now ready for conjugation with this compound.

Visualizations

cluster_instability TCO Instability Pathway TCO This compound (Active) Radical Radical Intermediate TCO->Radical Thiol-promoted Thiol Thiol (DTT, BME) CCO CCO-PEG8-amine (Inactive) Radical->CCO Isomerization

Caption: Thiol-promoted isomerization of this compound.

cluster_workflow Recommended Experimental Workflow start Protein with Disulfide Bonds reduce Reduce with TCEP start->reduce remove_tcep Remove Excess TCEP (Optional, if needed) reduce->remove_tcep add_tco Add this compound remove_tcep->add_tco conjugate Conjugate with Tetrazine Molecule add_tco->conjugate end Stable Conjugate conjugate->end

Caption: Workflow for bioconjugation using this compound.

cluster_troubleshooting Troubleshooting Logic start Low Conjugation Yield? check_thiol Thiol Present in Buffer? start->check_thiol Yes check_other Investigate Other Factors (pH, Temp, Reagent Quality) start->check_other No use_tcep Use TCEP instead of DTT/BME check_thiol->use_tcep Yes remove_thiol Remove Thiols Before Adding TCO check_thiol->remove_thiol Yes

Caption: Decision tree for troubleshooting low conjugation yield.

References

how to improve solubility of TCO-PEG8-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG8-amine conjugates. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a heterobifunctional crosslinker molecule. It contains a trans-cyclooctene (B1233481) (TCO) group and a primary amine group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal "click chemistry" reaction, which is exceptionally fast and selective.[1] The primary amine allows for conjugation to molecules containing activated esters (like NHS esters) or carboxylic acids.[1] This makes it a versatile tool in bioconjugation, drug delivery, and probe development.[2]

Q2: What is the purpose of the PEG8 spacer in this compound?

The polyethylene glycol (PEG) spacer serves several crucial functions. Primarily, its hydrophilic nature significantly enhances the aqueous solubility of the entire conjugate.[3][4][5][6][7] This is critical for applications in biological systems, which are predominantly aqueous environments. The PEG spacer also reduces aggregation of the labeled biomolecules and minimizes steric hindrance, providing a flexible connection between the conjugated molecules.[3][4][6]

Q3: In which solvents is this compound soluble?

This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][8] Due to the hydrophilic PEG8 linker, it also has good solubility in aqueous buffers.[1][9] For derivatives with longer PEG chains, they are often described as having excellent water solubility, sometimes allowing for reactions to be conducted entirely in aqueous media without the need for organic co-solvents.[10][11]

Q4: How does pH affect the solubility and reactivity of this compound conjugates?

The pH of the solution can influence both the solubility and the reactivity of the amine group. While specific data on the pH-dependence of this compound solubility is limited, the reactivity of the primary amine is pH-dependent. For reactions involving the amine group with NHS esters, a pH range of 7-9 is generally recommended to ensure the amine is deprotonated and thus nucleophilic.[4] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), during conjugations involving the amine group to avoid competing reactions.[5][12]

Q5: How should I store this compound?

This compound should be stored at -20°C, desiccated, and protected from light.[1][8] It is important to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis. For optimal stability, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[13] Long-term storage of TCO compounds is generally not recommended due to the potential for the TCO group to isomerize to the less reactive cis-cyclooctene (CCO) form.[1][14]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems related to the solubility of this compound and its conjugates during experimental procedures.

Problem Potential Cause Recommended Solution
Difficulty Dissolving this compound in Aqueous Buffer The concentration of the conjugate is too high for the chosen aqueous buffer.- Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer with vigorous mixing.[15]- Consider using a buffer with a slightly different pH or ionic strength.- If possible, use a TCO-PEG linker with a longer PEG chain for enhanced aqueous solubility.
Precipitation Occurs When Adding the TCO-conjugate (in organic solvent) to a Protein Solution The final concentration of the organic solvent (e.g., DMSO) is too high, causing the protein to precipitate.[3]- Minimize the volume of the organic stock solution added to the protein solution.[3]- Prepare a more dilute stock solution of the TCO-conjugate if possible.- Perform a solvent tolerance test with your specific protein to determine the maximum allowable concentration of the organic co-solvent.[3]
The Final Bioconjugate Precipitates Out of Solution The hydrophobicity of the conjugated molecule is high, leading to poor solubility of the final product. The TCO moiety itself is hydrophobic.[3][13]- Ensure that the purification method adequately removes any unreacted, hydrophobic TCO reagent.[3]- For sensitive applications, further purification using methods like size-exclusion chromatography (SEC) is recommended.[3]- Consider using a TCO reagent with a longer, more hydrophilic PEG spacer in future experiments.[13][16]
Inconsistent Results or Low Reaction Yield Poor solubility of one or both reactants is limiting the reaction efficiency.[15]- Ensure both the this compound conjugate and the binding partner are fully dissolved before initiating the reaction.- A small percentage of an organic co-solvent like DMSO can be added to the reaction mixture, but its compatibility with the biological system must be verified.

Experimental Protocols

Protocol for Dissolving and Preparing a this compound Working Solution

This protocol provides a general guideline for dissolving this compound for use in bioconjugation experiments.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; ensure it is amine-free if the amine group of the TCO-linker is to be used for conjugation)

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a Concentrated Stock Solution:

    • Add a precise volume of anhydrous DMSO or DMF to the vial to create a stock solution of a known concentration (e.g., 10 mM).

    • Vortex gently until the compound is completely dissolved. This stock solution can be aliquoted and stored at -20°C for short periods, though fresh preparation is always recommended.[13]

  • Prepare the Working Solution:

    • Just before use, dilute the stock solution to the desired final concentration in the appropriate reaction buffer.

    • Add the stock solution dropwise to the reaction buffer while gently vortexing to ensure rapid and uniform mixing and to avoid localized high concentrations of the organic solvent which could cause precipitation of other components.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reagent This compound (Solid) stock Prepare Stock Solution (e.g., 10 mM in DMSO) reagent->stock Dissolve working Prepare Working Solution in Aqueous Buffer stock->working Dilute reaction Conjugation Reaction working->reaction biomolecule Biomolecule of Interest (e.g., Antibody) biomolecule->reaction purify Purification (e.g., SEC) reaction->purify Crude Conjugate analyze Analysis (e.g., SDS-PAGE, MS) purify->analyze Purified Conjugate

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_logic start Precipitation Observed q1 When was precipitation observed? start->q1 a1 During dissolution in aqueous buffer q1->a1 Initial Step a2 When adding organic stock to aqueous solution q1->a2 Mixing Reagents a3 After conjugation reaction (final product) q1->a3 Post-Reaction s1 Solution: Prepare stock in DMSO/DMF and add to buffer with mixing. a1->s1 s2 Solution: Minimize organic solvent %. Perform solvent tolerance test. a2->s2 s3 Solution: Improve purification. Consider longer PEG linker. a3->s3

Caption: Troubleshooting logic for precipitation issues with this compound conjugates.

References

Technical Support Center: Minimizing Non-Specific Binding of TCO-PEG8 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with non-specific binding of proteins labeled with TCO-PEG8 moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) with my TCO-PEG8 labeled protein?

A1: Non-specific binding of TCO-PEG8 labeled proteins can stem from several factors. The primary drivers are molecular interactions between the labeled protein and other surfaces or proteins in your assay.[1] These interactions can be:

  • Hydrophobic Interactions: Exposed hydrophobic regions on the protein conjugate can bind to hydrophobic surfaces.[1][2]

  • Electrostatic Interactions: Charged proteins can non-specifically adhere to oppositely charged surfaces. The overall charge of your protein is influenced by the buffer's pH.[1][3]

  • Protein Aggregation: The labeling process or subsequent handling can sometimes lead to the formation of protein aggregates, which are a significant source of non-specific binding.[2] The hydrophilic PEG8 spacer is designed to reduce aggregation.[4][5][6]

  • Excess Unreacted Reagent: Failure to remove all unreacted TCO-PEG8-NHS ester after the labeling reaction can lead to high background signals and interference in downstream applications.[7]

Q2: How can I reduce non-specific binding in my experimental setup?

A2: A multi-faceted approach is typically the most effective way to minimize non-specific binding.[1] Key strategies include:

  • Buffer Optimization: Adjusting the pH and ionic strength of your buffers can disrupt electrostatic interactions that cause non-specific binding. Increasing the salt concentration (e.g., NaCl) can help shield charges.[2][3]

  • Use of Blocking Agents: Pre-treating surfaces with a blocking agent can occupy potential sites of non-specific adsorption.[1] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[2][8][9][10]

  • Addition of Surfactants: Including a non-ionic surfactant, such as Tween-20, in your wash buffers can help disrupt hydrophobic interactions.[2][3]

  • Proper Purification: Ensuring the complete removal of excess, unreacted TCO reagent after labeling is crucial.[7]

Q3: Does the PEG8 linker contribute to or prevent non-specific binding?

A3: The polyethylene (B3416737) glycol (PEG) spacer is primarily included to increase the hydrophilicity and water solubility of the resulting conjugate, which generally helps to reduce non-specific binding and minimize aggregation.[2][4][5][6] It also provides a flexible spacer that can reduce steric hindrance.[2][6] However, the relationship can be complex, and in some contexts, PEGylation has been observed to increase the adsorption of certain plasma proteins.[2] The density of the PEG chains can also influence its effectiveness in preventing protein adsorption.[1]

Q4: Can the unreacted TCO-PEG8-NHS ester cause high background signals?

A4: Yes, it is critical to remove any excess, unreacted TCO-PEG8-NHS ester.[7] The unreacted NHS ester can hydrolyze, and both the original and hydrolyzed forms can interfere with your experiment by competing for binding sites or directly causing a high background signal.[7]

Troubleshooting Guide

High background signal is a common issue indicative of non-specific binding. The following guide provides a systematic approach to troubleshooting this problem.

Problem: High Background Signal in Immunoassays

High background can obscure specific signals and lower the sensitivity of your assay.[2] Below are potential causes and the corresponding troubleshooting steps.

Potential Cause Recommended Solution Explanation
Inadequate Blocking Optimize the blocking step. Try different blocking agents (e.g., 1-5% BSA, 5% non-fat dry milk, or a commercial blocking buffer).[2] Increase the incubation time for blocking (e.g., 1 hour at 37°C or overnight at 4°C).[2]Different blocking agents have varying effectiveness depending on the nature of the non-specific interactions.[2]
Excess Conjugate Concentration Perform a titration to find the optimal concentration of your TCO-labeled protein.Using a concentration of the conjugate that is too high can lead to increased non-specific binding.[2]
Inefficient Washing Increase the number of wash cycles (e.g., from 3 to 5).[2] Add a non-ionic surfactant like 0.05% Tween-20 to the wash buffer.[2]Thorough washing is essential for removing unbound and non-specifically bound conjugates. Surfactants help to disrupt hydrophobic interactions.[2]
Suboptimal Buffer Composition Increase the ionic strength of your buffers by adding more salt (e.g., NaCl).[2][3] Optimize the pH of your assay buffers.[3]Higher salt concentrations can mitigate electrostatic interactions that contribute to non-specific binding.[2][3]
Presence of Aggregates Centrifuge your labeled protein solution before use to pellet any aggregates. Consider purification by size-exclusion chromatography.Aggregates are a major contributor to non-specific binding.[2]
Hydrophobic Interactions Include a non-ionic surfactant (e.g., 0.05% Tween-20) in your assay buffer.[2]Surfactants can help to block hydrophobic surfaces and reduce non-specific binding driven by hydrophobic interactions.[2]
Incomplete Removal of Unreacted TCO Reagent Ensure your purification method (e.g., desalting column, dialysis) is effectively removing small molecules.[7]Residual unreacted TCO reagent can lead to high background.[7]

Experimental Protocols

Protocol 1: Protein Labeling with TCO-PEG8-NHS Ester

This protocol provides a general guideline for labeling a protein with a TCO-PEG8-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS).[4]

  • TCO-PEG8-NHS ester.

  • Anhydrous DMSO or DMF.[11]

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.[5][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[6]

  • Desalting column or dialysis equipment for purification.[6]

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[4][5] Ensure the buffer is free of primary amines like Tris or glycine (B1666218).[4]

  • TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[4][5] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 1 hour at room temperature.[6]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[5][6]

  • Purification: Remove the excess, unreacted TCO-PEG8-NHS ester using a desalting column or dialysis.[6][7]

Protocol 2: Surface Blocking for Immunoassays

This protocol describes a standard method for blocking surfaces to prevent non-specific binding.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Blocking Buffer (choose one):

    • 1-5% (w/v) Bovine Serum Albumin (BSA) in PBS.[1]

    • PBS with 0.05% (v/v) Tween 20 (PBST).[1]

    • 1% BSA in PBST.[1]

Procedure:

  • Initial Wash: Wash the surface (e.g., microplate wells) three times with PBS.[1]

  • Blocking: Add a sufficient volume of Blocking Buffer to completely cover the surface.[1]

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Washing: Decant the blocking solution and wash the surface 3-5 times with PBST.[1]

  • Proceed with Assay: The surface is now blocked and ready for the addition of your TCO-labeled protein.[1]

Data Summary

The following table summarizes key quantitative parameters for the protein labeling protocol.

Parameter Recommended Range Notes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[4]
Molar Excess of TCO-PEG8-NHS Ester 10-20 foldMay require optimization for specific proteins.[4][5]
Reaction Buffer Amine-free (e.g., PBS, Sodium Bicarbonate)Buffers containing Tris or glycine will compete with the labeling reaction.[4][11]
Reaction pH 7.2-8.5A slightly alkaline pH improves the reactivity of primary amines.[4][5]
Reaction Time 1-2 hours at room temperature or overnight at 4°C
Quenching Agent Concentration 50-100 mMe.g., Tris-HCl[6]

Visual Guides

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prepare Protein Prepare Protein Mix & Incubate Mix & Incubate Prepare Protein->Mix & Incubate Prepare TCO Reagent Prepare TCO Reagent Prepare TCO Reagent->Mix & Incubate Quench Reaction Quench Reaction Mix & Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate TCO-Labeled Protein TCO-Labeled Protein Purify Conjugate->TCO-Labeled Protein

Caption: Experimental workflow for protein labeling with TCO-PEG8-NHS ester.

G Start Start High Background? High Background? Start->High Background? Optimize Blocking Optimize Blocking High Background?->Optimize Blocking Yes Problem Solved Problem Solved High Background?->Problem Solved No Titrate Conjugate Titrate Conjugate Optimize Blocking->Titrate Conjugate Improve Washing Improve Washing Titrate Conjugate->Improve Washing Check for Aggregates Check for Aggregates Improve Washing->Check for Aggregates Re-purify Conjugate Re-purify Conjugate Check for Aggregates->Re-purify Conjugate Re-purify Conjugate->Problem Solved

Caption: Troubleshooting decision tree for high background signal.

References

Technical Support Center: TCO-PEG8-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effect of pH on reaction rates involving TCO-PEG8-amine and its derivatives. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions involving this compound and how does pH play a role?

This compound is a heterobifunctional linker, meaning it has two different reactive groups: a primary amine (-NH2) and a trans-cyclooctene (B1233481) (TCO) group. The pH is a critical parameter for reactions involving the amine group.

  • Amine Group Reaction: The primary amine is typically reacted with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. The reactivity of the amine is highly pH-dependent, as the unprotonated form (-NH2) is the nucleophilic species required for the reaction.[1][2]

  • TCO Group Reaction: The TCO group reacts with a tetrazine-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This bioorthogonal "click chemistry" reaction is generally less sensitive to pH than the amine reaction, but pH can still influence the stability of the TCO ring and the kinetics of some specific tetrazine reagents.[5][6][7][8]

Q2: What is the optimal pH for reacting an amine-containing molecule with a TCO-NHS ester?

The optimal pH for reacting a primary amine with a TCO-NHS ester is between 7.2 and 8.5.[3] This range represents a compromise between two competing factors:

  • Amine Reactivity: At a slightly alkaline pH, a higher concentration of primary amines will be deprotonated and thus more reactive.[1]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, which increases at higher pH.[9][10] As the pH increases, the half-life of the NHS ester in an aqueous solution decreases, reducing the efficiency of the desired labeling reaction.[9]

For most applications, a pH of 7.2-7.5 is a good starting point.[11]

Q3: How significantly does pH affect the stability of the TCO-NHS ester intermediate?

The stability of the TCO-NHS ester is highly dependent on pH. The rate of hydrolysis, which competes with the amine coupling reaction, accelerates as the pH increases. This makes it crucial to use freshly prepared TCO-NHS ester solutions and to proceed with the reaction promptly.

pHHalf-life of NHS-ester in Aqueous SolutionImpact on Reaction
7.04 - 5 hoursRelatively stable, allowing for sufficient reaction time with moderate amine reactivity.[9][10]
8.0~1 hourIncreased amine reactivity, but faster hydrolysis requires more efficient reaction conditions.
8.5~30 minutesHigh amine reactivity, but significant hydrolysis can lower conjugation yield if the reaction is slow.
>9.0MinutesVery rapid hydrolysis; generally not recommended for NHS-ester conjugations.[12]

Q4: Which buffers should be used for the TCO-amine coupling reaction?

It is critical to use an amine-free buffer for this reaction, as buffers containing primary amines will compete with the target molecule for reaction with the TCO-NHS ester.[3][13]

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), Borate buffer, or Sodium Bicarbonate buffer within the pH range of 7.2-8.5.[3][9]

  • Buffers to Avoid: Tris and Glycine buffers are not compatible as they contain primary amines.[3][13]

Q5: Does pH affect the TCO-tetrazine click reaction rate?

The TCO-tetrazine reaction is generally robust across a pH range of 6 to 9.[8] However, the specific tetrazine derivative used can introduce some pH dependency. While some studies have reported faster elimination reactions following the cycloaddition at lower pH, newer aminoethyl-functionalized tetrazines have been developed to exhibit fast, pH-independent kinetics across all biologically relevant pH values.[5][6][7]

Q6: How does pH affect the stability of the TCO ring itself?

The TCO ring is generally stable in aqueous buffers at physiological pH (e.g., pH 7.4).[14] However, TCOs can be susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols like DTT or glutathione. This isomerization process can be more rapid at pH 7.4 compared to more acidic conditions (pH 6.8).[15] Therefore, if thiol-containing reagents are present, they should be removed before the addition of the TCO-functionalized molecule.[16]

Troubleshooting Guides

Problem: Low or No Amine Labeling Efficiency with TCO-NHS Ester
Possible Cause Recommended Solution
Suboptimal Reaction pH Ensure the reaction buffer is within the optimal range of pH 7.2-8.5.[3] Verify the pH of your buffer before starting the experiment.
Hydrolysis of TCO-NHS Ester Always prepare the TCO-NHS ester stock solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[3][16] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[13]
Presence of Competing Amines Avoid using buffers that contain primary amines, such as Tris or glycine.[3][13] Ensure your biomolecule solution has been buffer-exchanged into a non-reactive buffer like PBS.
Inactive Reagents Improper storage can lead to degradation. Store TCO-NHS ester desiccated at -20°C.[9]
Steric Hindrance The PEG8 spacer is designed to reduce steric hindrance. If labeling a sterically hindered site, consider increasing the reaction time or the molar excess of the TCO reagent.[13]
Problem: Low Yield of Final TCO-Tetrazine Conjugate
Possible Cause Recommended Solution
Isomerization of TCO to CCO Use the TCO-labeled biomolecule as soon as possible after preparation.[13] If thiol-containing reagents (e.g., DTT) were used, ensure they are completely removed before the TCO-tetrazine reaction.[16] For long-term storage, keep the TCO-labeled molecule at -80°C.[13]
Suboptimal Reaction Conditions Ensure the pH is between 6 and 9.[8] Use a slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine reagent.[3] Most reactions are complete within 10-60 minutes at room temperature.[8][11]
Precipitation of Reactants The PEG8 linker enhances water solubility. If precipitation is still an issue, consider adding a small amount of an organic co-solvent like DMSO.[8]
Degraded Tetrazine Reagent Use fresh tetrazine reagents. Check for proper storage conditions as recommended by the manufacturer.

Experimental Protocols

Protocol: Two-Step Labeling of a Protein with TCO-PEG8-NHS Ester and a Tetrazine-Dye

This protocol outlines the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using TCO-PEG8-NHS ester, followed by conjugation to a tetrazine-functionalized fluorescent dye.

Part 1: TCO-Labeling of the Protein

Materials:

  • Protein of interest (1-10 mg/mL)

  • TCO-PEG8-NHS ester

  • Amine-free Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve or buffer-exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[3]

  • TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[13]

  • Purification: Remove the excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[3][13]

Part 2: TCO-Tetrazine Click Reaction

Materials:

  • TCO-labeled protein (from Part 1)

  • Tetrazine-conjugated fluorescent dye

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the Reaction Buffer. Dissolve the tetrazine-dye in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction: Add the tetrazine-dye to the TCO-labeled protein. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended to ensure complete conjugation.[3]

  • Incubation: Incubate the reaction for 10-60 minutes at room temperature.[11] The reaction is often complete within 30 minutes.

  • Final Product: The labeled conjugate is now ready for use. If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography.[3]

Visualizations

Diagram 1: TCO-NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts TCO_NHS TCO-PEG8-NHS Ester Conjugate TCO-PEG8-Biomolecule (Stable Amide Bond) TCO_NHS->Conjugate + Protein_NH2 Biomolecule-NH₂ (Primary Amine) Protein_NH2->Conjugate pH pH 7.2 - 8.5 Buffer Amine-Free Buffer (e.g., PBS) NHS NHS byproduct Conjugate->NHS -

Caption: Chemical reaction pathway for labeling a primary amine with TCO-PEG8-NHS ester.

Diagram 2: Experimental Workflow for Two-Step TCO Labeling A 1. Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) B 2. Add TCO-PEG8-NHS Ester (Freshly Prepared) A->B C 3. Incubate (30-60 min, RT) B->C D 4. Quench Reaction (Tris Buffer) C->D E 5. Purify TCO-Protein (Desalting Column) D->E F 6. Add Tetrazine-Dye (1.5-5x Molar Excess) E->F G 7. Incubate (10-60 min, RT) F->G H 8. Purified Final Conjugate (Ready for Use) G->H

Caption: Step-by-step experimental workflow for TCO labeling and subsequent click reaction.

Diagram 3: Troubleshooting Logic for Low Labeling Yield Start Low or No Labeling Yield Check_pH Is buffer pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS)? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagent Was TCO-NHS ester prepared fresh in anhydrous solvent? Check_Buffer->Check_Reagent Yes Change_Buffer Buffer-exchange into a recommended buffer Check_Buffer->Change_Buffer No Prepare_Fresh Prepare fresh reagent and repeat labeling Check_Reagent->Prepare_Fresh No Success Problem Solved Check_Reagent->Success Yes Adjust_pH->Success Change_Buffer->Success Prepare_Fresh->Success

Caption: A decision tree to troubleshoot common causes of low labeling efficiency.

References

avoiding aggregation of proteins after TCO-PEG8-amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-PEG8-amine labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, protocols, and answers to frequently asked questions regarding protein aggregation following bioconjugation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a heterobifunctional crosslinker. The "TCO" (trans-cyclooctene) group is used for highly efficient and specific "click chemistry" reactions with tetrazine-modified molecules.[1] The "PEG8" is an eight-unit polyethylene (B3416737) glycol spacer that enhances water solubility, reduces the potential for aggregation, and minimizes steric hindrance.[2][3] The "amine" end is typically activated with an N-hydroxysuccinimide (NHS) ester to create TCO-PEG8-NHS ester, which then readily reacts with primary amines on a protein's surface, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][4]

Q2: What are the primary causes of protein aggregation after this compound labeling?

Protein aggregation after labeling is a common issue that can stem from several factors:

  • Alteration of Physicochemical Properties: Covalently attaching the this compound label can change the protein's surface charge, isoelectric point (pI), and hydrophobicity. Although the PEG8 spacer is designed to improve hydrophilicity, the TCO group itself is hydrophobic, and excessive labeling can lead to increased self-association.[1][5]

  • Over-labeling: Using a high molar excess of the labeling reagent can lead to an excessive degree of modification on the protein surface. This significant alteration of surface properties is a primary cause of reduced solubility and aggregation.[5][6]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A buffer pH close to the protein's pI minimizes electrostatic repulsion between molecules, which can promote aggregation.[5][7]

  • High Protein Concentration: Performing the labeling reaction at high protein concentrations increases the frequency of intermolecular interactions, raising the risk of aggregation.[5][8]

Q3: What are the initial signs of protein aggregation?

Aggregation can manifest in several ways, from visible precipitation or cloudiness in the solution to more subtle effects.[9] You may detect aggregation by observing:

  • An increase in light scattering during absorbance measurements.

  • The appearance of a high molecular weight peak or shoulder in the void volume during size-exclusion chromatography (SEC).

  • Detection of very large particles using Dynamic Light Scattering (DLS).[10]

  • A noticeable loss of the protein's biological activity.[10]

Troubleshooting Guide: Preventing and Resolving Aggregation

This guide addresses common aggregation problems encountered during and after the labeling procedure.

ProblemPossible Cause(s)Recommended Solution(s)
Immediate Precipitation/Cloudiness Upon Adding Labeling Reagent Localized High Reagent Concentration: The organic solvent (e.g., DMSO) used to dissolve the TCO-PEG8-NHS ester is causing the protein to precipitate.1. Keep the volume of the organic solvent to less than 10% of the total reaction volume.[1]2. Add the dissolved reagent to the protein solution slowly and dropwise while gently stirring or vortexing to ensure rapid mixing.[11]
Aggregation Occurs Gradually During the Labeling Reaction Over-labeling: The molar ratio of TCO-reagent to protein is too high, excessively altering the protein's surface properties.1. Reduce the molar excess of the labeling reagent. Perform a titration with varying ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between labeling efficiency and protein stability.[5][8]
Suboptimal Reaction Conditions: The pH, temperature, or protein concentration are favoring aggregation over labeling.1. Optimize pH: Ensure the buffer pH is 1-1.5 units away from the protein's pI. The optimal range for NHS ester reactions is typically pH 7.2-8.5.[5][12]2. Lower Temperature: Conduct the reaction at 4°C instead of room temperature. This slows the reaction but can significantly improve protein stability. Be prepared to increase the incubation time.[8][13]3. Reduce Protein Concentration: Lower the protein concentration to 1-5 mg/mL to decrease intermolecular interactions.[5]
Aggregation Observed After Purification or During Storage Suboptimal Storage Buffer: The buffer used for the final labeled protein is no longer optimal due to the protein's altered physicochemical properties.1. Screen New Buffers: Re-evaluate the optimal storage buffer. This may require a different pH or ionic strength.[8]2. Add Stabilizing Excipients: Incorporate additives that enhance protein solubility and stability. See the table below for examples.[7][8]
Concentration-Dependent Aggregation: The labeled protein is less soluble at higher concentrations.1. Determine the maximum soluble concentration for the labeled protein and store it at or below this level.[8]2. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the product, potentially in the presence of stabilizers.[5]

Quantitative Data Summary

Table 1: Recommended Reaction Parameter Ranges
ParameterRecommended RangeRationale & Notes
Protein Concentration 1 - 5 mg/mLHigher concentrations can increase reaction rates but also elevate the risk of aggregation. If aggregation is observed, try reducing the concentration.[5][11]
TCO-Reagent:Protein Molar Ratio 5:1 to 20:1A higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation. Start with a lower ratio for sensitive proteins and titrate up to find the optimal balance.[8][13]
Reaction pH 7.2 - 8.5This range balances efficient primary amine reaction with protein stability and minimizes the hydrolysis of the NHS-ester reagent. A pH near 7.4 is often a safe starting point.[8][12]
Reaction Temperature 4°C to 25°C (Room Temp)Lowering the temperature to 4°C slows the reaction but can significantly improve protein stability and reduce aggregation. This may require longer incubation times (e.g., 2-4 hours vs. 30-60 minutes).[8][13]
Table 2: Common Stabilizing Excipients to Prevent Aggregation
Excipient CategoryExampleTypical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine (B1666218)50 - 100 mMSuppresses non-specific protein-protein interactions by binding to hydrophobic patches and screening charges.[8][10]
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Increases protein stability through a mechanism of preferential exclusion, making the folded state more thermodynamically favorable.[7][8]
Surfactants Polysorbate 20, Polysorbate 800.01 - 0.05% (v/v)Reduces surface tension and prevents aggregation at air-water or container interfaces.[8][14]

Experimental Protocols

Protocol 1: General Labeling of Proteins with TCO-PEG8-NHS Ester

This protocol provides a starting point. Optimal conditions, particularly the molar ratio of the labeling reagent, should be determined empirically for each specific protein.

  • Protein and Buffer Preparation: a. Perform a buffer exchange to transfer the protein into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[2][6] b. Adjust the protein concentration to 1-5 mg/mL.[2]

  • Reagent Preparation: a. Immediately before use, prepare a 10 mM stock solution of TCO-PEG8-NHS Ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[2]

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS Ester stock solution to the protein solution.[2][4] Add the reagent dropwise while gently stirring. b. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[13]

  • Quenching the Reaction (Optional but Recommended): a. To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[4] b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove excess, unreacted TCO reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.[13] The TCO-labeled protein is now ready for the subsequent click reaction or for storage.

Protocol 2: Removal of Aggregates Using Size-Exclusion Chromatography (SEC)

If aggregation has occurred, SEC is an effective method to separate the desired monomeric labeled protein from high molecular weight aggregates.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your monomeric protein, ensuring that aggregates will elute in the void volume.

  • System Equilibration: Equilibrate the SEC column and system with a filtered and degassed mobile phase. This buffer should be the final, optimized storage buffer for your labeled protein, potentially containing stabilizing excipients.

  • Sample Preparation: Centrifuge the aggregated protein sample at >14,000 x g for 10-15 minutes to pellet the largest insoluble aggregates.

  • Chromatography: a. Carefully load the supernatant onto the equilibrated SEC column. b. Run the chromatography at a flow rate appropriate for the column, typically between 0.5-1.0 mL/min. c. Monitor the elution profile using UV absorbance (e.g., at 280 nm).

  • Fraction Collection: Collect fractions corresponding to the elution peak of the monomeric protein, avoiding the initial peak in the void volume which contains the soluble aggregates.

  • Analysis: Analyze the collected fractions by SDS-PAGE or DLS to confirm the purity and monodispersity of the labeled protein.

Visualizations

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Labeling Reaction cluster_purify Step 3: Purification & QC P Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add 10-20x Molar Excess of Reagent to Protein P->Mix R Prepare 10mM TCO-PEG8-NHS in Anhydrous DMSO R->Mix Incubate Incubate 1-2h at RT or 2-4h at 4°C Mix->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify QC Analyze Purity & Aggregation (SEC, DLS, SDS-PAGE) Purify->QC Final TCO-Labeled Protein QC->Final

Caption: Experimental workflow for this compound labeling of proteins.

G Start Aggregation Observed? Cause Identify Potential Cause Start->Cause Yes End_Success Proceed with Labeled Protein Start->End_Success No Ratio High Molar Ratio? Cause->Ratio pH Suboptimal pH? Ratio->pH No Sol_Ratio Reduce Molar Ratio (e.g., 5:1) Ratio->Sol_Ratio Yes Conc High Protein Conc.? pH->Conc No Sol_pH Adjust pH (1-1.5 units from pI) pH->Sol_pH Yes Sol_Conc Lower Protein Conc. (e.g., 1-5 mg/mL) Conc->Sol_Conc Yes Purify Remove Aggregates (e.g., via SEC) Sol_Ratio->Purify Sol_pH->Purify Sol_Conc->Purify

Caption: Troubleshooting decision tree for protein aggregation.

G P Protein-NH₂ (Primary Amine) Plus1 + Arrow pH 7.2 - 8.5 Amine-Free Buffer TCO TCO-PEG8-NHS Ester LabeledP Protein-NH-CO-PEG8-TCO (Stable Amide Bond) Plus2 + NHS NHS (Leaving Group)

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG8-amine and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal ligation strategy is a critical decision that profoundly influences the success of bioconjugation. Among the leading methods, the inverse-electron-demand Diels-Alder (iEDDA) reaction of trans-cyclooctene (B1233481) (TCO) with tetrazines and the strain-promoted alkyne-azide cycloaddition (SPAAC) of dibenzocyclooctyne (DBCO) with azides are paramount. This guide provides an objective, data-driven comparison of two prominent linkers employed in these reactions: TCO-PEG8-amine and comparable DBCO-PEG-amine linkers.

This comparison delves into their reaction kinetics, stability, hydrophilicity, and practical applications, supported by experimental data and detailed protocols to inform the design of robust and efficient bioconjugation strategies.

At a Glance: Key Differences

FeatureThis compoundDBCO-PEG-amine Linkers
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Partner TetrazineAzide
Reaction Speed Exceptionally fast, with second-order rate constants up to 10⁶ M⁻¹s⁻¹[1][2][3]Very fast, with second-order rate constants of approximately 0.3 - 2.1 M⁻¹s⁻¹[1]
Primary Function Provides a highly reactive dienophile for extremely rapid, catalyst-free ligation, coupled with a hydrophilic spacer.Provides a reactive strained alkyne for rapid, catalyst-free ligation with a hydrophilic spacer.
Key Advantages Unparalleled reaction rates, enabling conjugation at low concentrations; bioorthogonal.[4][5]High reaction rates, bioorthogonal, and the resulting triazole linkage is highly stable.[6][7]
Potential Limitations TCO can isomerize to the less reactive cis-cyclooctene (CCO), especially at elevated temperatures or in the presence of thiols. Not recommended for long-term storage.[8][9][10][11]Can be lipophilic, though PEGylated versions enhance solubility. May exhibit instability in the presence of certain reducing agents.[1][12]

Performance Deep Dive: A Quantitative Comparison

The efficiency and utility of a linker in bioconjugation are determined by several key parameters, including reaction kinetics, stability, and the physicochemical properties it imparts to the conjugate.

Reaction Kinetics

The second-order rate constant (k₂) is a critical measure of the intrinsic reactivity between the bioorthogonal partners. The iEDDA reaction between TCO and tetrazine is renowned for its exceptional speed, which is orders of magnitude faster than many other bioorthogonal reactions.[13] This is a significant advantage in applications where reactant concentrations are low or when rapid conjugation is essential, such as in live-cell imaging or in vivo pre-targeting strategies.[3][13]

While DBCO-azide SPAAC reactions are also very fast and proceed efficiently under physiological conditions, their rate constants are generally lower than those of the TCO-tetrazine ligation.[1][7] The inclusion of a PEG linker on a DBCO-conjugated antibody has been shown to enhance reaction rates, likely by improving solubility and reducing steric hindrance.[12]

Table 1: Comparison of Reaction Kinetics

ParameterTCO-Tetrazine LigationDBCO-Azide Ligation (SPAAC)Source(s)
Second-Order Rate Constant (k₂) up to ~10⁶ M⁻¹s⁻¹~0.3 - 2.1 M⁻¹s⁻¹[1][2]
Reaction Conditions Aqueous buffers (e.g., PBS), pH 6-9, room temperatureAqueous buffers (e.g., PBS), pH ~7.4, 4°C to 37°C[2][14]
Reaction Time 30 minutes - 2 hours for general protein conjugation2 - 12 hours, can be extended for higher efficiency[2][14]

Note: The data presented is a synthesis from multiple sources, and reaction conditions may vary.

Stability and Hydrophilicity

The stability of the linker is crucial for the integrity of the bioconjugate. A primary concern with TCO linkers is their potential to isomerize to the less reactive cis-cyclooctene (CCO) form.[8][11] This isomerization can be accelerated by elevated temperatures and the presence of thiols, and for this reason, TCO-containing compounds are not recommended for long-term storage.[9][10][11] DBCO linkers are generally stable, although some reactivity loss can occur over time when dissolved in DMSO.[15]

The inclusion of a PEG8 spacer in this compound significantly enhances its hydrophilicity.[5][13] This is a key advantage as it improves solubility in aqueous buffers, reduces the potential for aggregation of the resulting bioconjugate, and minimizes steric hindrance.[4][16][17][18][19] Similarly, PEGylated DBCO linkers are employed to increase the aqueous solubility of the often hydrophobic DBCO moiety and improve the pharmacokinetic properties of the final conjugate.[12][20][21] The length of the PEG chain can be tailored to optimize these properties.[20]

Experimental Protocols

Detailed methodologies are essential for reproducible and successful bioconjugation. The following are generalized protocols for the use of this compound and DBCO-PEG-amine linkers in protein conjugation.

Protocol 1: Two-Step Protein Labeling with this compound

This protocol describes the activation of a protein with a tetrazine-NHS ester, followed by ligation with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG-NHS ester

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: Activation of Protein with Tetrazine-NHS Ester

  • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Immediately before use, prepare a 10 mM stock solution of Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the Tetrazine-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be below 20%.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Remove unreacted Tetrazine-NHS ester and quenching buffer using a desalting column.

Step 2: Ligation with this compound

  • To the purified tetrazine-activated protein, add a 1.5- to 3-fold molar excess of this compound.

  • Incubate the reaction for 30-60 minutes at room temperature. For temperature-sensitive proteins, the reaction can be performed at 4°C with a longer incubation time.

  • The progress of the reaction can be monitored by LC-MS. The final conjugate can be purified by size-exclusion chromatography.

Protocol 2: Two-Step Protein Labeling with DBCO-PEG-amine

This protocol outlines the activation of a protein with a DBCO-NHS ester, followed by conjugation to an azide-functionalized molecule.

Materials:

  • Antibody or protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

  • Azide-functionalized molecule of interest

Procedure:

Step 1: Activation of Antibody with DBCO-NHS Ester

  • Prepare the antibody in an amine-free buffer.

  • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[6]

  • Add a 20- to 30-fold molar excess of the DBCO-NHS ester to the antibody solution. The final DMSO concentration should be below 20%.[15][22]

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6][22]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6]

  • Purify the DBCO-labeled antibody by removing unreacted DBCO-NHS ester and quenching buffer using a desalting column or dialysis.[6]

Step 2: Copper-Free Click Reaction

  • Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.[6][15]

  • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[6][15]

  • The final conjugate can be purified from the excess azide-molecule via size-exclusion chromatography or other appropriate methods.[6]

Visualizing the Workflows and Mechanisms

To further clarify the processes and fundamental differences, the following diagrams illustrate the experimental workflows and reaction mechanisms.

experimental_workflow cluster_tco This compound Workflow cluster_dbco DBCO Linker Workflow protein_tco Protein activated_protein_tco Tetrazine-Activated Protein protein_tco->activated_protein_tco Amine Coupling tetrazine_nhs Tetrazine-NHS Ester tetrazine_nhs->activated_protein_tco purification_tco Purification activated_protein_tco->purification_tco final_conjugate_tco Final Conjugate purification_tco->final_conjugate_tco iEDDA Reaction tco_linker This compound tco_linker->final_conjugate_tco protein_dbco Protein activated_protein_dbco DBCO-Activated Protein protein_dbco->activated_protein_dbco Amine Coupling dbco_nhs DBCO-NHS Ester dbco_nhs->activated_protein_dbco purification_dbco Purification activated_protein_dbco->purification_dbco final_conjugate_dbco Final Conjugate purification_dbco->final_conjugate_dbco SPAAC Reaction azide_molecule Azide-Molecule azide_molecule->final_conjugate_dbco

Caption: Generalized workflows for bioconjugation using this compound and DBCO linkers.

reaction_mechanisms cluster_iedda iEDDA Reaction (TCO + Tetrazine) cluster_spaac SPAAC Reaction (DBCO + Azide) tco TCO (Dienophile) cycloaddition [4+2] Cycloaddition tco->cycloaddition tetrazine Tetrazine (Diene) tetrazine->cycloaddition retro_da Retro-Diels-Alder cycloaddition->retro_da dihydropyridazine Stable Dihydropyridazine + N₂ retro_da->dihydropyridazine dbco DBCO (Strained Alkyne) cycloaddition_spaac [3+2] Cycloaddition dbco->cycloaddition_spaac azide Azide azide->cycloaddition_spaac triazole Stable Triazole cycloaddition_spaac->triazole

Caption: Reaction mechanisms of iEDDA (TCO-tetrazine) and SPAAC (DBCO-azide) ligations.

Conclusion: Making the Right Choice

The selection between this compound and a DBCO-based linker is contingent on the specific requirements of the bioconjugation application.

This compound is the superior choice for applications demanding the fastest possible reaction kinetics, particularly when working with low concentrations of reactants or in time-sensitive in vivo studies. The hydrophilic PEG8 spacer is a significant asset, enhancing solubility and minimizing potential issues related to aggregation and steric hindrance. However, researchers must be mindful of the limited long-term stability of the TCO group.

DBCO linkers, especially when PEGylated, offer a robust and versatile option for a wide range of bioconjugation needs. While the reaction kinetics are slower than the TCO-tetrazine ligation, they are still highly efficient and proceed under mild, biocompatible conditions. The stability of the DBCO group and the resulting triazole linkage is a key advantage for applications requiring long-term stability of the conjugate.

Ultimately, for optimal results, researchers should consider a strategy that leverages the benefits of both the reactive moiety and the spacer. A PEGylated TCO or DBCO linker provides a powerful combination of rapid and specific ligation with enhanced physicochemical properties, paving the way for the successful development of advanced bioconjugates.

References

A Head-to-Head Comparison: TCO-PEG8-Amine versus SMCC for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is a critical cornerstone of innovation. The choice of linker can profoundly influence the efficacy, stability, and therapeutic index of antibody-drug conjugates (ADCs) and other antibody-based reagents. This guide provides an in-depth, objective comparison of two prominent crosslinkers: TCO-PEG8-amine, a key player in bioorthogonal chemistry, and the conventional SMCC linker.

At the forefront of bioorthogonal "click chemistry" is the this compound linker. It introduces a trans-cyclooctene (B1233481) (TCO) moiety onto the antibody, which can then react with a tetrazine-functionalized molecule in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][3] This reaction's high speed and specificity, occurring under mild physiological conditions without the need for a catalyst, are significant advantages.[2] The integrated eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the linker's aqueous solubility, minimizes steric hindrance, and can reduce aggregation of the final conjugate.[2][]

Conversely, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a well-established heterobifunctional crosslinker. It facilitates a two-step conjugation process by first reacting its N-hydroxysuccinimide (NHS) ester with primary amines (like lysine (B10760008) residues) on the antibody.[5][6] This introduces a maleimide (B117702) group that can then form a stable thioether bond with a sulfhydryl (thiol) group on the payload molecule.[5][6] The cyclohexane (B81311) bridge in SMCC's structure provides some stability to the maleimide group, reducing its susceptibility to hydrolysis.[5]

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and SMCC lies in their conjugation strategies. This compound is a component of a two-step bioorthogonal labeling strategy. Initially, the amine group of the linker is conjugated to the antibody, typically through its carboxylic acid derivative (TCO-PEG8-acid) activated with EDC/NHS, or by using a pre-activated TCO-PEG8-NHS ester.[1][7] This functionalizes the antibody with a TCO group. The subsequent "click" reaction with a tetrazine-labeled molecule is highly specific and efficient.[1]

SMCC also involves a two-step process. The first step is the modification of the antibody with SMCC, introducing maleimide groups.[5] The second step is the conjugation of a thiol-containing molecule to these maleimide groups.[5] While effective, the maleimide-thiol reaction can be less specific than the TCO-tetrazine reaction and the resulting thioether bond may be susceptible to hydrolysis or exchange reactions, potentially leading to deconjugation.[1][8]

Figure 1. Antibody Labeling Workflow Comparison cluster_TCO This compound Labeling cluster_SMCC SMCC Labeling TCO_Ab_Prep Antibody Preparation (Amine-free buffer) TCO_Activation TCO-PEG8-NHS Ester Activation TCO_Conjugation Antibody-TCO Conjugation (Amine Reactive) TCO_Activation->TCO_Conjugation TCO_Purification1 Purification (Remove excess TCO) TCO_Conjugation->TCO_Purification1 TCO_Click Bioorthogonal 'Click' Reaction with Tetrazine-Payload TCO_Purification1->TCO_Click TCO_Purification2 Final Purification (Optional) TCO_Click->TCO_Purification2 SMCC_Ab_Prep Antibody Preparation (Amine-free buffer) SMCC_Activation SMCC Activation SMCC_Conjugation Antibody-SMCC Conjugation (Amine Reactive) SMCC_Activation->SMCC_Conjugation SMCC_Purification1 Purification (Remove excess SMCC) SMCC_Conjugation->SMCC_Purification1 SMCC_Payload_Conj Conjugation with Thiol-Payload SMCC_Purification1->SMCC_Payload_Conj SMCC_Purification2 Final Purification SMCC_Payload_Conj->SMCC_Purification2

Figure 1. Antibody Labeling Workflow Comparison

Performance Comparison: A Data-Driven Analysis

The choice between this compound and SMCC often comes down to the specific requirements of the application, including the desired stability, efficiency, and the nature of the payload.

FeatureThis compound (via iEDDA)SMCC (Thiol-Maleimide)References
Specificity Very high, bioorthogonal reaction.Moderate, targets available cysteine residues, potential for off-target reactions.[1]
Kinetics Extremely fast (seconds to minutes).Fast (minutes).[1]
Stability of Linkage Highly stable covalent dihydropyridazine (B8628806) bond.Thioether bond can be susceptible to hydrolysis and exchange reactions.[1][8]
Ease of Use Two-step chemical process.One-step chemical process for payload attachment, but may require antibody reduction.[1][5]
Versatility Broadly applicable to various biomolecules and probes.Limited by the presence and accessibility of cysteine residues.[1]
Solubility PEG8 spacer enhances aqueous solubility.Can be hydrophobic, potentially leading to aggregation with hydrophobic payloads.[2][][9]
Drug-to-Antibody Ratio (DAR) Can achieve high DAR with hydrophobic payloads without aggregation.High DAR with hydrophobic payloads may cause aggregation.[9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for antibody labeling with both this compound (via its NHS ester) and SMCC.

Protocol 1: Antibody Labeling with TCO-PEG8-NHS Ester

This protocol describes the functionalization of an antibody with TCO groups using a pre-activated NHS ester of TCO-PEG8.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • TCO-PEG8-NHS ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting column (e.g., Sephadex G-25).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[10]

  • TCO-PEG8-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[10]

  • Labeling Reaction: Add a 10-20 fold molar excess of the activated TCO-PEG8-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.[1][10]

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7]

  • (Optional) Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 30 minutes at room temperature.[7]

  • Purification: Remove the excess, unreacted TCO linker using a desalting column equilibrated with a suitable buffer.[1][7]

Protocol 2: Antibody Labeling with SMCC

This protocol outlines the modification of an antibody with SMCC to introduce maleimide groups for subsequent conjugation to a thiol-containing molecule.

Materials:

  • Antibody of interest.

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[5]

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Anhydrous DMF or DMSO.

  • Desalting column.

  • Thiol-containing payload.

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Amine Reaction Buffer. Ensure the buffer is free of primary amines.[5]

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[5]

  • Antibody Activation: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.[9]

  • Incubate the reaction for 30-60 minutes at room temperature.[11]

  • Purification of Activated Antibody: Immediately remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[11]

  • Conjugation to Thiol-Payload: Add the thiol-containing molecule to the SMCC-activated antibody.

  • Incubate the reaction for 1 to 2 hours at room temperature.[11]

  • Final Purification: Purify the antibody-drug conjugate to remove unreacted payload and other byproducts, typically using size-exclusion chromatography.[5]

Figure 2. Chemical Reaction Mechanisms cluster_TCO_reaction This compound Chemistry cluster_SMCC_reaction SMCC Chemistry TCO_Ab Antibody-NH2 TCO_Activated_Ab Antibody-NH-CO-PEG8-TCO TCO_Ab->TCO_Activated_Ab + TCO-PEG8-NHS TCO_NHS TCO-PEG8-NHS TCO_Final_Product Antibody-Linker-Payload (Dihydropyridazine bond) TCO_Activated_Ab->TCO_Final_Product + Tetrazine-Payload (iEDDA 'Click' Reaction) Tetrazine_Payload Tetrazine-Payload SMCC_Ab Antibody-NH2 SMCC_Activated_Ab Antibody-Maleimide SMCC_Ab->SMCC_Activated_Ab + SMCC SMCC_Linker SMCC SMCC_Final_Product Antibody-Linker-Payload (Thioether bond) SMCC_Activated_Ab->SMCC_Final_Product + Payload-SH Thiol_Payload Payload-SH

Figure 2. Chemical Reaction Mechanisms

Conclusion

Both this compound and SMCC are valuable tools for antibody labeling, each with distinct advantages and disadvantages. This compound, leveraging the power of bioorthogonal click chemistry, offers superior specificity, reaction speed, and linkage stability, making it an excellent choice for applications demanding high precision and in vivo stability.[1][12] The inclusion of the PEG8 spacer further enhances its utility by improving solubility and reducing aggregation.[2][]

SMCC, a long-standing and well-characterized linker, remains a reliable option for many bioconjugation applications.[5] However, researchers should be mindful of the potential for reduced stability of the thioether bond and the possibility of aggregation when working with hydrophobic payloads.[8][9]

The selection between these two linkers should be guided by a thorough consideration of the specific antibody, the nature of the payload, and the ultimate application of the conjugate. For cutting-edge applications, particularly in the development of next-generation ADCs and in vivo imaging agents, the superior performance characteristics of this compound and the iEDDA chemistry it enables present a compelling advantage.

References

TCO-PEG8-Amine vs. NHS-Ester Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of drug development, diagnostics, and proteomics, the precise and stable covalent linkage of biomolecules is paramount. The choice of crosslinking chemistry can significantly impact the efficacy, stability, and reproducibility of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison between the bioorthogonal trans-cyclooctene (B1233481) (TCO) linker, specifically TCO-PEG8-amine, and the conventional N-hydroxysuccinimide (NHS) ester-based linkers.

The fundamental distinction between these two approaches lies in their reaction mechanisms and specificity. NHS esters have long been the workhorse for modifying primary amines on proteins, offering a straightforward one-step process. However, the emergence of bioorthogonal chemistries, exemplified by the TCO-tetrazine ligation, presents a powerful alternative that addresses some of the key limitations of traditional methods, offering enhanced specificity and efficiency, particularly in complex biological environments.

Performance Comparison at a Glance

The selection of a labeling reagent is a critical decision in the workflow of creating antibody conjugates. The following table summarizes the key performance characteristics of labeling with this compound, which is part of a two-step bioorthogonal strategy, versus direct labeling with an amine-reactive NHS-ester.

FeatureThis compoundNHS-Ester Linker
Reaction Chemistry Two-step: 1) Amine coupling of TCO-linker; 2) Bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine.[1]One-step: Direct nucleophilic acyl substitution with primary amines.[]
Primary Target Initially primary amines (Lysine residues, N-terminus) to attach the TCO handle.[1]Primary amines (Lysine residues, N-terminus).[][3]
Resulting Linkage Stable amide bond from the initial amine reaction, followed by a highly stable triazole ring from the click reaction.[1][4]Stable amide bond.[]
Key Advantage Introduces a bioorthogonal TCO handle for subsequent, highly specific and rapid "click" chemistry reactions in complex biological media.[1][5]Simplicity and a long-standing, well-documented history of use in bioconjugation.[][5]
Reaction Specificity Highly specific and bioorthogonal; the TCO group reacts exclusively with its tetrazine partner, avoiding off-target reactions.[6]Can be less specific, targeting multiple available primary amines, which can sometimes impact antibody function. Side reactions with serine, threonine, and tyrosine have been reported.[5][7]
Reaction Speed The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, often complete in minutes.[6][8]The NHS ester reaction is also relatively fast, typically complete within 30-120 minutes at room temperature.[][4]
Stability The resulting amide bond and triazole linkage are highly stable.[1][4] The TCO moiety itself can be sensitive to certain conditions and may isomerize to the less reactive cis-cyclooctene form.[5][9]The resulting amide bond is very stable.[] However, the NHS ester itself is susceptible to hydrolysis in aqueous solutions, which is a major competing reaction that can reduce conjugation efficiency.[3][7]
pH Sensitivity The initial amine reaction is pH-dependent (optimal pH 7.2-8.5). The subsequent TCO-tetrazine reaction is generally insensitive to pH.[4][10]The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[3] Hydrolysis of the NHS ester increases significantly at higher pH.[11]
Biocompatibility Excellent for in vivo applications due to the bioorthogonal nature of the TCO-tetrazine reaction, which does not interfere with native biological processes.[12]Generally good for in vitro applications.[4]
Control over Stoichiometry Allows for precise control over stoichiometry, often achieving a 1:1 ratio in the click chemistry step.[4]Can lead to a heterogeneous mixture of conjugates with varying degrees of labeling, making precise stoichiometric control challenging.[4][5]

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for protein modification using both this compound (as part of a TCO-NHS ester two-step process) and a standard NHS-ester linker.

Protocol 1: Two-Step Protein Labeling using a TCO-NHS Ester

This protocol first describes the modification of a target protein with a TCO moiety using a TCO-PEG8-NHS ester, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • TCO-PEG8-NHS ester

  • Anhydrous DMSO or DMF

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: TCO-Modification of the Protein

  • Protein Preparation: Dissolve the protein of interest in an amine-free reaction buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[10] If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer.[10]

  • TCO-PEG8-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[10] The optimal molar ratio may need to be determined empirically for each biomolecule.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[10]

  • Purification of TCO-modified Protein: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[1]

Step 2: Bioorthogonal Conjugation

  • Reactant Preparation: The purified TCO-labeled protein is now ready for the reaction. Dissolve the tetrazine-functionalized molecule in a compatible solvent.[10]

  • Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1-1.5 equivalents) of the tetrazine compound is often used.[10]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.[1] The reaction is often rapid and may be complete in a shorter time.

  • Purification (Optional): If necessary, the final conjugate can be purified to remove any excess tetrazine reagent using size-exclusion chromatography.[10]

Protocol 2: One-Step Protein Labeling using an NHS-Ester

This protocol describes the direct conjugation of a molecule containing an NHS ester to a protein.

Materials:

  • Protein of interest (in a suitable buffer, pH 7.2-8.5)

  • NHS-ester functionalized molecule

  • Anhydrous DMSO or DMF (if the NHS-ester is not water-soluble)

  • Quenching Buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in a buffer at pH 7.2-8.5. Common buffers include phosphate, carbonate-bicarbonate, HEPES, or borate.[3] Avoid buffers containing primary amines like Tris.

  • Prepare NHS-Ester Solution: Immediately before use, dissolve the NHS-ester reagent in a water-miscible organic solvent like DMSO or DMF.[3] For water-soluble Sulfo-NHS esters, the stock solution can be prepared in an aqueous buffer.

  • Crosslinking Reaction: Add the NHS-ester solution to the protein solution at a 20- to 50-fold molar excess of crosslinker to protein.[7]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7]

  • Purification: Remove unreacted reagents and byproducts by dialysis or using a desalting column.

Visualizing the Workflows

To better illustrate the distinct processes of this compound and NHS-ester linker chemistries, the following diagrams outline the experimental workflows.

G cluster_0 This compound (Two-Step Bioorthogonal Conjugation) cluster_1 NHS-Ester Linker (One-Step Conjugation) TCO_Start Protein with Primary Amines TCO_Step1 Step 1: React with TCO-PEG8-NHS Ester TCO_Start->TCO_Step1 TCO_Intermediate TCO-Modified Protein TCO_Step1->TCO_Intermediate TCO_Step2 Step 2: React with Tetrazine-Molecule TCO_Intermediate->TCO_Step2 TCO_Final Final Bioconjugate TCO_Step2->TCO_Final NHS_Start Protein with Primary Amines NHS_Step1 React with NHS-Ester-Molecule NHS_Start->NHS_Step1 NHS_Final Final Bioconjugate (Potentially Heterogeneous) NHS_Step1->NHS_Final G cluster_0 This compound Bioorthogonal Reaction Pathway Protein Biomolecule (e.g., Antibody) Amine_Reaction Amine Coupling (Stable Amide Bond Formation) Protein->Amine_Reaction TCO_Linker TCO-PEG8-NHS Ester TCO_Linker->Amine_Reaction TCO_Protein TCO-Functionalized Biomolecule Amine_Reaction->TCO_Protein Click_Reaction iEDDA Bioorthogonal 'Click' Reaction (Stable Triazole Linkage) TCO_Protein->Click_Reaction Tetrazine_Molecule Tetrazine-Payload (e.g., Drug, Fluorophore) Tetrazine_Molecule->Click_Reaction Final_Conjugate Precisely Labeled Bioconjugate Click_Reaction->Final_Conjugate

References

Validating TCO-PEG8-Amine Conjugation: A Mass Spectrometry-Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of biomolecule conjugation is critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics, diagnostics, and research tools. When utilizing heterobifunctional linkers like TCO-PEG8-amine, which introduces a bioorthogonal trans-cyclooctene (B1233481) (TCO) handle for "click" chemistry, rigorous analytical validation of the initial conjugation step is paramount. This guide provides an objective comparison of mass spectrometry-based methods for validating the conjugation of this compound to biomolecules, supported by experimental data and detailed protocols.

Mass spectrometry is the gold standard for confirming the successful covalent attachment of linkers like this compound. It offers unparalleled precision in determining the molecular weight changes that occur during conjugation, providing direct evidence of the modification and allowing for the quantification of the degree of labeling.[1] While other techniques such as Size-Exclusion Chromatography (SEC) can indicate a change in size, they do not provide the definitive confirmation of covalent modification that mass spectrometry does.

Performance Comparison of Mass Spectrometry Techniques

The two most common mass spectrometry techniques for analyzing protein conjugates are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them depends on the specific requirements of the analysis, such as the desired level of detail and the complexity of the sample.

FeatureMALDI-TOF Mass SpectrometryLC-MS (ESI-MS)
Primary Goal Rapidly determine the molecular weight of the intact conjugate and assess the degree of labeling.[2]Provide a more detailed characterization of the conjugate, including separation of different species and potential for peptide mapping.[3]
Sample Preparation Relatively simple, involving co-crystallization of the sample with a matrix on a target plate.[1][4]More complex, requiring sample solubilization in a compatible mobile phase and often online separation via liquid chromatography.[2]
Throughput High, suitable for screening multiple samples quickly.Lower, as each sample requires a chromatographic run.
Resolution Generally lower than ESI-MS for large molecules.High resolution can be achieved, allowing for more precise mass determination.[3]
Information Obtained Average number of TCO-PEG8 linkers per molecule (Degree of Labeling).[2]Distribution of different labeled species, confirmation of conjugation at specific sites (with peptide mapping), and higher accuracy mass measurement.[5]
Example Observation A spectrum showing the peak of the unconjugated protein alongside a distribution of peaks at higher masses, with each mass shift corresponding to the addition of one this compound moiety.[1]A deconvoluted mass spectrum showing the zero-charge masses of the unconjugated protein and the various conjugated forms.[2]

Experimental Workflows and Protocols

Successful validation by mass spectrometry relies on carefully executed experimental protocols. The following sections detail the steps for a typical conjugation reaction involving this compound and subsequent analysis by MALDI-TOF and LC-MS.

Logical Workflow for this compound Conjugation and Validation

The overall process begins with the activation of a biomolecule to make it reactive with the amine group of this compound, followed by the conjugation reaction, purification, and finally, analysis by mass spectrometry.

cluster_0 Conjugation cluster_1 Purification cluster_2 Validation Biomolecule Biomolecule Activated_Biomolecule Activated_Biomolecule Biomolecule->Activated_Biomolecule Activation (e.g., EDC/Sulfo-NHS for -COOH) Conjugated_Biomolecule Conjugated_Biomolecule Activated_Biomolecule->Conjugated_Biomolecule Amine Coupling TCO_PEG8_amine TCO_PEG8_amine TCO_PEG8_amine->Conjugated_Biomolecule Purification Purification Conjugated_Biomolecule->Purification e.g., SEC Purified_Conjugate Purified_Conjugate Purification->Purified_Conjugate MS_Analysis MS_Analysis Purified_Conjugate->MS_Analysis MALDI-TOF or LC-MS Data_Analysis Data_Analysis MS_Analysis->Data_Analysis Deconvolution / Peak Analysis Validation_Report Validation_Report Data_Analysis->Validation_Report Degree of Labeling cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling Carboxylic_Acid Biomolecule-COOH Activated_Ester Biomolecule-CO-NHS Carboxylic_Acid->Activated_Ester Activation EDC_Sulfo_NHS EDC / Sulfo-NHS EDC_Sulfo_NHS->Activated_Ester Conjugate Biomolecule-CO-NH-PEG8-TCO Activated_Ester->Conjugate Conjugation TCO_PEG8_amine H2N-PEG8-TCO TCO_PEG8_amine->Conjugate Start Need to validate this compound conjugation? Qualitative Quick qualitative check needed? Start->Qualitative Quantitative Detailed quantitative analysis required? Qualitative->Quantitative No MALDI Use MALDI-TOF MS Qualitative->MALDI Yes LCMS Use LC-MS Quantitative->LCMS Yes End_MALDI Peptide_Mapping Need to identify conjugation site? LCMS->Peptide_Mapping LCMSMS Use LC-MS/MS Peptide Mapping Peptide_Mapping->LCMSMS Yes End_LCMS End_LCMSMS

References

A Head-to-Head Battle for Bioconjugation Efficiency: Quantifying TCO-PEG8-Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry dictates the success of applications ranging from targeted therapeutics to advanced cellular imaging. This guide provides an objective comparison of labeling with TCO-PEG8-amine against a traditional amine-reactive alternative, the N-hydroxysuccinimide (NHS) ester. We present a detailed analysis of the methods to quantify the degree of labeling (DOL), supported by experimental protocols and illustrative data, to empower you to make informed decisions for your bioconjugation strategies.

At the heart of modern bioconjugation lies the need for specificity and control. This compound is a key player in the realm of bioorthogonal chemistry, introducing a trans-cyclooctene (B1233481) (TCO) moiety onto a biomolecule. This TCO group can then undergo a highly specific and rapid "click" reaction with a tetrazine-functionalized molecule in a two-step labeling process. This approach offers significant advantages in terms of reaction kinetics and specificity compared to traditional one-step labeling methods that often rely on less specific reactions, such as the direct conjugation of a fluorophore or drug via an NHS ester.

Performance Comparison: this compound vs. NHS Ester

The efficiency of a labeling reaction is paramount and is typically quantified by the Degree of Labeling (DOL), which represents the average number of label molecules conjugated to each biomolecule. The choice between a TCO-based two-step strategy and a direct NHS ester labeling approach involves a trade-off between control, specificity, and workflow complexity.

While this compound itself has a terminal amine group for further functionalization, it is typically used to introduce the TCO group onto a biomolecule via its amine-reactive counterpart, TCO-PEG8-NHS ester, or by activating a carboxyl-containing biomolecule to react with the amine of this compound. For the purpose of this comparison, we will consider the introduction of the TCO moiety as the primary labeling step and compare it to the direct labeling with a fluorescent dye functionalized with an NHS ester.

Key Considerations:

  • Specificity: The TCO-tetrazine "click" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1] NHS esters, while widely used, can react with any accessible primary amine on a protein, potentially leading to a heterogeneous mixture of labeled products and possible loss of protein function if critical lysine (B10760008) residues are modified.[2]

  • Reaction Kinetics: The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast, allowing for efficient labeling even at low concentrations.[1]

  • Control and Stoichiometry: The two-step nature of TCO labeling allows for better control over the final conjugate. The biomolecule can first be functionalized with the TCO group, purified, and characterized before the final "click" reaction with the tetrazine-labeled payload. This can lead to more homogeneous products.

  • Stability: The amide bond formed by the NHS ester reaction is highly stable. The TCO group itself can be sensitive to certain conditions and may isomerize to the less reactive cis-cyclooctene form over time.[2]

Quantifying the Degree of Labeling: A Practical Guide

Accurate determination of the DOL is critical for ensuring the reproducibility and efficacy of your labeled biomolecules. The two most common and powerful techniques for this are UV-Vis spectrophotometry and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Data Presentation: Comparison of Labeling Efficiency

The following table summarizes illustrative quantitative data comparing the degree of labeling on a typical IgG antibody (~150 kDa) using a TCO-PEG-NHS ester versus a standard fluorescent dye-NHS ester at varying molar excess ratios of the labeling reagent.

Molar Excess of Labeling ReagentAverage DOL (TCO-PEG-NHS Ester)Average DOL (Dye-NHS Ester)Method of Quantification
5:12-31-2MALDI-TOF Mass Spectrometry
10:14-63-5MALDI-TOF Mass Spectrometry
20:17-96-8MALDI-TOF Mass Spectrometry
40:1>10>9MALDI-TOF Mass Spectrometry

Note: The actual DOL will vary depending on the specific antibody, its concentration, the number of available primary amines, and the precise reaction conditions such as pH and incubation time.[3]

Experimental Protocols

Here, we provide detailed methodologies for antibody labeling and subsequent DOL determination.

Protocol 1: Antibody Labeling with TCO-PEG8-NHS Ester

This protocol describes the covalent attachment of a TCO moiety to an antibody using the amine-reactive TCO-PEG8-NHS ester.

Materials:

  • Antibody solution (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to the desired concentration.

  • TCO-PEG8-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the desired molar excess of the TCO-PEG8-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Quantification of DOL by MALDI-TOF Mass Spectrometry

Procedure:

  • Sample Preparation: Prepare the unlabeled antibody (control) and the purified TCO-labeled antibody at the same concentration (e.g., 1 mg/mL).

  • Matrix Preparation: Prepare a saturated solution of a suitable MALDI matrix (e.g., sinapinic acid) in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Spotting: Mix the antibody solution and the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.

  • Data Acquisition: Acquire the mass spectrum in linear positive ion mode.

  • Data Analysis: Determine the mass of the unlabeled antibody. The mass spectrum of the labeled antibody will show a distribution of peaks corresponding to the antibody with one, two, three, or more TCO moieties attached. The mass difference between the peaks will correspond to the mass of the TCO-PEG8 linker. The average DOL can be calculated from the weighted average of the peak intensities.[2][4]

Protocol 3: Quantification of DOL by UV-Vis Spectrophotometry (for the second step)

This method is applicable after the TCO-labeled antibody has been reacted with a tetrazine-functionalized dye that has a distinct absorbance maximum.

Procedure:

  • React TCO-labeled Antibody with Tetrazine-Dye: React the purified TCO-labeled antibody with a molar excess of a tetrazine-functionalized dye.

  • Purification: Remove the unreacted tetrazine-dye using a desalting column.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate DOL:

    • Protein Concentration (M) = (A280 - (A_max × CorrectionFactor)) / ε_protein

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • CorrectionFactor is the absorbance of the dye at 280 nm as a fraction of its A_max.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship of the two-step labeling process.

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Click Reaction cluster_2 Quantification Antibody Antibody Reaction_1 Amine Reaction (pH 8.3, RT, 30-60 min) Antibody->Reaction_1 TCO-PEG8-NHS_Ester TCO-PEG8-NHS_Ester TCO-PEG8-NHS_Ester->Reaction_1 Purification_1 Purification (Desalting Column) Reaction_1->Purification_1 TCO_Labeled_Antibody TCO_Labeled_Antibody Purification_1->TCO_Labeled_Antibody Reaction_2 iEDDA Click Reaction (RT, 30-60 min) TCO_Labeled_Antibody->Reaction_2 DOL_Analysis DOL Determination TCO_Labeled_Antibody->DOL_Analysis Tetrazine_Probe Tetrazine_Probe Tetrazine_Probe->Reaction_2 Purification_2 Purification (Desalting Column) Reaction_2->Purification_2 Final_Labeled_Antibody Final_Labeled_Antibody Purification_2->Final_Labeled_Antibody Final_Labeled_Antibody->DOL_Analysis MALDI_TOF MALDI-TOF MS DOL_Analysis->MALDI_TOF UV_Vis UV-Vis Spec. DOL_Analysis->UV_Vis

Caption: Experimental workflow for two-step antibody labeling and quantification.

G Start Start Decision Need for bioorthogonal labeling? Start->Decision NHS_Ester Direct Labeling: NHS Ester Decision->NHS_Ester No TCO_Labeling Two-Step Labeling: This compound Decision->TCO_Labeling Yes End End NHS_Ester->End Click_Reaction Click Reaction with Tetrazine Probe TCO_Labeling->Click_Reaction Click_Reaction->End

Caption: Decision logic for choosing a labeling strategy.

Conclusion

The choice between this compound-based labeling and traditional NHS esters is application-dependent. For applications demanding high specificity, controlled stoichiometry, and bioorthogonality, the two-step TCO-tetrazine click chemistry approach is superior. While it involves a more complex workflow, the resulting well-defined conjugates can lead to more reliable and reproducible data. For simpler, more routine labeling tasks where a degree of heterogeneity is acceptable, direct NHS ester labeling remains a viable and straightforward option.

Accurate quantification of the degree of labeling is non-negotiable for robust and reliable results. Both MALDI-TOF mass spectrometry and UV-Vis spectrophotometry are powerful tools for this purpose, each with its own advantages. By carefully selecting the appropriate labeling chemistry and rigorously quantifying the outcome, researchers can unlock the full potential of their bioconjugates in a wide array of scientific endeavors.

References

Navigating the Analysis of TCO-PEG8-Amine Reaction Products: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of bioconjugation reactions is paramount. The reaction of trans-cyclooctene (B1233481) (TCO)-PEG8-amine with tetrazine-functionalized molecules, a cornerstone of bioorthogonal chemistry, requires robust analytical methods to ensure product purity, reaction efficiency, and desired stoichiometry. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the characterization of TCO-PEG8-amine reaction products, supported by experimental data and detailed protocols.

The inverse electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is prized for its exceptional speed and specificity, enabling the efficient ligation of biomolecules in complex environments. This compound, with its hydrophilic polyethylene (B3416737) glycol (PEG) spacer and reactive amine handle, is a versatile building block for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. However, the successful synthesis and purification of these conjugates hinge on accurate analytical characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Bioconjugate Analysis

HPLC is a powerful and widely used technique for the separation, quantification, and purification of this compound reaction products. Different HPLC modes can be employed to probe various characteristics of the conjugate.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique well-suited for assessing the purity of the final conjugate and monitoring the progress of the TCO-tetrazine ligation. The addition of the TCO-PEG8 moiety and the subsequent tetrazine conjugate alters the hydrophobicity of the starting materials, allowing for their separation from the final product.

Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius (size). This method is ideal for detecting the formation of the desired conjugate, identifying the presence of unreacted starting materials, and quantifying aggregates, which are critical quality attributes for therapeutic biomolecules.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for the analysis of polar and hydrophilic compounds like PEGylated molecules. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing a different selectivity compared to RP-HPLC. HILIC can be particularly useful for separating PEGylated species and resolving different degrees of PEGylation.

Performance Comparison of HPLC Methods

HPLC MethodPrinciple of SeparationPrimary Application for this compound ConjugatesKey AdvantagesLimitations
Reversed-Phase (RP-HPLC) HydrophobicityPurity assessment, reaction monitoring, separation of reactants from product.High resolution, excellent for analyzing conjugation efficiency.Can be denaturing for sensitive biomolecules.
Size-Exclusion (SEC-HPLC) Hydrodynamic Volume (Size)Detection of conjugate formation, quantification of aggregates and fragments.Non-denaturing, provides information on molecular size and aggregation.Lower resolution for species of similar size.
Hydrophilic Interaction (HILIC) PolaritySeparation of polar and hydrophilic molecules, resolving different PEGylated species.Orthogonal selectivity to RP-HPLC, suitable for polar analytes.Can have longer equilibration times, sensitive to mobile phase composition.

Experimental Protocols for HPLC Analysis

General Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Reaction Mixture (this compound + Tetrazine-molecule) quench Quench Reaction (optional) prep->quench filter Filter Sample (0.22 µm) quench->filter injector Autosampler/Injector filter->injector column HPLC Column (RP, SEC, or HILIC) injector->column detector Detector (UV, CAD, MS) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Report Generation integration->report

General workflow for HPLC analysis of reaction products.
Protocol 1: RP-HPLC for Reaction Monitoring and Purity Assessment

  • System: HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A.

Protocol 2: SEC-HPLC for Aggregate and Conjugate Analysis
  • System: HPLC or UHPLC system with a UV or Refractive Index (RI) detector.

  • Column: Size-exclusion column suitable for the molecular weight range of the conjugate (e.g., 300 Å pore size).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 280 nm (for protein conjugates) or RI.

  • Sample Preparation: Dilute the sample in the mobile phase.

Alternative Analytical Methods

While HPLC is a primary tool, other techniques provide complementary and often essential information for a comprehensive characterization of this compound reaction products.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the identity of the reaction product by providing accurate molecular weight information.[1] It can definitively distinguish between unreacted starting materials, the desired conjugate, and any side products.

UV-Vis Spectroscopy

The TCO-tetrazine ligation can be conveniently monitored in real-time using a UV-Vis spectrophotometer.[2] Tetrazines have a characteristic absorbance in the visible range (around 520-540 nm) which disappears as the reaction proceeds.[2] This allows for the determination of reaction kinetics.

Comparison of HPLC with Alternative Methods

Analytical MethodInformation ProvidedKey AdvantagesLimitations
HPLC (RP, SEC, HILIC) Purity, quantity, aggregation, reaction progress.High resolution, quantitative, versatile for different analyses.May not provide definitive structural information on its own.
Mass Spectrometry (MS) Molecular weight, structural confirmation, impurity identification.High specificity, definitive identification of products and byproducts.Can be less quantitative than HPLC with UV detection, potential for ion suppression.
UV-Vis Spectroscopy Reaction kinetics, monitoring tetrazine consumption.Real-time monitoring, simple and rapid.Limited to monitoring the chromophoric tetrazine, does not provide information on product purity.

Visualizing the this compound Reaction and Analysis

The reaction of this compound involves two key steps: the initial conjugation of the amine group and the subsequent bioorthogonal ligation with a tetrazine.

cluster_reaction This compound Reaction Pathway TCO_PEG_Amine This compound TCO_PEG_Conjugate TCO-PEG8-Conjugate TCO_PEG_Amine->TCO_PEG_Conjugate Amine Reaction Activated_Molecule Activated Molecule (e.g., NHS Ester) Activated_Molecule->TCO_PEG_Conjugate Final_Product Final Conjugated Product TCO_PEG_Conjugate->Final_Product iEDDA Reaction Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Final_Product

Reaction pathway of this compound conjugation.

Conclusion

The analysis of this compound reaction products requires a multi-faceted approach. HPLC, with its various modes including RP-HPLC, SEC-HPLC, and HILIC, serves as a robust platform for assessing purity, monitoring reaction kinetics, and quantifying aggregates. However, for unambiguous structural confirmation and a complete understanding of the reaction, complementary techniques such as mass spectrometry are essential. The choice of analytical method will ultimately depend on the specific goals of the analysis, the nature of the conjugated molecule, and the required level of characterization. By employing a combination of these powerful analytical tools, researchers can ensure the quality and efficacy of their this compound-based bioconjugates, paving the way for advancements in targeted therapies and diagnostics.

References

A Comparative Guide to the Stability of T-PEG8-amine and Other PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents, the linker connecting the payload to the biomolecule is a critical component influencing efficacy and safety.[1] The stability of this linker in biological environments is paramount.[1][2] This guide provides an objective comparison of the stability of TCO-PEG8-amine, a popular bioorthogonal linker, with other commonly used PEGylated linkers, supported by experimental insights and detailed methodologies.

This compound combines three key features: a trans-cyclooctene (B1233481) (TCO) group for exceptionally fast and specific bioorthogonal "click" chemistry with tetrazines, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal amine group for conjugation.[3][4][5] The stability of the resulting conjugate depends on the individual stability of each component: the TCO-tetrazine ligation product, the PEG spacer, and the bond formed by the amine.

Comparative Stability Data

The overall stability of a bioconjugate in circulation is a key determinant of its therapeutic window. Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable might not release its payload effectively at the target site.[2] The stability is often assessed by measuring the half-life (t½) of the intact conjugate in plasma.

Below is a summary table comparing the stability characteristics of different linker chemistries. The data represents typical performance based on the chemical nature of the linkages.

Linker TypeChemistryCleavage MechanismPlasma Stability (Half-life)Key Features & Considerations
TCO-PEG-Amide Inverse-electron-demand Diels-Alder (iEDDA) followed by amide bond formationNon-cleavableVery High (e.g., > 7 days)The dihydropyridazine (B8628806) formed by TCO-tetrazine ligation and the amide bond are both highly stable in physiological conditions.[3][6] The TCO moiety itself can be prone to isomerization, but this is less of a concern post-ligation.[7][8]
Maleimide-PEG-Amide Thiol-maleimide Michael addition and amide bond formationNon-cleavable (conditionally)High (e.g., ~4-5 days)The thioether bond is generally stable, but can undergo retro-Michael reaction, especially in the presence of high thiol concentrations, leading to payload deconjugation.[2]
Hydrazone-PEG Hydrazone bond formationpH-sensitive (Cleavable)Moderate (cleavage at pH < 6)Designed to be stable at physiological pH (~7.4) and to release the payload in the acidic environment of endosomes/lysosomes.[9] Stability can be tuned by modifying the hydrazone structure.
Peptide-PEG (e.g., Val-Cit) Amide bond formationEnzyme-sensitive (Cleavable)High in circulation, low in tumor Stable in plasma but cleaved by specific enzymes like cathepsins, which are often overexpressed in the tumor microenvironment.[9][10]
Disulfide-PEG Disulfide bond formationRedox-sensitive (Cleavable)Moderate to High Stable in the oxidizing environment of the bloodstream but cleaved in the reducing intracellular environment (e.g., by glutathione).

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of bioconjugates.[1] The following are detailed protocols for key experiments used to evaluate linker stability in vitro.

1. In Vitro Plasma Stability Assay

Objective: To assess the stability of the bioconjugate and quantify the rate of payload deconjugation in plasma from various species.[2][11]

Methodology:

  • Preparation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat). Prepare a control sample by diluting the conjugate in a formulation buffer like PBS.[12]

  • Incubation: Incubate all samples at 37°C with gentle agitation.[12]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt further degradation.[12]

  • Sample Preparation for Analysis:

    • Thaw the plasma aliquots on ice.

    • To analyze the free payload, precipitate the plasma proteins by adding three volumes of cold acetonitrile (B52724) containing a suitable internal standard.[12]

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[12]

    • To analyze the intact conjugate, an immunoaffinity capture step (e.g., using Protein A/G magnetic beads) can be used to enrich the bioconjugate from the plasma matrix.[13]

  • Sample Analysis:

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to quantify the concentration of the released (free) payload in the supernatant from the protein precipitation step.[14]

    • Intact Mass Analysis: Analyze the enriched, intact bioconjugate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[12][15]

    • ELISA: Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these measurements indicates the extent of drug deconjugation.[16]

2. Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and the release of the payload in a simulated lysosomal environment, which is particularly relevant for cleavable linkers.[2]

Methodology:

  • Preparation: Prepare a lysosomal homogenate from cultured cells or liver tissue.

  • Incubation: Incubate the test bioconjugate in the lysosomal homogenate at 37°C and an acidic pH (e.g., pH 4.5-5.0) to mimic the lysosomal environment.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Stop the reaction and analyze the samples by LC-MS/MS to quantify the amount of released payload.

Visualizations

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis start Bioconjugate plasma Incubate in Plasma (Human, Mouse, etc.) at 37°C start->plasma pbs Incubate in PBS (Control) at 37°C start->pbs tp Collect Aliquots (0, 6, 24, 48, 96h) plasma->tp pbs->tp freeze Flash Freeze at -80°C tp->freeze thaw Thaw Samples freeze->thaw enrich Immunoaffinity Capture (Intact Conjugate) thaw->enrich precip Protein Precipitation (Free Payload) thaw->precip ms_intact Intact Mass Spec (DAR Stability) enrich->ms_intact ms_free LC-MS/MS (Quantify Free Payload) precip->ms_free

// Nodes BioM [label="Biomolecule\n(e.g., Antibody)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCO_Linker [label="this compound Linker", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Payload [label="Payload\n(e.g., Drug, Dye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugate [label="Stable Bioconjugate", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BioM -> TCO_Linker [label="Amide Bond\n(Stable)"]; Payload -> TCO_Linker [label="Dihydropyridazine\n(Stable via Click Chemistry)"]; TCO_Linker -> Conjugate; } DOT Caption: Logical relationship of components in a this compound bioconjugate.

References

A Researcher's Guide to Trans-Cyclooctene and Tetrazine Ligation: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the choice of bioorthogonal reaction partners is critical. The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines stands out for its exceptionally fast kinetics and high specificity.[1] This guide provides an objective comparison of the reaction kinetics of various tetrazines with TCO, supported by experimental data, to aid in the selection of the optimal reagents for specific applications, from in vitro labeling to in vivo imaging and drug delivery.

The TCO-tetrazine conjugation is an advanced bioorthogonal reaction known for its exceptional speed, biocompatibility, and selectivity.[2] This chemistry is based on an inverse-demand Diels-Alder cycloaddition between a TCO and a tetrazine, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas.[2][3] With kinetics that can exceed 800 M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions available, enabling efficient conjugation at nanomolar to micromolar concentrations.[2] This high reaction rate significantly reduces the required amount of reagents and minimizes the risk of cytotoxicity.[2] Unlike copper-catalyzed click chemistry, this reaction does not require a metal catalyst, preserving cell viability and the integrity of biological systems.[2]

Comparative Reaction Kinetics of TCO with Various Tetrazines

The rate of the IEDDA reaction is quantified by its second-order rate constant (k₂), which is influenced by the specific structures of both the TCO and tetrazine derivatives, as well as the solvent and temperature.[4] Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[5] The inherent ring strain of the TCO is also a major determinant of its reactivity.[6] For instance, the axial isomer of TCO-OH is up to four times more reactive than the equatorial isomer due to greater ring strain.[7]

The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO, compiled from multiple sources. It is important to note that direct comparison should be made with caution, as experimental conditions such as the specific TCO derivative, solvent, and temperature can vary between studies.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature [°C]Reference
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media37[8][9]
Me4Pyr-TzTCO-PEG₄69,400DPBS37[9][10]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water25[9]
Methyl-substituted tetrazineTCO~1000Aqueous Media-[9]
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS-[9]
Tetrazine-1 (H-substituted)TCO26,000PBS pH 7.437[8]
Tetrazine-3 (Aryl-substituted)TCO1,100PBS pH 7.437[8]
Tetrazine-4 (Electron-withdrawing aryl)TCO11,000PBS pH 7.437[8]
Tetrazine-6 (Electron-donating aryl)TCO210PBS pH 7.437[8]
Tetrazine-9 (H-substituted)TCO30,000PBS pH 7.437[8]
MeEVETCO-PEG₄2750DPBS37[10]
MeDHPTCO-PEG₄1820DPBS37[10]
DHP₂TCO-PEG₄6450DPBS37[10]
2Pyr₂TCO-PEG₄>90% degradationDPBS37[10]

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[9]

Experimental Protocols

The determination of reaction kinetics for TCO-tetrazine ligations is crucial for understanding and optimizing their application. The most common methods for monitoring these reactions are UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry

This method relies on the characteristic visible absorbance of the tetrazine chromophore, which typically has a maximum absorbance (λmax) between 510 and 540 nm.[3][4] The disappearance of this absorbance is directly proportional to the consumption of the tetrazine, allowing for real-time kinetic analysis.[4] A stopped-flow spectrophotometer is often used for very fast reactions.[8]

Materials:

  • TCO derivative

  • Tetrazine derivative

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[4]

  • Anhydrous DMSO or DMF for stock solutions[4]

  • UV-Vis spectrophotometer with temperature control[4]

  • Quartz cuvette[4]

Procedure:

  • Prepare Stock Solutions: Accurately prepare stock solutions of the TCO and tetrazine derivatives in anhydrous DMSO or DMF, typically in the 1-10 mM range.[4]

  • Determine Tetrazine λmax: Dilute the tetrazine stock solution in the chosen reaction buffer and scan the absorbance from 400-600 nm to determine its λmax.[4]

  • Setup the Reaction: To achieve pseudo-first-order conditions, the TCO solution should be in large excess (e.g., 10-fold or higher) compared to the tetrazine.[4][7]

    • For stopped-flow measurements, load the TCO solution into one syringe and the tetrazine solution into the other. Allow the solutions to equilibrate to the desired temperature (e.g., 37°C).[7]

    • For manual mixing, add the reaction buffer and the TCO solution to a quartz cuvette, then initiate the reaction by adding the tetrazine solution.

  • Monitor Absorbance: Rapidly mix the solutions and immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.[7]

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. For a pseudo-first-order reaction, this plot should be linear. The observed rate constant (k_obs) is the negative of the slope. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO in excess.[7]

Protocol 2: General Procedure for Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using TCO-tetrazine ligation after labeling them with the respective reactive handles via NHS ester chemistry.[9]

Materials:

  • Protein A and Protein B (1-5 mg/mL in amine-free buffer, e.g., PBS)[9]

  • TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester (10 mM in anhydrous DMSO)[7]

  • 1 M Sodium Bicarbonate (NaHCO₃)[7]

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)[7]

  • Spin desalting columns[7]

Procedure:

  • Protein A Activation (TCO): To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃. Immediately add a 20-fold molar excess of TCO-PEG-NHS ester. Incubate for 60 minutes at room temperature.[3][7]

  • Protein B Activation (Tetrazine): In a separate reaction, repeat step 1 using Protein B and the methyl-tetrazine-PEG-NHS ester.[3][7]

  • Quenching and Purification: Stop both reactions by adding quenching buffer to a final concentration of 50-100 mM and incubating for 5 minutes. Remove excess, unreacted NHS esters from each protein solution using spin desalting columns.[7]

  • Ligation Reaction: Combine the TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.[7][9]

  • Incubation: Incubate the mixture for 30-120 minutes at room temperature with gentle rotation.[7] The reaction progress can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugated protein.

Visualizing the Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the TCO-tetrazine reaction mechanism and a generalized workflow for kinetic analysis.

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_product Products TCO Trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Dihydropyridazine Dihydropyridazine (Stable Adduct) N2 Nitrogen Gas (N₂) Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.

Kinetic_Analysis_Workflow start Start prep_tco Prepare TCO Solution (in excess) start->prep_tco prep_tz Prepare Tetrazine Solution start->prep_tz load_syringes Load Syringes & Equilibrate Temperature prep_tco->load_syringes prep_tz->load_syringes stopped_flow Stopped-Flow Spectrophotometer load_syringes->stopped_flow mixing Rapid Mixing stopped_flow->mixing monitor Monitor Absorbance (e.g., 520 nm) mixing->monitor analysis Data Analysis (Pseudo-First-Order Fit) monitor->analysis calculate_k2 Calculate k₂ analysis->calculate_k2 end_node End calculate_k2->end_node

Caption: A generalized workflow for the kinetic analysis of TCO-tetrazine reactions.[1]

Conclusion

The choice of tetrazine has a profound impact on the efficiency of bioorthogonal ligations with TCO. For applications that demand the fastest possible reaction rates, such as in vivo pretargeting or rapid cellular labeling, hydrogen-substituted or highly activated tetrazines like Me4Pyr-Tz are the preferred choice.[7][8][9] Conversely, where stability is a greater concern, other tetrazine derivatives may be more suitable, despite their slower kinetics. By understanding the relationship between tetrazine structure and reactivity, researchers can select the optimal reagent for their specific application, from in vitro labeling to in vivo imaging and drug delivery.[1]

References

Safety Operating Guide

Safe Disposal of TCO-PEG8-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the proper and safe disposal of TCO-PEG8-amine, a bifunctional crosslinker vital in bioconjugation and drug development, are outlined below to ensure laboratory safety and regulatory compliance.

This compound, while not classified as a hazardous substance according to available Safety Data Sheets (SDS), requires careful management for its disposal due to its reactive components.[1] Adherence to institutional and local environmental regulations is paramount. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Immediate Safety and Handling

Before beginning any disposal procedures, consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat, must be worn at all times.[1]

Core Disposal Protocol

The primary directive for the disposal of this compound is to treat it as special waste to be handled by a licensed disposal company.[1] Do not dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, reaction mixtures, and rinsates, in a designated, leak-proof hazardous waste container. The container must be chemically compatible with the solvents used (e.g., DMSO, DMF, DCM).[2][3]

    • Solid Waste: All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste container for solids.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.

    • The label should also include the approximate concentration of the chemical and the date the waste was first added to the container.

  • Waste Storage:

    • Keep waste containers securely sealed at all times, except when adding waste.

    • Store the sealed containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, heat sources, and open flames.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.

    • Ensure all required paperwork and waste manifests are completed accurately.

The logical flow for this compound waste management is depicted in the following diagram:

G cluster_0 Waste Generation cluster_1 Waste Preparation cluster_2 Interim Storage cluster_3 Final Disposal Liquid Waste Liquid Waste Segregation Segregation Liquid Waste->Segregation Solid Waste Solid Waste Solid Waste->Segregation Containerization Containerization Segregation->Containerization Labeling Labeling SAA Satellite Accumulation Area Labeling->SAA Containerization->Labeling EHS Pickup EHS/Licensed Contractor Pickup SAA->EHS Pickup

Caption: Workflow for the safe disposal of this compound waste.

Principles of Deactivation of Reactive Moieties

This compound possesses two reactive functional groups: a primary amine and a trans-cyclooctene (B1233481) (TCO) ring. While deactivation of these groups prior to disposal is generally not required when using a licensed hazardous waste service, understanding the principles of their reactivity can inform safety and handling procedures. Any deactivation protocol should only be performed if explicitly permitted and guided by your institution's EHS department.

Amine Group Neutralization: The terminal amine group is basic and can be neutralized by the controlled addition of a weak acid.

  • Principle: The basic amine is reacted with an acid to form a salt, which is generally less reactive.

  • Procedure Outline:

    • Perform the procedure in a chemical fume hood with continuous stirring and in an ice bath to manage any exothermic reaction.

    • Slowly add a dilute solution of a weak acid (e.g., 1M citric acid) to the aqueous this compound waste.

    • Monitor the pH of the solution continuously.

    • Continue adding the acid until the pH is in the neutral range (typically 6.0-8.0).[2][4]

Trans-Cyclooctene (TCO) Group Deactivation: The TCO group's reactivity stems from its ring strain. It can be deactivated through isomerization or reaction.

  • Isomerization: The TCO group can isomerize to its more stable and less reactive cis-cyclooctene (CCO) form. This process occurs over time and can be catalyzed by substances like thiols or copper-containing proteins.[5][6] However, a standardized protocol for deliberate isomerization for waste disposal is not established.

  • Quenching via "Click" Chemistry: In experimental contexts, unreacted TCO groups are often "quenched" by adding a molar excess of a tetrazine derivative. This rapid and specific reaction forms a stable dihydropyridazine (B8628806) product.[1][7] While effective, this method may not be practical or necessary for bulk waste disposal and would introduce another chemical into the waste stream.

The decision-making process for handling this compound waste is summarized below:

G start This compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs deactivation Deactivation Permitted? consult_ehs->deactivation neutralize_amine Neutralize Amine Group deactivation->neutralize_amine Yes collect_waste Collect in Labeled Hazardous Waste Container deactivation->collect_waste No quench_tco Quench TCO Group neutralize_amine->quench_tco quench_tco->collect_waste professional_disposal Arrange for Professional Disposal collect_waste->professional_disposal

Caption: Decision workflow for this compound waste disposal.

Quantitative Data Summary

PropertyValue/InformationSource
Chemical Name This compound[1][3]
Appearance Oil[1]
GHS Classification Not classified as a hazard[1]
Recommended Storage Store in closed vessels, refrigerated (-20°C)[1][2][3]
Incompatible Materials Oxidizing agents[1]
Primary Disposal Route Arrange as special waste with a licensed disposal company[1]
PPE Requirements Chemical-resistant gloves, safety goggles[1]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling TCO-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and disposal information for researchers, scientists, and drug development professionals working with TCO-PEG8-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of the product.

Hazard Identification and General Precautions

While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, it is imperative to treat all laboratory chemicals with a high degree of caution.[1] The toxicological properties of many novel reagents are not fully characterized. Therefore, a comprehensive risk assessment should be performed before beginning any experiment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the required PPE for handling this compound, based on SDS recommendations and best practices for similar amine- and PEG-containing compounds.[1][2]

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to any potential aerosols or vapors. All handling should be conducted within a fume hood.[1][2]
Eye and Face Protection Chemical Splash GogglesProtects against splashes. Goggles should be compliant with ANSI Z87.1 standards.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact.[2] It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]

Operational and Disposal Plans

A systematic workflow is crucial for safety and experimental integrity. The following diagrams outline the step-by-step procedures for handling and disposal.

cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) prep_1->prep_2 prep_3 Don All Required PPE prep_2->prep_3 handling_1 Equilibrate Reagent to Room Temperature prep_3->handling_1 handling_2 Weigh or Pipette this compound handling_1->handling_2 handling_3 Prepare Solution (e.g., in DMSO, DMF, DCM) handling_2->handling_3 post_1 Securely Seal Container handling_3->post_1 post_2 Store at -20°C, Protected from Light post_1->post_2 post_3 Clean Work Area post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Step-by-step workflow for handling this compound.

cluster_waste Waste Segregation cluster_disposal Disposal Procedure waste_1 Unused/Expired Compound disp_1 Place in a Labeled, Sealed, Hazardous Waste Container waste_1->disp_1 waste_2 Contaminated Materials (Gloves, Pipette Tips, Wipes) disp_2 Place in a Designated Solid Hazardous Waste Container waste_2->disp_2 waste_3 Solutions Containing the Compound disp_3 Collect in an Appropriate Solvent Waste Container waste_3->disp_3 disp_4 Arrange for Disposal by a Licensed Disposal Company disp_1->disp_4 disp_2->disp_4 disp_3->disp_4

Caption: Disposal workflow for this compound and associated waste.

Storage and Handling Protocol

  • Storage : Upon receipt, store this compound at -20°C in a tightly sealed container, protected from light and moisture.[4][5] This compound is not recommended for long-term storage.[5]

  • Preparation : For applications sensitive to air and moisture, consider handling the compound under an inert atmosphere.[2] It is often advisable to prepare a stock solution in an anhydrous solvent such as DMSO, DMF, or DCM.[2][5]

Disposal Protocol

Proper disposal is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound : Dispose of as special chemical waste in a properly labeled and sealed container.[1]

  • Contaminated Materials : Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[2]

  • Solutions : Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[2]

  • Consult Authority : Arrange for disposal through a licensed disposal company, in consultation with local waste disposal authorities.[1]

Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Incident Immediate Action
Minor Spill Absorb the material with an inert absorbent material (e.g., sand).[1] Place the contaminated material in a sealed, suitable container for hazardous waste disposal.
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[1] If they are not breathing, provide artificial respiration. Seek medical attention in severe cases or if symptoms persist.[1]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes.[1] Seek medical attention.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。